PF-05214030
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN2O4S/c18-12-2-4-16(14(19)5-12)27(24,25)22-8-17(23,9-22)10-26-13-3-1-11(7-21)15(20)6-13/h1-6,23H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAIRBXIVAVGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)(COC3=CC(=C(C=C3)C#N)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to PF-05214030: A Selective TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
DISCLAIMER: The information provided in this document is intended for research and scientific purposes only. PF-05214030 is a research compound and not approved for personal, veterinary, or therapeutic use. The initial search for this compound revealed conflicting information, with some commercial vendors erroneously listing it as a monoclonal antibody. Subsequent, more detailed investigation has definitively identified this compound as a small molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.
Core Identity and Mechanism of Action
This compound is a potent and selective small molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] As a member of the transient receptor potential family of ion channels, TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, osmotic changes, and temperature.[3] It is widely expressed throughout the body and plays a crucial role in a multitude of physiological processes. By inhibiting the activation of the TRPV4 channel, this compound can modulate downstream signaling pathways that are implicated in various pathological conditions.
The chemical identity of this compound is defined by the CAS number 1669444-50-1 and the molecular formula C₁₇H₁₃Cl₂FN₂O₄S.[4][5]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human TRPV4 | 4 nM | [2] |
| IC₅₀ | Rat TRPV4 | 27 nM | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
The TRPV4 channel is a key mechanotransducer that, upon activation, allows the influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular calcium concentration initiates a cascade of downstream signaling events. This compound, as an antagonist, blocks this initial step. The following diagram illustrates the general signaling pathway of TRPV4, which this compound inhibits.
Caption: Inhibition of TRPV4-mediated signaling by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available in their entirety. However, based on the available information, the following outlines the likely methodologies for key experiments.
4.1. In Vitro Potency Assessment (IC₅₀ Determination)
The potency of this compound against human and rat TRPV4 was likely determined using a cell-based functional assay. A common method involves the use of a fluorescent calcium indicator in cells engineered to express the TRPV4 channel.
-
Objective: To determine the concentration of this compound required to inhibit TRPV4 activation by 50%.
-
General Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing either human or rat TRPV4 are cultured in appropriate media.
-
Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
TRPV4 Activation: A known TRPV4 agonist (e.g., GSK1016790A) is added to the cells to induce channel opening and subsequent calcium influx.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized and plotted against the concentration of this compound. The IC₅₀ value is calculated using a non-linear regression analysis.
-
Caption: Workflow for in vitro IC₅₀ determination of this compound.
4.2. In Vivo Pharmacological Assessment (Rat Bladder Cystometry)
Evidence suggests that this compound was tested in an in vivo model to confirm its pharmacological activity.[1] A rat bladder cystometry model is a standard method to assess the effects of compounds on bladder function.
-
Objective: To evaluate the ability of this compound to reverse the effects of a TRPV4 agonist on bladder function in rats.
-
General Protocol:
-
Animal Preparation: Anesthetized female Sprague-Dawley rats are surgically prepared with a catheter implanted into the bladder dome.
-
Baseline Measurement: The bladder is infused with saline to record normal urodynamic parameters, such as bladder capacity, voiding pressure, and frequency of urination.
-
TRPV4 Agonist Infusion: A TRPV4 agonist is infused intravesically to induce bladder hyperactivity, characterized by a reduction in bladder capacity and an increase in voiding frequency.[1]
-
This compound Administration: this compound is administered (e.g., intravenously or orally) to the animals.
-
Post-treatment Measurement: Urodynamic parameters are continuously recorded to assess the extent to which this compound reverses the agonist-induced changes in bladder function.
-
Data Analysis: Changes in bladder capacity, voiding pressure, and intercontraction interval are quantified and compared between treatment and control groups.
-
Caption: Experimental workflow for in vivo assessment in a rat bladder model.
Summary and Future Directions
This compound is a potent antagonist of the TRPV4 ion channel with demonstrated in vitro and in vivo pharmacological activity. The available data indicates its potential as a research tool for investigating the physiological and pathophysiological roles of TRPV4. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as to explore its therapeutic potential in TRPV4-mediated diseases. The conflicting information initially found in some commercial databases highlights the critical importance of verifying compound identity through reliable and multiple sources in the scientific community.
References
PF-05214030: A Technical Guide to a Selective TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-05214030, a potent and selective small-molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document consolidates available data on its pharmacological properties, details key experimental methodologies for its evaluation, and illustrates the core signaling pathways involved. The information is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of TRPV4 antagonism.
Introduction to this compound
This compound is a selective antagonist of the TRPV4 ion channel, a non-selective cation channel implicated in a variety of physiological and pathophysiological processes.[1] Chemically identified as 4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile, with the molecular formula C17H13Cl2FN2O4S, it is a small molecule inhibitor.[2] The TRPV4 channel is a polymodal sensor, activated by a diverse range of stimuli including mechanical stress, osmotic changes, and endogenous ligands. Its involvement in conditions such as pain, inflammation, and edema has positioned it as a compelling target for therapeutic intervention.[3]
Pharmacological Profile
The primary mechanism of action of this compound is the direct inhibition of the TRPV4 ion channel. This antagonism has been quantified in vitro, demonstrating high potency.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 | Reference |
| TRPV4 | Human | Calcium Flux | 4 nM | [1] |
| TRPV4 | Rat | Calcium Flux | 27 nM | [1] |
Key Experimental Protocols
This section outlines the methodologies for essential in vitro and in vivo assays used to characterize this compound and other TRPV4 antagonists.
In Vitro Calcium Flux Assay
This assay is fundamental for determining the potency of TRPV4 antagonists by measuring their ability to inhibit agonist-induced calcium influx in cells expressing the channel.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against TRPV4.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV4.
-
Assay Plates: Black-walled, clear-bottom 384-well plates.
-
Calcium Indicator Dye: FLIPR Calcium 4 Assay Kit or similar.
-
TRPV4 Agonist: GSK1016790A.[4]
-
Test Compound: this compound.
-
Instrumentation: FLIPR® (Fluorometric Imaging Plate Reader) system.
Protocol:
-
Cell Plating: Seed the TRPV4-expressing HEK293 cells into 384-well plates and incubate overnight to allow for cell adherence.
-
Dye Loading: On the day of the assay, remove the growth medium and add the calcium indicator dye solution to each well. Incubate the plates for a specified period (typically 1-2 hours) at 37°C to allow for dye uptake.[5]
-
Compound Addition: Prepare serial dilutions of this compound and add them to the assay plates.
-
Agonist Stimulation and Signal Detection: Place the assay plates into the FLIPR instrument. The instrument will add a pre-determined concentration of the TRPV4 agonist GSK1016790A to each well to stimulate calcium influx.
-
Data Acquisition: The FLIPR system measures the fluorescence intensity over time, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The inhibition of the agonist-induced calcium signal by this compound is used to calculate the IC50 value.
In Vivo Bladder Capacity Model (Rat Cystometry)
This in vivo model is utilized to assess the effect of TRPV4 antagonists on bladder function, particularly in response to agonist-induced bladder overactivity. This compound has been shown to reverse the reduction in bladder capacity caused by a TRPV4 agonist.[1]
Objective: To evaluate the in vivo efficacy of this compound in a model of TRPV4-mediated bladder dysfunction.
Materials:
-
Animals: Female Sprague-Dawley rats.
-
Anesthesia: Urethane (B1682113).
-
Surgical Equipment: Catheters, infusion pumps, pressure transducers.
-
TRPV4 Agonist: GSK1016790A.
-
Test Compound: this compound.
-
Data Acquisition System: For recording bladder pressure and voided volume.
Protocol:
-
Animal Preparation: Anesthetize the rats with urethane. Surgically implant a catheter into the bladder dome for infusion and pressure measurement.[6]
-
Baseline Cystometry: Infuse saline into the bladder at a constant rate to record baseline urodynamic parameters, including bladder capacity, voiding pressure, and voiding frequency.[7]
-
Agonist Infusion: After establishing a stable baseline, infuse the TRPV4 agonist GSK1016790A intravesically to induce bladder overactivity, characterized by a reduction in bladder capacity.[8]
-
Antagonist Administration: Administer this compound (e.g., intravenously or orally) and continue the cystometric measurements.
-
Data Analysis: Compare the urodynamic parameters before and after the administration of this compound to determine its ability to reverse the agonist-induced changes in bladder function.
Signaling Pathways and Visualizations
The activation of TRPV4 initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium.
TRPV4 Signaling Pathway
Experimental Workflow for In Vitro Antagonist Profiling
Logical Relationship in the In Vivo Bladder Capacity Model
Conclusion
This compound is a high-potency, selective antagonist of the TRPV4 ion channel. The experimental protocols detailed in this guide provide a framework for its continued investigation. The ability of this compound to modulate TRPV4-mediated signaling pathways, as demonstrated in both in vitro and in vivo models, underscores its potential as a valuable research tool and a candidate for further therapeutic development in indications where TRPV4 plays a critical pathophysiological role. This guide serves as a technical resource to facilitate and standardize future research efforts in this promising area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 7. Diurnal Variation in Urodynamics of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
The Discovery and Development of PF-05214030: A Selective TRPV4 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and development of PF-05214030, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The program, undertaken by Pfizer, aimed to explore the therapeutic potential of TRPV4 antagonism, primarily for the treatment of overactive bladder. This document provides a comprehensive overview of the discovery process, from high-throughput screening to lead optimization, and delves into the preclinical pharmacological characterization of this compound. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to provide a thorough understanding of the project. While the program was ultimately discontinued (B1498344) due to emerging human genetic data, the insights gained from the development of this compound remain valuable for the scientific community.
Introduction: The Rationale for Targeting TRPV4
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a variety of stimuli, including heat, osmolarity, and mechanical stretch.[1] Its expression in the urothelium and its role in sensing bladder filling made it a compelling target for the treatment of overactive bladder and other conditions characterized by bladder dysfunction.[2][3][4][5] The hypothesis was that by antagonizing TRPV4, the afferent signals from the bladder that contribute to the sensation of urgency and frequency could be dampened, thereby alleviating the symptoms of overactive bladder.[4][6]
The Discovery of this compound
The journey to identify a potent and selective TRPV4 antagonist began with a robust high-throughput screening (HTS) campaign.
High-Throughput Screening
A large-scale HTS campaign was initiated to identify compounds that could inhibit TRPV4 activation.
Experimental Protocol: High-Throughput Screening (HTS) Assay
-
Assay Principle: A cell-based fluorescence assay using a FLIPR (Fluorometric Imaging Plate Reader) was employed to measure changes in intracellular calcium concentration following activation of TRPV4.
-
Cell Line: A stable cell line expressing human TRPV4 was used.
-
Assay Procedure:
-
Cells were seeded into 384-well plates and incubated overnight.
-
The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds from a diverse chemical library were added to the wells.
-
After a pre-incubation period with the test compounds, the cells were challenged with a TRPV4 agonist (e.g., GSK1016790A) to induce calcium influx.
-
The fluorescence intensity in each well was measured kinetically using the FLIPR instrument. A decrease in the fluorescence signal in the presence of a test compound indicated potential antagonist activity.
-
-
Hit Criteria: Compounds that demonstrated a significant and concentration-dependent inhibition of the agonist-induced calcium influx were selected as "hits" for further evaluation. A confirmation screen was performed on approximately 11,000 initial hits, resulting in a 14% confirmation rate.[1]
Hit-to-Lead Optimization
Following the HTS campaign, a "hit-to-lead" process was undertaken to improve the potency, selectivity, and pharmacokinetic properties of the initial hits.[1] This involved a combination of medicinal chemistry and computational modeling. Computational methods were utilized to filter out "frequent hitters" - compounds that show activity in numerous screens and are often non-specific.[1] The optimization efforts focused on a piperidine (B6355638) series of compounds, which ultimately led to the identification of this compound.[1]
Logical Workflow: Hit-to-Lead Process
Caption: A flowchart illustrating the hit-to-lead optimization process for this compound.
In Vitro Pharmacological Characterization
This compound was extensively characterized in a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.
Potency Assessment
The potency of this compound was determined by measuring its ability to inhibit TRPV4 activation in cell-based assays.
| Target | IC50 (nM) |
| Human TRPV4 | 4 |
| Rat TRPV4 | 27 |
Table 1: Potency of this compound against human and rat TRPV4.[7]
Experimental Protocol: In Vitro Potency Assay
-
Assay Principle: Similar to the HTS assay, a FLIPR-based calcium influx assay was used.
-
Cell Lines: Stable cell lines expressing either human or rat TRPV4 were utilized.
-
Assay Procedure:
-
Cells were plated in 384-well plates.
-
A concentration-response curve of this compound was prepared.
-
The cells were pre-incubated with varying concentrations of this compound.
-
The cells were then stimulated with a fixed concentration of a TRPV4 agonist.
-
The resulting fluorescence was measured.
-
The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, was calculated from the concentration-response curve.
-
In Vivo Efficacy Studies
The primary in vivo model used to evaluate the efficacy of this compound was a rat model of bladder overactivity. The key endpoint in these studies was the measurement of bladder capacity.[7]
Experimental Protocol: In Vivo Bladder Capacity Assay in Rats
-
Animal Model: Anesthetized female rats were used.
-
Surgical Procedure:
-
A catheter was implanted into the bladder dome for infusion of saline and measurement of intravesical pressure.
-
The catheter was externalized at the nape of the neck.
-
-
Experimental Procedure:
-
Following a recovery period, the conscious and freely moving rats were placed in a metabolic cage.
-
Saline was continuously infused into the bladder through the implanted catheter at a constant rate.
-
Intravesical pressure was monitored continuously.
-
Micturition events were recorded, and the volume of voided urine was measured.
-
This compound or vehicle was administered (e.g., intravenously or orally).
-
Bladder capacity, defined as the volume of infused saline required to induce a micturition contraction, was measured before and after drug administration.
-
-
Data Analysis: The change in bladder capacity following treatment with this compound was compared to the vehicle control group. An increase in bladder capacity was indicative of a therapeutic effect.
This compound was shown to reverse the reduction in bladder capacity caused by the intravesical infusion of a TRPV4 agonist, demonstrating its in vivo target engagement and efficacy.[7]
Mechanism of Action and Signaling Pathway
TRPV4 is a key mechanosensor in the urothelium. When the bladder fills and the urothelial cells are stretched, TRPV4 channels are activated, leading to an influx of calcium ions. This calcium influx triggers the release of ATP from the urothelial cells. The released ATP then acts on P2X3 receptors on afferent nerve fibers, sending signals to the central nervous system that are interpreted as bladder fullness and the urge to void. In overactive bladder, this signaling pathway is thought to be hyperactive. This compound, by blocking TRPV4, inhibits the initial calcium influx and subsequent ATP release, thereby dampening the sensory signals from the bladder.
TRPV4 Signaling Pathway in Bladder Sensation
Caption: The signaling pathway of bladder sensation mediated by TRPV4 and the inhibitory action of this compound.
Project Discontinuation
Despite the promising preclinical data, the this compound program was ultimately discontinued. The decision was based on emerging human genetic data that raised concerns about the long-term safety of systemic TRPV4 antagonism.[1] This highlights the critical importance of integrating human genetics into drug discovery and development programs to de-risk projects at an early stage.
Conclusion
The discovery and development of this compound represents a comprehensive effort to validate TRPV4 as a therapeutic target for overactive bladder. The program successfully identified a potent and selective antagonist with in vivo efficacy. Although the project did not proceed to clinical development, the knowledge gained regarding the role of TRPV4 in bladder function, as well as the chemical matter developed, provides a valuable foundation for future research in this area. The detailed methodologies and data presented in this guide serve as a useful resource for scientists and researchers working on ion channel modulators and the treatment of bladder disorders.
References
- 1. rsc.org [rsc.org]
- 2. Transient receptor potential vanilloid type 4 (TRPV4) in urinary bladder structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRPV4 blockade reduces voiding frequency, ATP release, and pelvic sensitivity in mice with chronic urothelial overexpression of NGF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to PF-05214030: A Potent and Selective TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05214030 is a potent and selective small molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document provides a comprehensive overview of its chemical structure, properties, and biological activity. It includes a summary of its key quantitative data, a description of its mechanism of action, and an illustrative signaling pathway. While specific, detailed experimental protocols for its synthesis and biological evaluation are not publicly available in full, this guide outlines the general methodologies employed for the characterization of such TRPV4 antagonists.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[[1-(2,4-dichlorophenyl)sulfonyl]-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile, is a synthetic compound belonging to the sulfonamide class of chemicals. Its identity as a small molecule has been confirmed, dispelling initial conflicting reports from some commercial vendors that inaccurately categorized it as a monoclonal antibody.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[[1-(2,4-dichlorophenyl)sulfonyl]-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile | PubChem |
| CAS Number | 1669444-50-1 | Biosynth |
| Molecular Formula | C₁₇H₁₃Cl₂FN₂O₄S | Biosynth[1] |
| Molecular Weight | 431.3 g/mol | Biosynth[1] |
| SMILES | C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)(COC3=CC(=C(C=C3)C#N)F)O | PubChem |
| Boiling Point | 604.6 °C | Biosynth[1] |
| Flash Point | 319.4 °C | Biosynth[1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. It is involved in a wide range of physiological processes. As an antagonist, this compound blocks the activation of the TRPV4 channel, thereby inhibiting the downstream signaling pathways.
The potency of this compound has been quantified, with an IC₅₀ of 4 nM for human TRPV4 (hTRPV4) and 27 nM for rat TRPV4 (rTRPV4).[2]
Below is a diagram illustrating the inhibitory effect of this compound on the TRPV4 signaling pathway.
Caption: Inhibition of TRPV4 signaling by this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are proprietary and not fully available in the public domain. However, based on the characterization of similar TRPV4 antagonists and the available information, the following general methodologies are likely to have been employed.
General Synthesis Method
The synthesis of 4-[[1-(2,4-dichlorophenyl)sulfonyl]-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile would likely involve a multi-step synthetic route. Key starting materials would include a protected 3-hydroxyazetidine derivative, 2,4-dichlorobenzenesulfonyl chloride, and 4-hydroxy-2-fluorobenzonitrile. The synthesis would likely proceed through the following key transformations:
-
Sulfonylation: Reaction of the azetidine (B1206935) nitrogen with 2,4-dichlorobenzenesulfonyl chloride to form the sulfonamide.
-
Williamson Ether Synthesis: Alkylation of 4-hydroxy-2-fluorobenzonitrile with a suitable derivative of the azetidine alcohol.
-
Deprotection: Removal of any protecting groups to yield the final product.
The workflow for a plausible synthetic approach is depicted below.
Caption: General synthetic workflow for this compound.
In Vitro Assays
The antagonist potency of this compound was likely determined using a combination of the following in vitro assays:
-
Fluorometric Imaging Plate Reader (FLIPR) Assay: This high-throughput assay is commonly used to measure changes in intracellular calcium concentration.
-
General Protocol:
-
Cells stably expressing human or rat TRPV4 are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the wells and incubated.
-
A known TRPV4 agonist (e.g., GSK1016790A) is added to stimulate the channel.
-
The change in fluorescence, corresponding to calcium influx, is measured.
-
IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
-
-
Electrophysiology (Patch-Clamp): This technique provides a direct measure of ion channel activity.
-
General Protocol:
-
Whole-cell patch-clamp recordings are performed on cells expressing TRPV4.
-
A holding potential is applied, and the channel is activated by a TRPV4 agonist.
-
The resulting inward current is measured.
-
This compound is perfused at different concentrations, and the inhibition of the agonist-induced current is recorded.
-
Concentration-response curves are generated to determine the IC₅₀.
-
-
-
Hypotonicity Assay: This assay assesses the ability of the compound to block TRPV4 activation by osmotic stress.
-
General Protocol:
-
TRPV4-expressing cells are loaded with a calcium indicator dye.
-
Cells are pre-incubated with this compound.
-
The extracellular solution is replaced with a hypotonic solution to activate TRPV4.
-
The resulting calcium influx is measured and compared to control cells not treated with the antagonist.
-
-
In Vivo Models
Based on available information, this compound was evaluated in in vivo models related to bladder function.
-
Rat Model of Bladder Overactivity:
-
General Protocol:
-
Female Sprague-Dawley rats are anesthetized, and a catheter is implanted into the bladder.
-
A TRPV4 agonist is infused intravesically to induce bladder overactivity, characterized by a reduction in bladder capacity.
-
This compound is administered (e.g., intravenously or orally).
-
Cystometry is performed to measure bladder capacity, voiding pressure, and frequency.
-
The ability of this compound to reverse the agonist-induced reduction in bladder capacity is assessed.
-
-
Conclusion
This compound is a well-characterized, potent, and selective small molecule antagonist of the TRPV4 ion channel. Its chemical structure and properties are well-defined. While detailed experimental protocols are not publicly accessible, the general methodologies for its synthesis and biological evaluation are understood within the context of modern drug discovery. The information presented in this guide provides a solid foundation for researchers and scientists working on TRPV4 modulation and related therapeutic areas. Further investigation into the primary scientific literature may reveal more specific details regarding the experimental procedures used in the development of this compound.
References
In-Depth Technical Guide to the Target Validation of PF-05214030
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the target validation studies for PF-05214030, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This compound has been identified as a valuable research tool for elucidating the physiological and pathological roles of TRPV4. This guide details the quantitative data supporting its target engagement, the experimental protocols utilized in these validation studies, and the signaling pathways associated with TRPV4 activation.
Introduction to this compound and its Target: TRPV4
This compound is a small molecule antagonist of the TRPV4 ion channel. Initial confusion in public databases, with some sources incorrectly identifying it as a TNF-alpha inhibitor, has been clarified through examination of its chemical structure and published pharmacological data. The primary and validated target of this compound is the TRPV4 channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.
Chemical Information:
-
IUPAC Name: 4-({[1-(2,4-dichlorophenyl)sulfonyl]-3-hydroxyazetidin-3-yl}methoxy)-2-fluorobenzonitrile
-
Molecular Formula: C₁₇H₁₃Cl₂FN₂O₄S
-
Molecular Weight: 431.3 g/mol
Quantitative Analysis of Target Engagement and Potency
The potency of this compound as a TRPV4 antagonist has been determined through in vitro functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate high affinity for both human and rat TRPV4 channels.
| Target | Species | IC50 (nM) | Reference |
| TRPV4 | Human | 4 | [1][2] |
| TRPV4 | Rat | 27 | [1][2] |
Signaling Pathways and Experimental Workflows
TRPV4 Signaling Pathway
TRPV4 is a polymodal ion channel that can be activated by a variety of stimuli, including hypotonicity, mechanical stress, and endogenous ligands. Upon activation, TRPV4 allows the influx of Ca²⁺, which triggers a cascade of downstream signaling events. These events can lead to various cellular responses, including the release of inflammatory mediators and changes in gene expression. This compound acts by blocking this initial Ca²⁺ influx.
Caption: TRPV4 Signaling Pathway and the inhibitory action of this compound.
General Experimental Workflow for Target Validation
The validation of a specific antagonist like this compound follows a logical progression from in vitro characterization to in vivo proof-of-concept studies.
Caption: A generalized workflow for the target validation of a pharmacological antagonist.
Experimental Protocols
In Vitro Potency Determination: Calcium Flux Assay
Objective: To determine the IC50 value of this compound against human and rat TRPV4 channels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPV4 are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Procedure:
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
A known TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate channel activity.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
-
Data Analysis: The fluorescence data is normalized to the control wells, and the IC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.
In Vivo Target Engagement: Rat Bladder Cystometry Model
Objective: To assess the in vivo efficacy of this compound in a model of TRPV4-mediated bladder overactivity.
Methodology:
-
Animal Preparation: Anesthetized female Sprague-Dawley rats are used. A catheter is implanted into the bladder dome for infusion and pressure measurement.
-
Cystometry:
-
The bladder is continuously infused with saline to induce voiding contractions.
-
Baseline bladder capacity, voiding pressure, and voiding frequency are recorded.
-
-
Drug Administration:
-
Data Collection and Analysis: Bladder capacity and other cystometric parameters are continuously monitored after the administration of this compound. The reversal of the agonist-induced decrease in bladder capacity is quantified.[1][2]
Selectivity Profile
While comprehensive selectivity data for this compound against a broad panel of ion channels and other targets is not extensively published in the public domain, its characterization as a "highly selective" TRPV4 antagonist in a presentation by Pfizer suggests that such studies have been conducted internally.[5] For a thorough evaluation, it is recommended to profile this compound against other members of the TRP channel family (e.g., TRPV1, TRPA1, TRPM8) and a panel of common off-targets such as kinases and GPCRs.
Conclusion
The available data robustly validate TRPV4 as the primary target of this compound. Its high in vitro potency against both human and rat TRPV4, coupled with its demonstrated in vivo efficacy in a relevant physiological model, establishes this compound as a critical tool for investigating the roles of TRPV4 in health and disease. Further publication of its detailed selectivity profile will continue to solidify its position as a high-quality chemical probe for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
The Role of TRPV4 Antagonists in Inflammatory Disease Models: A Technical Overview
Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing the use of a compound specifically designated as PF-05214030 in inflammatory disease models. Chemical databases identify this compound as a small molecule with the chemical name 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile, and it is classified as a Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist. Initial conflicting reports identifying it as a TNF-alpha biosimilar appear to be erroneous.
Given the classification of this compound as a TRPV4 antagonist, this technical guide will provide an in-depth overview of the role of this class of compounds in various preclinical inflammatory disease models. The data and protocols presented are based on well-characterized, publicly disclosed TRPV4 antagonists and are intended to be representative of the therapeutic approach of targeting TRPV4 in inflammation. This information provides a strong framework for understanding the potential applications and preclinical evaluation of new chemical entities like this compound.
The TRPV4 Channel: A Key Mediator in Inflammation
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to calcium (Ca²⁺). It is expressed in a wide variety of cell types, including immune cells, epithelial cells, and sensory neurons. TRPV4 can be activated by a diverse range of stimuli, including mechanical stress, changes in osmolarity, and endogenous ligands. Upon activation, the influx of Ca²⁺ through the TRPV4 channel triggers downstream signaling cascades that are critically involved in the inflammatory response.
Signaling Pathway of TRPV4 in Inflammation
The activation of TRPV4 and the subsequent increase in intracellular Ca²⁺ can lead to the production and release of various pro-inflammatory mediators, such as cytokines and chemokines. This process often involves the activation of key inflammatory signaling pathways like NF-κB.
Application of TRPV4 Antagonists in Preclinical Inflammatory Disease Models
The critical role of TRPV4 in mediating inflammatory responses has made it an attractive therapeutic target. Consequently, several TRPV4 antagonists have been evaluated in a range of animal models of inflammatory diseases.
Arthritis Models
TRPV4 is expressed in chondrocytes and synoviocytes, and its activation contributes to the production of pro-inflammatory mediators in the joints.[1]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
A widely used model that mimics many aspects of human rheumatoid arthritis.
Quantitative Data from TRPV4 Antagonist Studies in Arthritis Models
| Compound | Model | Key Findings | Reference |
| HC-067047 | Osteoarthritis (OA) Rat Model | Reduced expression of M1 macrophage markers (IL-1β, IL-6, iNOS) and alleviated OA progression. | [2] |
| GSK205 | Porcine Articular Chondrocytes | Blocked the production of prostaglandin (B15479496) E2 (PGE2) induced by hypo-osmotic stimulation.[1] | [1] |
Acute Lung Injury (ALI) and Pulmonary Inflammation Models
TRPV4 is expressed in various lung cells, including epithelial and endothelial cells, and is implicated in pulmonary edema and inflammation.
Experimental Protocol: Chemically Induced Acute Lung Injury in Mice
This model is used to study the pathogenesis of ALI and to evaluate potential therapeutics.
Quantitative Data from TRPV4 Antagonist Studies in ALI Models
| Compound | Model | Key Findings | Reference |
| GSK2220691 | Acid-induced ALI in mice | Suppressed pulmonary inflammation by diminishing neutrophils and macrophages. | [3] |
| GSK2337429A | Acid-induced and Chlorine-exposed ALI in mice | Reduced BALF cell counts to near baseline levels and decreased MPO activity.[3] | [3] |
| GSK2193874 | Mechanical stretch-induced lung injury (in vitro and in vivo) | Reduced the release of pro-inflammatory cytokines IL-6 and IL-8.[4] | [4] |
Inflammatory Skin Disease Models
TRPV4 is involved in maintaining skin barrier function and its dysregulation can contribute to inflammatory skin conditions.
Experimental Protocol: In Vitro Model of Macrophage Inflammation
Primary human macrophages are used to study the direct anti-inflammatory effects of TRPV4 antagonists.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and differentiated into macrophages.
-
Stimulation: Macrophages are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
-
Treatment: Cells are co-treated with a TRPV4 antagonist (e.g., GSK2193874) or a vehicle control.
-
Analysis: After a defined incubation period (e.g., 24 hours), cell culture supernatants are collected for cytokine analysis (e.g., ELISA for IL-1β, IL-6, TNF-α), and cell lysates can be used for gene expression analysis (e.g., qRT-PCR).
Quantitative Data from In Vitro Macrophage Studies
| Compound | Cell Type | Key Findings | Reference |
| GSK2193874 | Human Monocyte-derived Macrophages | Suppressed the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 upon LPS stimulation.[2][5] | [2][5] |
| RN-1734 | U937-differentiated Macrophages | Decreased the expression of inflammatory markers COX2 and iNOS by 5-fold compared to control.[2] | [2] |
Conclusion
The available preclinical evidence strongly supports the role of TRPV4 as a key player in the pathophysiology of various inflammatory diseases. The use of selective TRPV4 antagonists has demonstrated significant efficacy in reducing inflammation and disease severity in a range of animal models, including those for arthritis, acute lung injury, and inflammatory skin conditions. While specific data for this compound is not yet in the public domain, the consistent findings with other TRPV4 antagonists provide a solid rationale for its potential as a therapeutic agent in inflammatory disorders. Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic profile of this specific compound.
References
- 1. TRPV4 as a Therapeutic Target for Joint Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating TRPV4 Channel Activity in Pro-Inflammatory Macrophages within the 3D Tissue Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Role of PF-05214030 in Cytokine Signaling: An Indirect Mechanism via TRPV4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PF-05214030 and its role in cytokine signaling. Initially, some commercial sources misidentified this compound as a biosimilar monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α)[1]. However, substantial evidence from chemical suppliers and drug development databases confirms that This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel [2][3]. Its influence on cytokine signaling is therefore indirect, stemming from the modulation of this channel's activity, which has been shown to impact inflammatory responses.
Core Mechanism of Action
This compound exerts its effects by blocking the TRPV4 ion channel, a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, temperature, and endogenous ligands. TRPV4 is expressed in numerous cell types, including immune cells such as macrophages[3]. By inhibiting TRPV4, this compound can modulate downstream cellular processes that lead to the production and release of inflammatory cytokines.
Studies have demonstrated that pharmacological inhibition of TRPV4 can prevent the systemic surge of pro-inflammatory cytokines, including TNF-α, Interleukin-1 (IL-1), and Interleukin-6 (IL-6), in preclinical models of sepsis[4][5]. This suggests that TRPV4 activity is an upstream event in the inflammatory cascade and that its antagonism can effectively dampen the hyper-inflammatory response. The proposed mechanism involves the blockade of TRPV4 channels on macrophages, which are major contributors to cytokine production during inflammation[4].
Quantitative Data
The potency of this compound as a TRPV4 antagonist has been quantified by its half-maximal inhibitory concentration (IC50) values.
| Target | Species | IC50 (nM) | Reference |
| TRPV4 | Human | 4 | [2][6] |
| TRPV4 | Rat | 27 | [2][6] |
Signaling Pathways
The signaling pathway illustrates the indirect influence of this compound on cytokine production. By blocking the TRPV4 channel, the compound prevents the influx of Ca2+, a critical secondary messenger in inflammatory signaling cascades within immune cells like macrophages. This disruption can inhibit the activation of downstream transcription factors, such as NF-κB, which are essential for the expression of pro-inflammatory cytokine genes.
Experimental Protocols
While specific studies detailing the use of this compound in cytokine release assays are not publicly available, a representative protocol for evaluating its anti-inflammatory effects on macrophages can be constructed based on established methodologies for other TRPV4 antagonists.
In Vitro Macrophage Cytokine Release Assay
1. Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by lipopolysaccharide (LPS)-stimulated macrophages.
2. Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (dissolved in DMSO, with final DMSO concentration in culture kept below 0.1%).
-
Phosphate-buffered saline (PBS).
-
ELISA kits for human TNF-α, IL-6, and IL-1β.
3. Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, aspirate the medium and wash the adherent cells twice with warm PBS.
-
Add fresh, serum-free RPMI-1640 and rest the cells for 24 hours before treatment.
4. Experimental Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Aspirate the medium from the differentiated macrophages and add the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to stimulate cytokine production.
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
-
Collect the supernatant for cytokine analysis.
5. Cytokine Quantification:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve generated for each ELISA.
6. Data Analysis:
-
Normalize the cytokine concentrations to the vehicle control.
-
Plot the cytokine concentrations against the log of the this compound concentration to determine the IC50 value for the inhibition of each cytokine.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects.
Logical Relationships
The relationship between TRPV4 antagonism and the reduction of cytokine-mediated inflammation is a key aspect of this compound's therapeutic potential. By targeting an upstream ion channel, it can potentially modulate a broad spectrum of downstream inflammatory mediators.
Conclusion
References
- 1. TRPV4 differentially controls inflammatory cytokine networks during static and dynamic compression of the intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Role of TRPV4 in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytokine and inflammatory mediator effects on TRPV4 function in choroid plexus epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine and inflammatory mediator effects on TRPV4 function in choroid plexus epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
PF-05214030: A Scientific Literature Review of a Potent TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information presented in this document is based on publicly available scientific literature and presentations. Notably, a significant portion of the data specific to PF-05214030 originates from a Pfizer corporate presentation and not from peer-reviewed journal articles. Therefore, while this guide aims to be comprehensive, it is subject to the limitations of the available public information.
Executive Summary
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, developed by Pfizer. This small molecule, identified by the CAS number 1669444-50-1, has been investigated for its potential therapeutic applications, particularly in conditions where TRPV4-mediated signaling is implicated, such as bladder dysfunction and pain. This technical guide provides a comprehensive review of the available scientific literature on this compound, including its mechanism of action, preclinical data, and the relevant biological pathways.
Introduction to TRPV4
The Transient Receptor Potential (TRP) superfamily of ion channels are crucial mediators of sensory responses to a wide array of stimuli. TRPV4, a member of this family, is a non-selective cation channel activated by diverse physical and chemical signals including heat, mechanical stress, and endogenous ligands. Its expression in various tissues, including the bladder urothelium, sensory nerves, and vascular endothelium, positions it as a key player in numerous physiological and pathophysiological processes. Dysregulation of TRPV4 activity has been linked to conditions such as pain, inflammation, and organ dysfunction, making it an attractive target for therapeutic intervention.
This compound: A Selective TRPV4 Antagonist
This compound, with the chemical name 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile, emerged from a drug discovery program at Pfizer aimed at identifying selective TRPV4 antagonists.
In Vitro Pharmacology
Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound on TRPV4 channels.
| Parameter | Species | Value | Assay |
| IC50 | Human (hTRPV4) | 4 nM | In vitro functional assay |
| IC50 | Rat (rTRPV4) | 27 nM | In vitro functional assay |
Table 1: In Vitro Potency of this compound against TRPV4.
In Vivo Pharmacology
The efficacy of this compound has been evaluated in animal models of bladder dysfunction, a condition where TRPV4 is known to play a significant role in sensory signaling.
| Model | Species | Dose/Concentration | Effect |
| Anesthetized Rat Cystometry | Rat | ~8 x IC50 (i.v. infusion) | Reversed the reduction in bladder capacity caused by a TRPV4 agonist. |
| Conscious Rat Metabolic Cages | Rat | ~8 x IC50 (subcutaneous) | Caused a significant reduction in total volume voided and volume per void. |
Table 2: In Vivo Efficacy of this compound in Bladder Function Models.
Signaling Pathways and Experimental Workflows
TRPV4 Signaling in Bladder Sensation
The diagram below illustrates the proposed signaling pathway of TRPV4 in the bladder urothelium, a key mechanism targeted by this compound.
Experimental Workflow for In Vivo Bladder Function Assessment
The following diagram outlines a typical experimental workflow for evaluating the effect of a compound like this compound on bladder function in a preclinical model.
Experimental Protocols
Due to the limited availability of peer-reviewed publications on this compound, detailed experimental protocols are not publicly accessible. The following are generalized methodologies based on standard practices in the field for the types of experiments cited.
In Vitro Functional Assay (FLIPR-based Calcium Influx Assay)
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human or rat TRPV4 are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at a controlled temperature.
-
Compound Addition: Serial dilutions of this compound or vehicle are added to the wells and incubated for a predetermined period.
-
Agonist Stimulation and Measurement: A known TRPV4 agonist (e.g., GSK1016790A) is added to the wells, and the fluorescence intensity is measured over time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The increase in intracellular calcium concentration upon agonist stimulation is quantified. The inhibitory effect of this compound is determined by comparing the response in the presence and absence of the compound. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Anesthetized Rat Cystometry
-
Animal Preparation: Adult female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is implanted into the bladder via the urethra and secured.
-
Experimental Setup: The bladder catheter is connected to a pressure transducer and a syringe pump for infusion of saline or agonist solutions.
-
Compound Administration: this compound or vehicle is administered intravenously (i.v.) as a bolus or continuous infusion.
-
Cystometric Recordings: The bladder is continuously filled with saline at a constant rate to elicit reflex bladder contractions. Bladder pressure, infused volume, and voided volume are recorded continuously.
-
Agonist Challenge: Following a baseline recording period, a TRPV4 agonist is co-infused with saline to induce bladder overactivity.
-
Data Analysis: Key cystometric parameters such as bladder capacity, voiding pressure, and voiding frequency are analyzed and compared between treatment groups.
Conclusion and Future Directions
This compound is a potent and selective TRPV4 antagonist that has demonstrated efficacy in preclinical models of bladder dysfunction. The available data suggests that by inhibiting TRPV4-mediated sensory signaling in the bladder, this compound can normalize bladder function in pathological states. However, the public scientific literature on this compound is limited, and further peer-reviewed studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic profile, safety, and therapeutic potential in a broader range of TRPV4-implicated diseases. The development status of this compound is not publicly known, but the compound remains a valuable tool for researchers investigating the role of TRPV4 in health and disease.
In-Depth Technical Guide: Safety and Toxicology Profile of PF-05214030
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05214030 is a biosimilar monoclonal antibody to infliximab (B1170848) (Remicade®). As a chimeric IgG1 monoclonal antibody, it is designed to target and inhibit the biological activity of human tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory and autoimmune diseases. By binding to both soluble and transmembrane forms of TNF-α, this compound prevents its interaction with the p55 and p75 cell surface receptors, thereby neutralizing its pro-inflammatory effects.[1] This technical guide provides a comprehensive overview of the safety and toxicology profile of this compound, drawing upon data from its reference product, infliximab, to support its use in the treatment of various inflammatory conditions.
Mechanism of Action: TNF-α Signaling Inhibition
This compound exerts its therapeutic effect by disrupting the TNF-α signaling cascade. TNF-α binding to its receptors (TNFR1 and TNFR2) triggers a series of intracellular events that lead to the activation of transcription factors such as NF-κB and AP-1.[2] These transcription factors regulate the expression of numerous pro-inflammatory genes, including those for other cytokines (e.g., IL-1, IL-6), adhesion molecules, and matrix metalloproteinases, which collectively drive the inflammatory response and tissue damage seen in autoimmune diseases.[3][4] By neutralizing TNF-α, this compound effectively blocks these downstream signaling pathways.[3]
Figure 1: Simplified TNF-α Signaling Pathway and the inhibitory action of this compound.
Non-Clinical Toxicology Profile
A comprehensive non-clinical safety evaluation of infliximab has been conducted to support its clinical use. Due to the high species specificity of infliximab, which only neutralizes human and chimpanzee TNF-α, a combination of studies using a surrogate antibody in rodents and studies in non-human primates was employed.[1]
General Toxicology
Repeat-dose toxicity studies were conducted to assess the systemic effects of infliximab.
-
Rodent Studies (with surrogate antibody): A 6-month study in mice using a surrogate anti-mouse TNF-α monoclonal antibody (cV1q) at doses up to 40 mg/kg/week showed no evidence of toxicity.[5]
-
Non-Human Primate Studies: Single and repeat-dose studies in chimpanzees with infliximab were well-tolerated.[1]
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of infliximab has been evaluated through a battery of tests.
-
Genotoxicity: Infliximab was not mutagenic in the Ames test (Salmonella-Escherichia coli) and did not induce chromosomal aberrations in an in vivo mouse micronucleus test or in human lymphocytes.[6][7]
-
Carcinogenicity: A 6-month study in mice with the surrogate antibody cV1q did not show any evidence of tumorigenicity at weekly doses up to 40 mg/kg.[7]
Reproductive and Developmental Toxicology
The effects of infliximab on fertility and embryonic development have been investigated.
-
Fertility: No impairment of fertility was observed in a study with the analogous mouse antibody.[6]
-
Developmental Toxicity: A developmental toxicity study in mice using a surrogate antibody that inhibits mouse TNF-α showed no evidence of maternal toxicity, embryotoxicity, or teratogenicity at doses up to 40 mg/kg.[6] Infliximab, like other IgG antibodies, is known to cross the placenta, particularly during the second and third trimesters, and has been detected in the serum of infants for up to 6 months after birth.[8][9]
Experimental Protocols
General Repeat-Dose Toxicology Study Workflow
The following diagram illustrates a typical workflow for a non-clinical repeat-dose toxicology study, as would be conducted for a biological therapeutic like this compound.
Figure 2: Generalized workflow for a preclinical repeat-dose toxicology study.
Clinical Safety Profile
The clinical safety of infliximab has been established through extensive clinical trials and post-marketing surveillance. The adverse reaction profile of this compound is expected to be consistent with that of its reference product.
Most Common Adverse Reactions
The most frequently reported adverse reactions in clinical trials of infliximab are presented in the table below.
| Adverse Reaction | Infliximab-treated Patients (%) | Placebo-treated Patients (%) |
| Infections | ||
| Upper Respiratory Infections | 32 | 22 |
| Sinusitis | 14 | 7 |
| Pharyngitis | 11 | 8 |
| Infusion-Related Reactions | 16 | 1 |
| Headache | 18 | 14 |
| Abdominal Pain | 12 | 7 |
| Nausea | 21 | 12 |
| Fatigue | 9 | 5 |
Data compiled from publicly available prescribing information for infliximab.
Serious Adverse Reactions
Serious adverse reactions associated with infliximab therapy include:
-
Serious Infections: Patients treated with infliximab are at an increased risk for developing serious infections that may lead to hospitalization or death.[10] These include active tuberculosis, invasive fungal infections, and other opportunistic infections.[11]
-
Malignancies: Lymphoma and other malignancies, some fatal, have been reported in children and adolescent patients treated with TNF blockers, including infliximab.[10] Hepatosplenic T-cell lymphoma, a rare and often fatal T-cell lymphoma, has been reported in patients treated with infliximab, particularly in adolescent and young adult males with Crohn's disease or ulcerative colitis.[12]
-
Hepatotoxicity: Severe hepatic reactions, including acute liver failure, jaundice, hepatitis, and cholestasis, have been reported in post-marketing surveillance.
-
Heart Failure: New onset or worsening of heart failure has been reported with TNF blockers.[11]
-
Hematologic Reactions: Cases of leukopenia, neutropenia, thrombocytopenia, and pancytopenia have been reported.
-
Hypersensitivity: Infliximab can cause infusion-related reactions, including anaphylaxis, and delayed hypersensitivity reactions.[13]
-
Autoimmune Phenomena: The development of a lupus-like syndrome has been reported.[11]
-
Neurologic Reactions: TNF blockers have been associated with rare cases of new onset or exacerbation of central nervous system demyelinating disorders, including multiple sclerosis and optic neuritis, and peripheral demyelinating disorders, such as Guillain-Barré syndrome.
Conclusion
This compound, as a biosimilar to infliximab, is expected to share a similar safety and toxicology profile. The non-clinical data for infliximab, obtained through studies with surrogate antibodies in rodents and in non-human primates, have not identified significant toxicities. The clinical safety profile is well-characterized, with the most significant risks being serious infections and malignancies. A thorough understanding of this safety profile is crucial for the appropriate use of this compound in the management of inflammatory diseases. Continuous pharmacovigilance and risk management are essential to ensure patient safety.
References
- 1. Nonclinical Evaluation of PF-06438179: A Potential Biosimilar to Remicade® (Infliximab) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. drugs.com [drugs.com]
- 5. Concordance of preclinical and clinical pharmacology and toxicology of monoclonal antibodies and fusion proteins: soluble targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdc.gov [cdc.gov]
- 8. Safety of infliximab use during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Infliximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jnjlabels.com [jnjlabels.com]
- 13. drugs.com [drugs.com]
Rivipansel (PF-05214030): A Technical Guide to its Intellectual Property and Core Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Executive Summary
Rivipansel (B610495) (formerly GMI-1070; Pfizer identifier PF-05214030) is a pan-selectin antagonist developed by GlycoMimetics and subsequently licensed to Pfizer for the treatment of vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD). As a glycomimetic molecule, rivipansel was designed to inhibit the selectin family of adhesion molecules, which are pivotal in the inflammatory cascade and cell-cell interactions that precipitate VOC. Despite promising preclinical and early-phase clinical data, the pivotal Phase 3 RESET trial did not meet its primary endpoint, leading to the discontinuation of its development for this indication. This technical guide provides an in-depth overview of the intellectual property landscape surrounding rivipansel, alongside a detailed summary of the key experimental protocols and quantitative data from its preclinical and clinical development.
Intellectual Property Landscape
While specific patent numbers for the composition of matter and primary method of use for rivipansel (GMI-1070) have not been publicly disclosed in detail, it is understood that GlycoMimetics, Inc. holds the core intellectual property, which was licensed to Pfizer. Filings with the U.S. Securities and Exchange Commission by GlycoMimetics indicate that their issued patents covering rivipansel and its methods of use are expected to expire between 2023 and 2030. The intellectual property portfolio for a compound like rivipansel typically encompasses:
-
Composition of Matter Patents: These patents would protect the novel chemical structure of rivipansel itself. The claims would detail the specific molecular architecture, including its carbohydrate-mimicking core and pendant functional groups responsible for selectin binding.
-
Method of Use Patents: These patents would cover the application of rivipansel for the treatment of specific medical conditions, most notably vaso-occlusive crisis in sickle cell disease. The claims would specify the administration of a therapeutically effective amount of the compound to a subject in need thereof.
-
Formulation Patents: These patents would protect the specific formulations of rivipansel for administration, such as the intravenous formulation used in clinical trials.
Mechanism of Action: Pan-Selectin Inhibition
Rivipansel functions as a competitive antagonist of the selectin family of adhesion molecules: E-selectin, P-selectin, and L-selectin. These selectins are expressed on the surface of endothelial cells and leukocytes and play a crucial role in the initial tethering and rolling of leukocytes along the vascular endothelium, a critical step in the inflammatory response. In sickle cell disease, the inflammatory milieu leads to the upregulation of selectins, promoting the adhesion of leukocytes, which can then trap sickled red blood cells, leading to microvascular occlusion and the intense pain of a VOC.[1][2] Rivipansel, by blocking the binding of the natural carbohydrate ligands to the selectins, aims to disrupt this adhesive cascade.
dot
Caption: Signaling pathway of vaso-occlusion and the inhibitory action of rivipansel.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of rivipansel.
Table 1: In Vitro Selectin Binding Affinity of Rivipansel
| Selectin Target | IC50 Value (µM) |
| E-selectin | 4.3[1] |
| P-selectin | 423[1] |
| L-selectin | 337[1] |
Table 2: Preclinical Efficacy of Rivipansel in a Murine Model of Sickle Cell Disease
| Parameter | Rivipansel (20 mg/kg) | Vehicle Control |
| Neutrophil Adhesion | 69% decrease | - |
| Neutrophil-Platelet Aggregates | 85% decrease | - |
| RBC-WBC Interactions | ~93% reduction | - |
Table 3: Key Efficacy Results from the Phase 3 RESET Clinical Trial
| Endpoint | Rivipansel (n=162) | Placebo (n=158) | p-value |
| Median Time to Readiness for Discharge (hours) | 88.0 | 93.0 | 0.79[3] |
| Post-Hoc Analysis (Treatment within 26.4 hours of VOC onset) | |||
| Median Time to Readiness for Discharge (hours) | 65.7 | 122.0 | <0.05[4] |
Experimental Protocols
Preclinical In Vivo Model of Vaso-Occlusion
A key preclinical model used to evaluate the efficacy of rivipansel was a humanized sickle cell mouse model (Townes model), which expresses human sickle hemoglobin.[5]
dot
Caption: Experimental workflow for preclinical evaluation of rivipansel.
Methodology:
-
Animal Model: Townes sickle cell mice, which are homozygous for the human sickle β-globin gene, were used.
-
Induction of Vaso-Occlusion: A vaso-occlusive crisis was induced by the intraperitoneal administration of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine that upregulates endothelial selectin expression.
-
Drug Administration: Rivipansel was administered intravenously at a dose of 20 mg/kg. Two primary protocols were employed: a prophylactic protocol where the drug was given before the full establishment of vaso-occlusion, and a treatment protocol where the drug was administered after vaso-occlusion was established.
-
Efficacy Assessment: The cremaster muscle microcirculation was visualized using intravital microscopy. Key parameters quantified included leukocyte rolling velocity, the number of adherent leukocytes, red blood cell velocity as a measure of blood flow, and overall survival.[2]
Phase 3 (RESET) Clinical Trial Protocol (NCT02187003)
The RESET trial was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of rivipansel in hospitalized sickle cell disease patients experiencing a VOC.[6]
Patient Population:
-
Patients aged 6 years and older with a documented diagnosis of sickle cell disease.
-
Hospitalized for a VOC requiring treatment with intravenous opioids.
-
Able to receive the first dose of the study drug within 24 hours of the initiation of IV opioid therapy.
Treatment Regimen:
-
Rivipansel Arm:
-
Patients aged ≥12 years and weighing >40 kg received a 1680 mg intravenous loading dose, followed by 840 mg maintenance doses every 12 hours.[3]
-
Patients aged 6 to 11 years, or those weighing ≤40 kg, received a weight-based loading dose of 40 mg/kg (maximum 1680 mg), followed by maintenance doses of 20 mg/kg (maximum 840 mg) every 12 hours.[3]
-
-
Placebo Arm: Patients received a matching placebo administered intravenously on the same schedule.
Endpoints:
-
Primary Endpoint: Time to readiness for discharge.
-
Key Secondary Endpoints: Time to discharge, cumulative IV opioid consumption, and time to discontinuation of IV opioids.[6]
Conclusion
Rivipansel (this compound) represents a rationally designed, targeted therapeutic that showed considerable promise in preclinical models and early clinical development for the treatment of vaso-occlusive crisis in sickle cell disease. Its intellectual property, held by GlycoMimetics, covers the core composition of matter and methods of use. While the pivotal Phase 3 trial did not meet its primary endpoint, a post-hoc analysis suggests that the timing of administration may be a critical factor in its efficacy. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working on novel therapies for sickle cell disease and other inflammatory conditions where selectin-mediated adhesion plays a key pathological role.
References
- 1. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. A randomized clinical trial of the efficacy and safety of rivipansel for sickle cell vaso-occlusive crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pfizer Announces Phase 3 Top-Line Results for Rivipansel in Patients with Sickle Cell Disease Experiencing a Vaso-Occlusive Crisis | Pfizer [pfizer.com]
Methodological & Application
Application Notes and Protocols for TNF-α Quantification in relation to PF-05214030
These application notes provide a detailed protocol for the quantification of human Tumor Necrosis Factor-alpha (TNF-α) using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This is relevant for researchers and scientists studying the effects of PF-05214030, a biosimilar monoclonal antibody designed to inhibit TNF-α.[1] By measuring TNF-α concentrations in various biological samples, researchers can assess the efficacy and pharmacodynamics of this compound.
Introduction
This compound functions by binding to TNF-α, a key cytokine involved in inflammatory processes.[1] Therefore, a quantitative assessment of TNF-α levels is crucial for evaluating the biological activity of this therapeutic agent. The following protocol is a representative example based on commercially available Human TNF-α ELISA kits and is intended for research use only.
Performance Characteristics
The performance characteristics of a typical Human TNF-α ELISA kit are summarized in the tables below. These values provide an indication of the assay's sensitivity, accuracy, and reliability.
Assay Performance
| Parameter | Value |
| Assay Range | 15.6 - 1000 pg/mL |
| Sensitivity | < 9.375 pg/mL |
| Sample Types | Cell Culture Supernates, Serum, Plasma |
| Required Sample Volume | 50 µL |
| Assay Time | ~4.5 hours |
Precision
Intra-Assay Precision
| Sample | n | Mean (pg/mL) | Standard Deviation | CV (%) |
| 1 | 20 | 155 | 4.08 | 2.6 |
| 2 | 20 | 304 | 6.62 | 2.2 |
| 3 | 20 | 606 | 18.3 | 3.0 |
Inter-Assay Precision
| Sample | n | Mean (pg/mL) | Standard Deviation | CV (%) |
| 1 | 20 | 155 | 11.3 | 7.3 |
| 2 | 20 | 298 | 21.8 | 7.3 |
| 3 | 20 | 592 | 49.9 | 8.4 |
Recovery
The recovery of spiked human TNF-α in various sample matrices.
| Sample Type | Average % Recovery | Range (%) |
| Cell Culture Media (n=4) | 103 | 98-110 |
| EDTA Plasma (n=4) | 90 | 75-101 |
| Heparin Plasma (n=4) | 90 | 82-95 |
| Serum (n=4) | 88 | 79-98 |
Linearity
Samples were spiked with high concentrations of human TNF-α and serially diluted to assess the linearity of the assay. The results should show a correlation coefficient close to 1.00 when comparing observed versus expected concentrations.
Experimental Protocol
This protocol outlines the steps for a sandwich ELISA to quantify human TNF-α.
Materials and Reagents
-
Human TNF-α ELISA Plate (pre-coated with capture antibody)
-
Human TNF-α Standard (lyophilized)
-
Standard Diluent Buffer
-
Biotin-conjugated anti-Human TNF-α Antibody (Detection Antibody)
-
Antibody Diluent
-
Streptavidin-HRP Conjugate
-
Streptavidin-HRP Diluent
-
Wash Buffer Concentrate (25X)
-
TMB Substrate Solution
-
Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Absorbent paper
Reagent Preparation
-
Wash Buffer (1X): Dilute the 25X Wash Buffer Concentrate with distilled or deionized water. For example, add 16 mL of 25X concentrate to 384 mL of water to make 400 mL of 1X Wash Buffer.[1] Store at 2-8°C.
-
Human TNF-α Standard: Reconstitute the lyophilized standard with the volume of Standard Diluent Buffer specified on the vial label to create a stock solution (e.g., 1000 pg/mL). Mix gently and allow it to sit for 10-30 minutes to ensure complete solubilization.
-
Standard Curve Preparation: Perform serial dilutions of the standard stock solution in Standard Diluent Buffer to create a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.2, 15.6, and 0 pg/mL).[1]
-
Biotin-conjugated Antibody (Working Solution): Dilute the concentrated Biotin-conjugated Antibody with Antibody Diluent according to the kit instructions. This should be done within 30 minutes of use.
-
Streptavidin-HRP Conjugate (Working Solution): Dilute the concentrated Streptavidin-HRP Conjugate with Streptavidin-HRP Diluent as per the kit's manual. Prepare this solution within 15 minutes of use.[1]
Assay Procedure
-
Add Samples and Standards: Add 100 µL of each standard, sample, and control to the appropriate wells of the pre-coated microplate.
-
Incubate: Cover the plate with an adhesive sealer and incubate for 90 minutes at 37°C or as directed by the kit manual.
-
Wash: Aspirate the liquid from each well and wash the plate a minimum of three times with 1X Wash Buffer (approximately 350 µL per well). After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the working solution of Biotin-conjugated Antibody to each well.
-
Incubate: Cover the plate and incubate for 60 minutes at 37°C.
-
Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the working solution of Streptavidin-HRP Conjugate to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step, increasing the number of washes to five times.
-
Develop Color: Add 90 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at 37°C for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the zero standard (blank) from all other OD values.
-
Plot the corrected OD values for the standards against their corresponding concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of TNF-α in the unknown samples.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
Experimental Workflow Diagram
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells in the Context of PF-05214030
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05214030 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, hypotonicity, and heat. While initially investigated for its role in conditions like overactive bladder, the expression of TRPV4 on various immune cells, including macrophages, suggests a potential role for this compound in modulating immune responses.[5]
These application notes provide a framework for utilizing flow cytometry to investigate the effects of this compound on immune cell populations. The provided protocols are generalized for human peripheral blood mononuclear cells (PBMCs) and can be adapted for other sample types and species.
Mechanism of Action of this compound
This compound functions by blocking the TRPV4 ion channel, thereby inhibiting the influx of cations (primarily Ca2+) into the cell that is triggered by TRPV4 activation. This antagonism can modulate downstream signaling pathways that are dependent on intracellular calcium concentrations, potentially impacting cellular functions such as activation, differentiation, and cytokine production in immune cells expressing TRPV4.
Figure 1: Simplified signaling pathway of TRPV4 and the inhibitory action of this compound.
Data Presentation: Hypothetical Flow Cytometry Panel Design
The following tables outline a proposed experimental design to assess the impact of this compound on major immune cell populations. The specific markers should be optimized based on the experimental goals and the species being studied.
Table 1: Staining Panel for Major Human PBMC Subsets
| Marker | Fluorochrome | Target Cell Population |
| CD45 | BV510 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | BV421 | B Cells |
| CD14 | FITC | Monocytes |
| CD16 | PE | NK Cells, Monocytes |
| CD56 | APC | NK Cells |
| Viability Dye | e.g., Zombie NIR | Live/Dead Discrimination |
Table 2: Experimental Groups for In Vitro PBMC Culture
| Group | Treatment | Concentration Range | Purpose |
| 1 | Vehicle Control (e.g., 0.1% DMSO) | N/A | Baseline immune cell profile |
| 2 | This compound | 1 nM - 10 µM | To assess dose-dependent effects of this compound |
| 3 | Positive Control (e.g., LPS for monocytes) | Varies | To confirm cell reactivity and assay validity |
| 4 | This compound + Positive Control | Varies | To determine if this compound can modulate activated immune cells |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Sterile transfer pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood sample 1:1 with PBS in a conical tube.
-
Carefully overlay the diluted blood onto an equal volume of Ficoll-Paque™ PLUS at room temperature.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface and transfer to a new conical tube.
-
Wash the collected PBMCs by adding at least 3 volumes of PBS and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Protocol 2: In Vitro Treatment and Staining of PBMCs for Flow Cytometry
This protocol outlines the steps for treating isolated PBMCs with this compound and subsequent staining for flow cytometric analysis.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell stimulation reagents (e.g., LPS, PHA)
-
96-well round-bottom culture plates
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Viability dye
-
Flow cytometer
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and add to the appropriate wells. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
If investigating the modulation of activated cells, add the stimulation reagent at this step.
-
Incubate the plate for the desired time period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, harvest the cells and transfer to V-bottom plates or flow cytometry tubes.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Wash the cells and then block Fc receptors for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface staining and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for acquisition on a flow cytometer.
Figure 2: General experimental workflow for flow cytometry analysis of immune cells.
Conclusion
The provided application notes and protocols offer a starting point for investigating the immunomodulatory potential of the TRPV4 antagonist, this compound. Researchers should note that these are generalized procedures and will likely require optimization for specific experimental questions. Careful titration of antibodies, determination of optimal drug concentrations and incubation times, and the inclusion of appropriate controls are critical for generating reliable and reproducible data. Further studies are warranted to elucidate the precise effects of this compound on various immune cell subsets and their functional responses.
References
Application Notes and Protocols for PF-05214030 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of PF-05214030, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel, in a variety of cell culture experiments. This document includes a summary of its mechanism of action, quantitative data, and detailed protocols for assessing its effects on cellular functions.
Introduction
This compound is a small molecule inhibitor of the TRPV4 ion channel, a non-selective cation channel involved in a wide range of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Dysregulation of TRPV4 activity has been implicated in various pathologies, making it a significant target for drug discovery. This compound offers a valuable tool for investigating the role of TRPV4 in cellular signaling and disease models.
Mechanism of Action
This compound acts as a potent antagonist of the TRPV4 ion channel. Activation of TRPV4 by various stimuli, such as mechanical stress, hypotonicity, or specific agonists, leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium triggers a cascade of downstream signaling events. This compound specifically blocks this channel, thereby inhibiting the initial calcium influx and the subsequent signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC50 | Human TRPV4 | 4 nM | [1][2] |
| IC50 | Rat TRPV4 | 27 nM | [1][2] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution: For in vitro experiments, prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C.[1][2] When preparing working concentrations, the final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cells in culture.
Materials:
-
Cells of interest (e.g., cancer cell lines with known TRPV4 expression)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Calcium Influx Assay
This protocol measures the ability of this compound to inhibit TRPV4-mediated calcium influx.
Materials:
-
Cells expressing TRPV4
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Pre-treatment with this compound: Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for channel blockage.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the TRPV4 agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the agonist-induced calcium influx in this compound-treated cells to the control (agonist alone) to determine the inhibitory effect of this compound.
Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Treatment: Add the cell suspension, pre-treated with different concentrations of this compound or a vehicle control, to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixing agent, followed by staining with a suitable stain.
-
Imaging and Quantification: Air-dry the inserts and visualize the migrated cells under a microscope. Count the number of migrated cells in several random fields to quantify cell migration.
Visualizations
Signaling Pathway Diagram
Caption: TRPV4 Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Logical Relationship: this compound in a Calcium Influx Assay
Caption: Logical flow of a TRPV4-mediated calcium influx experiment.
References
Application Notes and Protocols for PF-05214030: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05214030 is a small molecule compound identified by the chemical formula C₁₇H₁₃Cl₂FN₂O₄S and a molecular weight of 431.3 g/mol .[1][2] This document provides detailed application notes and protocols for assessing the stability of this compound and outlines recommended storage conditions. The information herein is based on general principles for small molecule drug stability testing as outlined by the International Council for Harmonisation (ICH) guidelines, due to the absence of publicly available, specific stability data for this compound. The provided protocols and data are intended to be illustrative.
Product Information
| Property | Value | Reference |
| Chemical Name | 4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile | [3] |
| Molecular Formula | C₁₇H₁₃Cl₂FN₂O₄S | [1][2] |
| Molecular Weight | 431.3 g/mol | [1][2] |
| Physical Form | Powder | [1] |
Recommended Storage Conditions
For long-term storage, this compound should be stored at 2°C - 8°C .[2]
Stability Testing Protocols
The following protocols are based on ICH guidelines for forced degradation studies, which are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.
General Workflow for Stability Testing
References
Application Notes and Protocols for PF-05214030
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and use of PF-05214030, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro and in vivo studies.
Product Information
This compound is a small molecule inhibitor that has been identified as a highly selective antagonist of the TRPV4 channel.[1] It is crucial to distinguish this compound from initial, incorrect descriptions that may have labeled it as a biosimilar monoclonal antibody. All experimental designs should be based on its properties as a small molecule TRPV4 antagonist.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile |
| Molecular Formula | C₁₇H₁₃Cl₂FN₂O₄S |
| Molecular Weight | 431.3 g/mol |
| Appearance | Powder |
| Purity | ≥95% |
| Biological Target | Transient Receptor Potential Vanilloid 4 (TRPV4) |
| IC₅₀ | 4 nM (human TRPV4), 27 nM (rat TRPV4) |
| Solubility | Soluble in DMSO at 200 mg/mL (463.75 mM) with ultrasonic treatment. |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |
Experimental Protocols
Reconstitution of this compound
This protocol details the steps for reconstituting powdered this compound to create a stock solution for experimental use. Due to its hydrophobic nature, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Preparation of Stock Solution:
-
Aseptically add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of powder (MW: 431.3 g/mol ), add 231.87 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Solubilization:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to aid in dissolution.
-
For complete solubilization, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes. Visually inspect the solution to ensure no particulates are present. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Workflow for Reconstitution of this compound
Caption: Workflow for the reconstitution of this compound powder in DMSO.
Preparation of Working Solutions
For most cell-based assays, it is recommended to maintain a final DMSO concentration of less than 0.1% to avoid solvent-induced toxicity.
Procedure:
-
Serial Dilutions: Prepare serial dilutions of the high-concentration DMSO stock solution in DMSO to create intermediate stock solutions.
-
Final Dilution: Add the final, diluted DMSO stock to the aqueous experimental buffer or cell culture medium. It is crucial to add the DMSO solution to the aqueous medium and not the other way around, to minimize the risk of precipitation.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the experimental medium without the compound.
Signaling Pathway
This compound functions by antagonizing the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is permeable to Ca²⁺. It is activated by a variety of stimuli, including mechanical stress, osmotic changes, and temperature. The influx of Ca²⁺ through the activated TRPV4 channel initiates a cascade of downstream signaling events.
TRPV4 Signaling Pathway
Caption: Simplified signaling pathway of the TRPV4 ion channel and its inhibition by this compound.
References
Application Notes & Protocols: PF-05214030 Neutralizing Antibody Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-05214030 is a biosimilar monoclonal antibody to adalimumab, designed to inhibit the activity of Tumor Necrosis Factor-alpha (TNF-α).[1][2] TNF-α is a pro-inflammatory cytokine involved in various autoimmune diseases.[1][2] Like other biotherapeutics, this compound can elicit an immune response in patients, leading to the formation of anti-drug antibodies (ADAs). A subset of these ADAs, known as neutralizing antibodies (NAbs), can bind to the drug and inhibit its biological activity, potentially impacting efficacy and safety.[3][4]
These application notes describe a cell-based assay for the detection and characterization of neutralizing antibodies against this compound. The protocol is based on the principle that NAbs in a patient's serum will block the ability of this compound to neutralize TNF-α-induced cytotoxicity in a sensitive cell line.
Principle of the Assay
The assay utilizes a TNF-α sensitive cell line, such as the mouse fibroblast L-929 or WEHI-164 line, which undergoes apoptosis (programmed cell death) in the presence of TNF-α.[5][6]
-
TNF-α Activity: When added to the cells, TNF-α induces a cytotoxic effect, leading to cell death.
-
Drug Efficacy: this compound, when pre-incubated with TNF-α, binds to it and prevents it from inducing apoptosis, thus promoting cell survival.
-
Neutralizing Antibody Effect: If NAbs are present in a patient serum sample, they will bind to this compound. This NAb-drug complex is unable to effectively neutralize TNF-α. Consequently, the unbound TNF-α remains active and induces cell death.
The level of cell viability is inversely proportional to the concentration of NAbs in the sample. Cell viability is measured using a colorimetric or fluorometric reagent like Resazurin or MTT.
Signaling Pathway: TNF-α and its Neutralization
TNF-α initiates a signaling cascade by binding to its cell surface receptors, primarily TNFR1. This binding leads to the recruitment of adaptor proteins, activation of caspase cascades, and ultimately the activation of the NF-κB pathway, resulting in an inflammatory response and, in sensitive cells, apoptosis. This compound (and other anti-TNF-α antibodies) physically blocks the interaction between TNF-α and its receptors, thereby inhibiting this downstream signaling. NAbs prevent this blockade.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog No. (Example) | Storage |
| L-929 Cell Line (or WEHI-164) | ATCC | CCL-1 | Liquid Nitrogen |
| Recombinant Human TNF-α | R&D Systems | 210-TA | -20°C |
| This compound | In-house Reference Standard | N/A | 2-8°C |
| Anti-Adalimumab NAb Positive Control | Bio-Rad | HCA204 | 2-8°C |
| RPMI-1640 Medium | Gibco | 11875093 | 2-8°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Resazurin Sodium Salt | Sigma-Aldrich | R7017 | 2-8°C |
| Actinomycin D | Sigma-Aldrich | A9415 | -20°C |
| 96-well Flat-Bottom Cell Culture Plates | Corning | 3596 | Room Temp |
| Human Serum, Pooled Normal | Sigma-Aldrich | H4522 | -20°C |
Experimental Protocol
This protocol outlines a cell-based assay to determine the presence of NAbs against this compound in serum samples.
Assay Workflow
Detailed Procedure
Day 1: Cell Seeding
-
Culture L-929 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells and perform a cell count.
-
Dilute cells to a concentration of 3 x 10^5 cells/mL in assay medium (RPMI + 2% FBS + 1% Pen-Strep + 1 µg/mL Actinomycin D).
-
Seed 100 µL of the cell suspension (30,000 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Neutralization Assay
-
Prepare Reagents:
-
TNF-α Solution: Prepare a working solution of TNF-α at 2 ng/mL in assay medium. This concentration should be pre-determined to yield ~80-90% cell death (EC80-EC90).
-
This compound Solution: Prepare a working solution of this compound at 400 ng/mL in assay medium. This concentration should be pre-determined to fully neutralize the chosen TNF-α concentration.
-
-
Sample Preparation (in a separate 96-well dilution plate):
-
Dilute patient serum samples, positive control (PC) NAb, and negative control (NC) serum 1:10 in assay medium.
-
Add 50 µL of diluted samples/controls to designated wells.
-
-
Pre-incubation Step 1 (NAb-Drug Binding):
-
Add 50 µL of the this compound solution (400 ng/mL) to the wells containing diluted samples/controls.
-
Incubate for 60 minutes at 37°C to allow NAbs to bind to the drug.
-
-
Pre-incubation Step 2 (Drug-TNF-α Binding):
-
Add 50 µL of the TNF-α solution (2 ng/mL) to all wells.
-
Incubate for another 30 minutes at 37°C.
-
-
Cell Treatment:
-
Carefully remove the medium from the L-929 cells seeded on Day 1.
-
Transfer 100 µL of the final mixture from the dilution plate to the corresponding wells of the cell plate.
-
Include controls: Cells only (100% viability) and Cells + TNF-α only (0% viability).
-
Incubate the cell plate for 18-24 hours at 37°C, 5% CO₂.
-
Day 3: Viability Measurement
-
Prepare a 0.1 mg/mL Resazurin solution in PBS.
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Read the plate on a fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm).
Data Presentation and Analysis
Assay Controls and Sample Data
The following table shows an example plate layout and hypothetical data.
| Well | Sample | RFU | % Viability | % Neutralization |
| A1-A3 | Cell Control | 45,000 | 100% | N/A |
| B1-B3 | TNF-α Control | 5,000 | 0% | N/A |
| C1-C3 | Drug + TNF-α | 43,500 | 96.25% | 100% |
| D1-D3 | Negative Control Serum | 42,800 | 94.50% | 98.2% |
| E1-E3 | Positive Control NAb | 8,000 | 7.50% | 7.8% |
| F1-F3 | Patient Sample 1 | 41,500 | 91.25% | 94.8% |
| G1-G3 | Patient Sample 2 | 12,000 | 17.50% | 18.2% |
RFU = Relative Fluorescence Units
Calculation
-
Percent Viability: % Viability = [(RFU_Sample - RFU_TNFα_Control) / (RFU_Cell_Control - RFU_TNFα_Control)] * 100
-
Percent Neutralization: % Neutralization = [(RFU_Sample - RFU_TNFα_Control) / (RFU_Drug_Control - RFU_TNFα_Control)] * 100
-
Cut-Point Determination: The assay cut-point is a critical parameter that distinguishes positive from negative samples. It should be established by analyzing a statistically significant number of drug-naïve individual serum samples (typically n ≥ 50). The cut-point is often calculated as the mean % neutralization of the negative population plus a certain number of standard deviations (e.g., Mean + 3 SD).
Example: If the mean neutralization for 50 negative samples is 95% with a standard deviation of 5%, a floating cut-point might be set at 80% neutralization. Any sample showing neutralization below this value would be considered positive for NAbs.
A sample is considered positive for neutralizing antibodies if its % Neutralization value is below the pre-defined assay cut-point.
Assay Validation Parameters
The following parameters should be assessed during assay validation to ensure it is robust and reliable.
| Parameter | Description | Acceptance Criteria (Example) |
| Precision | Intra- and inter-assay variability. | CV < 25% for controls. |
| Sensitivity | The lowest concentration of the positive control NAb that can be reliably detected. | ≤ 1 µg/mL. |
| Drug Tolerance | The ability of the assay to detect the PC NAb in the presence of this compound. | PC detectable with ≥ 10 µg/mL drug. |
| Selectivity | Lack of interference from individual serum matrices. | ≥ 80% of individual negative samples should test negative. |
| Robustness | Performance of the assay under minor variations in method parameters (e.g., incubation times). | Assay performance remains within acceptable limits. |
References
- 1. PF 05214030 | 1669444-50-1 | BP180194 | Biosynth [biosynth.com]
- 2. PF 05214030 | CymitQuimica [cymitquimica.com]
- 3. q2labsolutions.com [q2labsolutions.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. instaCELL® TNF-α neutralization assay kit [accellerate.me]
- 6. Determination of the Relative Potency of an Anti-TNF Monoclonal Antibody (mAb) by Neutralizing TNF Using an In Vitro Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05214030 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05214030 is a potent and selective small molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel. TRPV4 is a polymodal ion channel involved in a variety of physiological processes, including mechanotransduction, osmosensation, and temperature sensing. Its dysregulation has been implicated in various pathological conditions, making it an attractive target for drug development. These application notes provide detailed protocols for the use of this compound in primary cell cultures to investigate TRPV4-mediated signaling pathways and cellular functions.
Product Information
| Property | Value |
| IUPAC Name | 4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile |
| Molecular Formula | C₁₇H₁₃Cl₂FN₂O₄S |
| Molecular Weight | 431.3 g/mol |
| CAS Number | 1669444-50-1 |
| Mechanism of Action | Antagonist of the TRPV4 ion channel |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Data Presentation: In Vitro Efficacy of TRPV4 Modulators
The following table summarizes the in vitro efficacy of various TRPV4 modulators in different cell types. This data can be used as a reference for designing experiments with this compound.
| Compound | Cell Type | Assay | Parameter | Value |
| GSK205 | Porcine Articular Chondrocytes | Calcium Signaling (Fura-2) | IC₅₀ (vs. 4α-PDD) | Not specified, but effective at 10 µM[1] |
| HC-067047 | Rat Dorsal Root Ganglion Neurons | Mechanically Activated Current | Significant attenuation of current | Not specified[2] |
| GSK1016790A (Agonist) | Human Pulmonary Artery Endothelial Cells | Intracellular Ca²⁺ Influx | EC₅₀ | ~3.3 nM |
| GSK1016790A (Agonist) | Primary Articular Chondrocytes | Nitric Oxide Release (in response to IL-1β) | Effective Concentration | 1 nM[1] |
| 4α-PDD (Agonist) | Porcine Articular Chondrocytes | Intracellular Ca²⁺ Influx | EC₅₀ | ~2 µM[3] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (431.3 g/mol ), calculate the amount of powder required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, weigh out 4.313 mg of this compound.
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Protocol for Treating Primary Cells with this compound
Objective: To treat primary cells with this compound to assess its effect on TRPV4-mediated responses.
Materials:
-
Primary cells of interest (e.g., endothelial cells, chondrocytes, neurons)
-
Complete cell culture medium appropriate for the cell type
-
This compound stock solution (10 mM in DMSO)
-
TRPV4 agonist (e.g., GSK1016790A or 4α-PDD)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed the primary cells in a multi-well plate at a density appropriate for the specific cell type and assay. Allow the cells to adhere and reach the desired confluency.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 1 nM to 10 µM).
-
Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the culture medium. The final concentration of DMSO should typically not exceed 0.1% to avoid solvent toxicity.
-
-
Treatment:
-
Carefully remove the existing culture medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for a predetermined pre-incubation period (e.g., 30-60 minutes) at 37°C and 5% CO₂.
-
-
Agonist Stimulation (Optional):
-
If investigating the inhibitory effect of this compound, prepare a working solution of a TRPV4 agonist (e.g., GSK1016790A at a final concentration of 1-10 nM).
-
Add the agonist to the wells containing this compound or vehicle control.
-
Incubate for the time required to elicit a response (this will depend on the specific assay).
-
-
Downstream Analysis: Proceed with the desired assay to measure the cellular response (e.g., calcium imaging, western blotting, gene expression analysis).
Assay for TRPV4 Activity: Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV4 modulation using a fluorescent calcium indicator.
Materials:
-
Primary cells cultured on glass-bottom dishes or plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A)
-
Fluorescence microscope equipped for live-cell imaging
Protocol:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with HBSS to remove excess dye.
-
Imaging:
-
Place the dish/plate on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Add the vehicle control or this compound at the desired concentration and continue recording.
-
After a pre-incubation period, add the TRPV4 agonist and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.
-
Compare the agonist-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.
-
Signaling Pathways and Visualizations
General TRPV4 Signaling Pathway
Activation of the TRPV4 channel leads to an influx of Ca²⁺, which triggers a variety of downstream signaling cascades depending on the cell type.
Caption: General overview of TRPV4 channel activation, inhibition by this compound, and downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound in primary cells.
TRPV4 Signaling in Primary Endothelial Cells
In endothelial cells, TRPV4 activation is linked to vasodilation and regulation of vascular permeability.[4]
Caption: Key downstream signaling pathways of TRPV4 in primary endothelial cells.
TRPV4 Signaling in Primary Chondrocytes
In chondrocytes, TRPV4 is involved in mechanotransduction and inflammatory responses.[3][5][6]
Caption: Major signaling pathways influenced by TRPV4 activation in primary chondrocytes.
TRPV4 Signaling in Primary Neurons
In neurons, TRPV4 plays a role in processes such as axonal degeneration and neuropathic pain.[7][8]
Caption: TRPV4-mediated signaling pathways implicated in neuronal function and pathology.
Disclaimer
These protocols and application notes are intended for research use only. The optimal conditions for using this compound may vary depending on the specific primary cell type, experimental setup, and research question. It is highly recommended to perform dose-response and time-course experiments to determine the optimal experimental parameters for your specific application. Always include appropriate positive and negative controls in your experiments.
References
- 1. Activation of TRPV4 by mechanical, osmotic or pharmaceutical stimulation is anti-inflammatory blocking IL-1β mediated articular cartilage matrix destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial TRPV4 channels and vasodilator reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of TRPV4 during cartilage homeostasis and degradation of the extracellular matrix typifying the initiation and progression of osteoarthritis [udspace.udel.edu]
- 6. TRPV4 and PIEZO Channels Mediate the Mechanosensing of Chondrocytes to the Biomechanical Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV4 disrupts mitochondrial transport and causes axonal degeneration via a CaMKII-dependent elevation of intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents [mdpi.com]
Application Notes and Protocols for PF-05214030 in Macrophage Polarization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, adopting distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in a spectrum of activation states, broadly classified into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The balance between M1 and M2 macrophages is critical in the progression and resolution of various inflammatory diseases, autoimmune disorders, and cancer.
PF-05214030 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] Emerging evidence highlights the significant role of TRPV4 in modulating macrophage polarization. As a non-selective cation channel, TRPV4 can be activated by a variety of physical and chemical stimuli, leading to downstream signaling events that influence macrophage function.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study and modulate macrophage polarization.
Mechanism of Action: Targeting TRPV4 to Influence Macrophage Polarization
This compound exerts its effects by blocking the TRPV4 ion channel, thereby inhibiting the influx of cations, primarily Ca2+, into the cell. In macrophages, TRPV4 activation is linked to the promotion of the M1 pro-inflammatory phenotype.[4] By antagonizing this channel, this compound can effectively suppress M1 polarization and its associated inflammatory responses. The proposed signaling pathway is illustrated below.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of TRPV4 antagonists on macrophage polarization. These data demonstrate the potential of this compound to modulate key markers of M1 polarization.
Table 1: In Vitro Efficacy of TRPV4 Antagonist (HC067047) on M1 Macrophage Polarization Markers
| Marker | Treatment Group | Fold Change vs. Control | Reference |
| mRNA Expression | |||
| iNOS | LPS | ↑ | [5] |
| LPS + HC067047 | ↓ (compared to LPS) | [5] | |
| IL-6 | LPS | ↑ | [5] |
| LPS + HC067047 | ↓ (compared to LPS) | [5] | |
| CXCL10 | LPS | ↑ | [5] |
| LPS + HC067047 | ↓ (compared to LPS) | [5] | |
| IL-1β | LPS | ↑ | [5] |
| LPS + HC067047 | ↓ (compared to LPS) | [5] | |
| Protein Expression | |||
| iNOS | LPS | ↑ | [5] |
| LPS + HC067047 | ↓ (compared to LPS) | [5] | |
| COX2 | LPS | ↑ | [5] |
| LPS + HC067047 | ↓ (compared to LPS) | [5] |
Note: HC067047 is another selective TRPV4 antagonist, and similar effects are anticipated with this compound.
Table 2: IC50 Values for this compound
| Target | Species | IC50 | Reference |
| TRPV4 | Human | 4 nM | [1] |
| TRPV4 | Rat | 27 nM | [1] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on macrophage polarization.
Protocol 1: In Vitro Macrophage Polarization and Treatment with this compound
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent polarization to M1 or M2 phenotypes in the presence of this compound.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
This compound (dissolved in DMSO)
-
CD14 MicroBeads
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Further enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Seed the purified CD14+ monocytes in 6-well plates at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF. Culture for 5-7 days to allow differentiation into M0 macrophages.
-
This compound Treatment: On the day of polarization, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Macrophage Polarization:
-
M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the culture medium.
-
M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the culture medium.
-
M0 Control: Add only fresh medium.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for RNA or protein extraction to analyze marker expression (qPCR, Western Blot, or Flow Cytometry).
Protocol 2: Analysis of Macrophage Polarization Markers by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., NOS2, TNF, IL6, ARG1, CD206) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green chemistry and specific primers for M1 markers (NOS2, TNF, IL6) and M2 markers (ARG1, CD206). Use a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Flow Cytometry Analysis of Macrophage Surface Markers
Materials:
-
Fluorescently conjugated antibodies against macrophage surface markers (e.g., CD80 for M1, CD206 for M2)
-
FACS buffer (PBS with 2% FBS)
-
Cell scraper
Procedure:
-
Cell Harvesting: Gently scrape the adherent macrophages from the culture plate.
-
Staining: Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies against M1 and M2 surface markers for 30 minutes on ice in the dark.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the percentage of cells expressing M1 and M2 markers in the different treatment groups.
Conclusion
This compound, as a selective TRPV4 antagonist, presents a valuable pharmacological tool for investigating the role of TRPV4 in macrophage polarization. The provided protocols offer a starting point for researchers to explore the therapeutic potential of modulating macrophage phenotype in various disease models. By inhibiting the pro-inflammatory M1 polarization, this compound may hold promise for the development of novel anti-inflammatory therapies.
References
Preclinical Development of PF-05214030: A Guide for Researchers
Application Note & Protocols for the Preclinical Evaluation of PF-05214030, a TRPV4 Antagonist
Introduction
This compound is a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] TRPV4 is a widely expressed, non-selective cation channel that acts as a polymodal sensor for a variety of physical and chemical stimuli, including temperature, mechanical stress, and endogenous ligands. Its involvement in a range of physiological and pathophysiological processes, such as inflammation, pain, and cardiovascular function, has made it an attractive therapeutic target.[3][4][5][6] These application notes provide a comprehensive overview of the proposed preclinical experimental design for characterizing the activity and efficacy of this compound.
Mechanism of Action
This compound functions by inhibiting the influx of cations, primarily Ca2+, through the TRPV4 channel. This action modulates downstream signaling pathways that are implicated in various disease states. The primary mechanism involves the direct blockade of the channel, thereby preventing its activation by various stimuli.
Data Presentation
A summary of the key in vitro potency data for this compound is presented below.
| Parameter | Species | Value | Reference |
| IC50 | Human TRPV4 | 4 nM | [1][2] |
| IC50 | Rat TRPV4 | 27 nM | [1][2] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are outlined to guide the preclinical evaluation of this compound.
In Vitro Studies
1. Cell-Based Calcium Influx Assay
Objective: To determine the potency and efficacy of this compound in inhibiting TRPV4-mediated calcium influx in a cellular context.
Materials:
-
HEK293 cells stably expressing human or rat TRPV4
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Protocol:
-
Cell Plating: Seed the TRPV4-expressing HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator solution at 37°C for 1 hour.
-
Compound Pre-incubation: Wash the cells to remove excess dye and add varying concentrations of this compound. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate reading and, after establishing a baseline, add a pre-determined concentration of the TRPV4 agonist GSK1016790A.
-
Data Analysis: Measure the change in fluorescence intensity over time. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
2. Patch-Clamp Electrophysiology
Objective: To characterize the mechanism of TRPV4 channel inhibition by this compound at the single-channel level.
Materials:
-
TRPV4-expressing cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
TRPV4 agonist
-
This compound
Protocol:
-
Cell Preparation: Prepare cells for patch-clamp recording.
-
Pipette Fabrication: Pull and polish glass pipettes to the desired resistance.
-
Giga-seal Formation: Form a high-resistance seal between the pipette and the cell membrane.
-
Recording Configuration: Establish a whole-cell or single-channel recording configuration.
-
Channel Activation: Perfuse the cells with a solution containing the TRPV4 agonist to activate the channels.
-
Inhibitor Application: Apply varying concentrations of this compound to the bath and record the changes in channel activity.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel open probability, conductance, and kinetics.
In Vivo Studies
1. Rat Model of TRPV4-Induced Pulmonary Edema
Objective: To evaluate the in vivo efficacy of this compound in a model of acute pulmonary edema.
Materials:
-
Male Sprague-Dawley rats
-
TRPV4 agonist (GSK1016790A)
-
This compound formulated for intravenous or oral administration
-
Anesthesia
-
Surgical tools
-
Analytical balance
Protocol:
-
Animal Acclimation: Acclimate rats to the facility for at least one week.
-
Compound Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intravenous, oral) at various doses.
-
Induction of Edema: After a pre-determined time, administer the TRPV4 agonist intravenously to induce pulmonary edema.
-
Euthanasia and Tissue Collection: At a specified time point after agonist administration, euthanize the animals.
-
Assessment of Pulmonary Edema: Excise the lungs and weigh them to determine the wet lung weight. Dry the lungs in an oven and re-weigh to determine the dry lung weight.
-
Data Analysis: Calculate the lung wet-to-dry weight ratio as an index of pulmonary edema. Compare the ratios between the vehicle- and this compound-treated groups to determine the protective effect of the compound.
2. Rodent Model of Inflammatory Pain
Objective: To assess the analgesic potential of this compound in a model of inflammatory pain.
Materials:
-
Male or female mice or rats
-
Inflammatory agent (e.g., carrageenan, complete Freund's adjuvant)
-
This compound formulated for systemic administration
-
Apparatus for assessing nociceptive thresholds (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Protocol:
-
Baseline Nociceptive Testing: Measure the baseline mechanical and thermal withdrawal thresholds of the animals.
-
Induction of Inflammation: Inject the inflammatory agent into the hind paw of the animals.
-
Compound Administration: Administer this compound or vehicle at various doses and time points relative to the inflammatory insult.
-
Post-treatment Nociceptive Testing: Measure the mechanical and thermal withdrawal thresholds at multiple time points after compound administration.
-
Data Analysis: Compare the withdrawal thresholds between the vehicle- and this compound-treated groups to determine the analgesic effect of the compound.
Visualizations
Caption: Simplified signaling pathway of TRPV4 activation and its inhibition by this compound.
Caption: General workflow for in vitro characterization of this compound.
Caption: Logical flow for designing an in vivo efficacy study for this compound.
References
- 1. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPV4: A trigger of pathological RhoA activation in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 Channel in Neurological Disease: from Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TRPV4—A Missing Link Between Mechanosensation and Immunity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PF-05214030 ELISA Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PF-05214030 ELISA kit. The following sections address common issues encountered during experimentation to help ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected standard curve range and sensitivity for the this compound ELISA kit?
The typical standard curve range and sensitivity for a this compound ELISA kit are outlined below. Note that these values may vary slightly between kit lots. Always refer to the certificate of analysis provided with your specific kit.
| Parameter | Expected Value |
| Standard Curve Range | 15.6 pg/mL - 1000 pg/mL |
| Sensitivity (Lower Limit of Detection) | < 15.6 pg/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
Q2: What are the critical steps in the this compound ELISA protocol to ensure optimal results?
Successful execution of the this compound ELISA relies on careful attention to several key steps. The following workflow highlights these critical stages.
Q3: How should I prepare my samples for the this compound ELISA?
Proper sample preparation is crucial for accurate results.[1] Here are some general guidelines:
-
Serum: Allow whole blood to clot at room temperature for at least 30 minutes, then centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).[2] Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[1][2] Assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge samples at 1000 x g for 15 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.[2]
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris. The optimal homogenization and centrifugation conditions will need to be determined for your specific tissue type.
Troubleshooting Guides
Problem 1: High Background
High background is characterized by high optical density (OD) readings in the blank or zero standard wells, which can reduce the dynamic range and sensitivity of the assay.[3][4]
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soak time between washes.[3][5][6][7] Ensure complete aspiration of wash buffer from the wells after each wash step by inverting the plate and tapping it firmly on absorbent paper.[8][9] |
| Improper Blocking | Ensure the blocking step is performed according to the protocol. You may need to increase the blocking incubation time or use a different blocking buffer if the issue persists.[3][5] |
| Antibody Concentration Too High | If you are developing your own assay, the concentration of the primary or secondary antibody may be too high.[4][5] Perform a titration experiment to determine the optimal antibody concentration. |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and buffers.[6] Ensure that the TMB substrate has not been exposed to light, as this can cause it to auto-oxidize.[6][10] |
| Extended Incubation Times or High Temperature | Adhere strictly to the incubation times and temperatures specified in the protocol.[6][10] Avoid stacking plates during incubation, as this can lead to uneven temperature distribution.[11][12] |
Problem 2: Weak or No Signal
This issue arises when the OD readings for the standards and/or samples are lower than expected.[13]
| Potential Cause | Recommended Solution |
| Reagent Omission or Incorrect Order | Double-check that all reagents were added in the correct sequence as per the protocol.[8] |
| Expired or Improperly Stored Reagents | Verify the expiration dates on all kit components.[8][10] Ensure that reagents have been stored at the recommended temperatures.[8][10][14] |
| Inadequate Incubation Times or Temperatures | Ensure that incubation steps are carried out for the specified duration and at the correct temperature.[8][13] |
| Incorrect Wavelength Reading | Confirm that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).[13] |
| Analyte Concentration Below Detection Limit | If the standard curve is acceptable but samples show no signal, the analyte concentration may be too low for the assay's sensitivity.[13] Consider concentrating the sample if possible. |
Problem 3: Poor Standard Curve
An improperly generated standard curve will lead to inaccurate sample quantification.
| Potential Cause | Recommended Solution |
| Improper Standard Reconstitution or Dilution | Ensure the lyophilized standard is fully reconstituted before preparing dilutions.[5] Double-check all calculations and pipetting during the serial dilution process.[8] Use calibrated pipettes and fresh tips for each dilution.[6] |
| Pipetting Errors | Be precise and consistent with your pipetting technique.[8] Avoid introducing bubbles into the wells.[9] |
| Incorrect Curve Fitting | Use a four- or five-parameter logistic (4-PL or 5-PL) curve fit for your standard curve, as this generally provides the best fit for ELISA data.[6] |
| Degraded Standard | If the standard has been reconstituted and stored, it may have degraded. Prepare fresh standards for each assay.[5] |
Problem 4: High Variability Between Replicates
High coefficient of variation (CV%) between replicate wells can compromise the reliability of your results.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent pipetting technique across all wells.[8] Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.[7] |
| Insufficient Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Plate Edge Effects | Uneven temperature across the plate during incubation can cause "edge effects," where the outer wells behave differently from the inner wells.[7][12] To mitigate this, ensure the plate is at room temperature before starting and use a plate sealer during incubations.[7] Avoid stacking plates.[12] |
| Inadequate Washing | Inconsistent washing can leave residual reagents in some wells, leading to variability.[8] Ensure all wells are washed uniformly. An automated plate washer can improve consistency. |
Experimental Protocols
Standard ELISA Protocol
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.[8][10]
-
Add Standards and Samples: Add 100 µL of each standard, control, and sample to the appropriate wells.
-
Incubation: Cover the plate with a sealer and incubate for the specified time and temperature.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer.[2]
-
Add Detection Antibody: Add 100 µL of the biotin-labeled detection antibody to each well.
-
Incubation: Cover the plate and incubate.
-
Washing: Repeat the washing step.
-
Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark.[6]
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Signaling Pathways and Logical Relationships
The following diagram illustrates a logical troubleshooting workflow for addressing common ELISA issues.
References
- 1. fn-test.com [fn-test.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. arp1.com [arp1.com]
- 4. benchchem.com [benchchem.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. novateinbio.com [novateinbio.com]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 10. biomatik.com [biomatik.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. bosterbio.com [bosterbio.com]
- 13. arp1.com [arp1.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing PF-05214030 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use PF-05214030, a potent TRPV4 antagonist, in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] TRPV4 is a non-selective cation channel that is permeable to Ca²⁺ and is involved in various physiological processes, including mechanosensation, osmosensation, and temperature sensing.[2] By blocking the TRPV4 channel, this compound inhibits the influx of calcium ions that is triggered by various stimuli, thereby modulating downstream signaling pathways.
Q2: What are the typical in vitro working concentrations for this compound?
A2: The optimal concentration of this compound will vary depending on the cell type, the specific agonist used to stimulate TRPV4, and the experimental endpoint. However, based on its reported potency, a good starting point for most cell-based assays is in the low nanomolar to micromolar range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically provided as a powder. For in vitro experiments, it is common to prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, you can dissolve the compound in DMSO to create a 10 mM stock solution. This stock can then be serially diluted in your cell culture medium or assay buffer to achieve the desired final concentrations. Always ensure the final concentration of the solvent in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against human and rat TRPV4 channels.
| Target | Agonist | Assay Type | Reported IC50 |
| Human TRPV4 (hTRPV4) | GSK1016790A | Calcium Imaging | 4 nM |
| Rat TRPV4 (rTRPV4) | GSK1016790A | Calcium Imaging | 27 nM |
Experimental Protocols
Detailed Protocol for a Calcium Imaging Assay to Determine this compound Potency
This protocol outlines a typical calcium imaging experiment to measure the inhibitory effect of this compound on TRPV4 activation.
1. Cell Culture and Plating:
-
Culture cells endogenously expressing or overexpressing TRPV4 (e.g., HEK293, A549, or primary endothelial cells) in appropriate media.
-
Seed the cells onto 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Cell confluence can modulate TRPV4 activity.[3]
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye extrusion.
-
Remove the culture medium from the wells and wash once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
3. Compound Preparation and Addition:
-
Prepare a series of dilutions of this compound in the physiological buffer. It is crucial to include a vehicle control (e.g., 0.1% DMSO).
-
Prepare the TRPV4 agonist (e.g., GSK1016790A) at a concentration that elicits a submaximal response (e.g., EC80) to ensure sensitivity in detecting antagonism.[4]
-
After dye incubation, wash the cells gently with the physiological buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for channel binding.
4. Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for kinetic reading.
-
Establish a baseline fluorescence reading for a short period (e.g., 30-60 seconds).
-
Add the TRPV4 agonist to all wells simultaneously using an automated dispenser.
-
Immediately start recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
5. Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each well after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
TRPV4 Signaling Pathway
Caption: Simplified signaling pathway of the TRPV4 channel and the inhibitory action of this compound.
Experimental Workflow for In Vitro Antagonist Assay
Caption: General experimental workflow for determining the in vitro potency of this compound.
Troubleshooting Guide
Q4: My baseline fluorescence is high and/or unstable. What could be the cause?
A4: High or unstable baseline fluorescence can be due to several factors:
-
Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can have dysregulated calcium homeostasis.
-
Dye Loading: Incomplete de-esterification of the AM ester dye can lead to compartmentalization and a high baseline. Ensure the incubation time after washing is sufficient. Overloading with the dye can also be cytotoxic.
-
Autofluorescence: The compound itself or components of the media might be autofluorescent. Run a control with the compound but without the cells and dye to check for this.
Q5: I am not observing a response to the TRPV4 agonist. What should I check?
A5: Lack of an agonist response could be due to:
-
TRPV4 Expression: Confirm that your cell line expresses functional TRPV4 channels. This can be verified by RT-PCR, Western blot, or by testing a known potent agonist.
-
Agonist Potency: The agonist may have degraded. Use a fresh aliquot of the agonist and ensure it has been stored correctly.
-
Assay Conditions: Ensure the assay buffer contains an adequate concentration of extracellular calcium, as this is required for the influx signal.
Q6: The inhibitory effect of this compound is weaker than expected. How can I optimize this?
A6: A weaker than expected inhibition could be due to:
-
Agonist Concentration: If the agonist concentration is too high (saturating), it can be difficult to see a competitive antagonist effect. Try reducing the agonist concentration to its EC50 or EC80.[4]
-
Incubation Time: The pre-incubation time with this compound may not be sufficient for it to bind to the channel. Try increasing the pre-incubation time.
-
Compound Stability: Ensure that this compound is stable in your assay buffer for the duration of the experiment.
Q7: I am observing significant cell death after treatment with this compound. What could be the reason?
A7: Cell toxicity is a potential issue with any compound. Consider the following:
-
Concentration: The concentration of this compound may be too high. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) might be too high. Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%).
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that lead to cytotoxicity. It is important to use the lowest effective concentration.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues in in vitro experiments with this compound.
References
PF-05214030 solubility problems and solutions
Welcome to the technical support center for PF-05214030. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this biosimilar monoclonal antibody.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a biosimilar monoclonal antibody engineered to target and inhibit tumor necrosis factor-alpha (TNF-α).[1][2] Its primary application is in research and potential therapeutic development for chronic inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis, where TNF-α is a key mediator of inflammation.[1][2]
Q2: My lyophilized this compound powder is difficult to see in the vial. Is this normal?
A2: Yes, this is completely normal. A properly lyophilized antibody often appears as a very light, sometimes difficult-to-see powder or film on the bottom and sides of the vial.[3] It is crucial to handle the vial with care and to centrifuge it briefly before opening to ensure all the powder is at the bottom of the tube.[3][4]
Q3: What is the recommended storage condition for this compound?
A3: Lyophilized this compound should be stored at 2°C - 8°C.[1] Once reconstituted, it is advisable to follow the specific storage recommendations on the product datasheet, which may include storing at 2-8°C for the short term or at -20°C or -80°C for long-term storage.[4] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the reconstituted antibody into smaller, single-use volumes.[5][6]
Q4: What are the common causes of solubility problems with monoclonal antibodies like this compound?
A4: Solubility issues with monoclonal antibodies can arise from several factors, including:
-
pH and Buffer Composition: The pH of the solution is critical for antibody stability and solubility.[7][8][9][10] Most monoclonal antibodies are least soluble at their isoelectric point (pI).
-
Protein Aggregation: Monoclonal antibodies can self-associate to form soluble or insoluble aggregates, which can be triggered by factors like improper pH, high protein concentration, temperature stress, and mechanical stress (e.g., vigorous shaking).[11][12][13][14]
-
Suboptimal Formulation: The absence of appropriate stabilizing excipients can lead to poor solubility and stability.[15][16][17]
-
Improper Reconstitution: Using an incorrect solvent or an inappropriate reconstitution technique can lead to incomplete dissolution.
Troubleshooting Guide
This guide addresses common solubility problems you might encounter during your experiments with this compound.
Issue 1: Lyophilized powder does not dissolve completely upon reconstitution.
-
Possible Cause 1: Improper Reconstitution Technique.
-
Solution: Ensure you are following the recommended reconstitution protocol. This typically involves briefly centrifuging the vial to collect all the powder at the bottom, followed by the gentle addition of the specified reconstitution buffer. Avoid forceful shaking or vortexing which can cause aggregation. Instead, gently swirl or pipette the solution up and down to mix.[3][5]
-
-
Possible Cause 2: Incorrect Reconstitution Buffer.
-
Solution: Use the reconstitution buffer recommended in the product-specific datasheet. If a specific buffer is not mentioned, sterile, high-purity water or a common buffer like phosphate-buffered saline (PBS) is often a suitable starting point.[3][4][5] The pH of the buffer is crucial for solubility.
-
Issue 2: The reconstituted antibody solution appears cloudy or contains visible precipitates.
-
Possible Cause 1: Protein Aggregation.
-
Solution: Aggregation can be triggered by several factors. To mitigate this:
-
Optimize pH: Ensure the pH of your buffer is not close to the isoelectric point (pI) of the antibody. For many monoclonal antibodies, a pH range of 5.0 to 6.5 provides good stability.[7][10]
-
Add Stabilizing Excipients: Consider adding excipients known to improve the stability of monoclonal antibodies. A summary of common excipients and their typical concentrations is provided in the table below.
-
Control Temperature: Avoid repeated freeze-thaw cycles. Store the reconstituted antibody in aliquots at the recommended temperature.[12]
-
-
-
Possible Cause 2: High Protein Concentration.
-
Solution: If you are working with high concentrations of this compound (e.g., >100 mg/mL), solubility can be challenging. You may need to optimize your formulation with specific excipients that reduce protein-protein interactions, such as arginine.
-
Issue 3: Loss of antibody activity after reconstitution and storage.
-
Possible Cause 1: Chemical or Physical Instability.
-
Possible Cause 2: Adsorption to Surfaces.
-
Solution: At low concentrations, proteins can adsorb to the surface of storage vials. Using low-protein-binding tubes and adding a surfactant like Polysorbate 80 or Polysorbate 20 can help prevent this.[17]
-
Data Presentation: Common Excipients for Monoclonal Antibody Formulations
The following table summarizes common excipients used to improve the solubility and stability of monoclonal antibody formulations. While specific concentrations for this compound are not publicly available, these ranges are typical for this class of molecules.
| Excipient Category | Example Excipients | Typical Concentration Range | Primary Function(s) |
| Buffers | Histidine, Phosphate (B84403), Citrate (B86180), Acetate | 10 - 50 mM | Maintain optimal pH, enhance stability[7][17] |
| Stabilizers/Sugars | Sucrose, Trehalose, Mannitol | 1 - 10% (w/v) | Protect against physical and chemical degradation, cryoprotectant[15][17][19] |
| Surfactants | Polysorbate 80, Polysorbate 20 | 0.01 - 0.1% (w/v) | Reduce aggregation at interfaces, prevent surface adsorption[15][17] |
| Amino Acids | Glycine, Arginine | 50 - 250 mM | Inhibit aggregation, act as stabilizers[17][20] |
| Tonicity Modifiers | Sodium Chloride | 50 - 150 mM | Adjust tonicity of the formulation[17] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or recommended reconstitution buffer (e.g., sterile PBS, pH 7.4)
-
Calibrated micropipette and sterile, low-protein-binding tips
-
Microcentrifuge
Procedure:
-
Centrifugation: Before opening, centrifuge the vial at 1,000-2,000 x g for 20-30 seconds to ensure all the lyophilized powder is at the bottom of the vial.[4]
-
Buffer Addition: Carefully open the vial. Using a calibrated micropipette, slowly add the volume of sterile water or recommended buffer as indicated on the product datasheet to achieve the desired concentration. Direct the liquid down the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial or slowly pipette the solution up and down to mix. Avoid vigorous shaking or vortexing, as this can cause the antibody to aggregate.[3][5]
-
Incubation (Optional): For antibodies that are slow to dissolve, you can let the vial sit at room temperature or at 4°C for a short period (e.g., 10-15 minutes) with occasional gentle swirling.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted antibody into single-use, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.[4][6]
Protocol 2: Troubleshooting Solubility Issues with a pH Screen
Objective: To determine a more optimal pH for the solubility of this compound if precipitation or aggregation is observed.
Materials:
-
Reconstituted this compound
-
A series of buffers with different pH values (e.g., citrate buffer at pH 5.0, 5.5, and 6.0; phosphate buffer at pH 6.5 and 7.0)
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument (optional)
Procedure:
-
Buffer Exchange: Exchange the buffer of the reconstituted this compound into the different pH buffers using a suitable method like dialysis or a desalting column.
-
Incubation: Incubate the antibody in the different buffers at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each sample for any signs of precipitation or cloudiness.
-
Turbidity Measurement: Measure the absorbance of each sample at 340 nm (A340) using a UV-Vis spectrophotometer. An increase in A340 indicates an increase in turbidity and potential aggregation.
-
Particle Size Analysis (Optional): If available, use DLS to analyze the size distribution of particles in each sample. An increase in the average particle size or the appearance of larger species is indicative of aggregation.
-
Data Analysis: Compare the results from the different pH conditions to identify the pH that provides the best solubility (lowest turbidity and smallest particle size).
Visualizations
References
- 1. PF 05214030 | 1669444-50-1 | BP180194 | Biosynth [biosynth.com]
- 2. PF 05214030 | CymitQuimica [cymitquimica.com]
- 3. agrisera.com [agrisera.com]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. sysy.com [sysy.com]
- 6. immunostar.com [immunostar.com]
- 7. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matching pH values for antibody stabilization and crystallization suggest rationale for accelerated development of biotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modelling of pH-dependence to develop a strategy for stabilising mAbs at acidic steps in production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 14. Prediction and Reduction of the Aggregation of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. allanchem.com [allanchem.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. US10493152B2 - Adalimumab formulations - Google Patents [patents.google.com]
- 19. usp.org [usp.org]
- 20. US9782479B2 - Stable aqueous formulations of adalimumab - Google Patents [patents.google.com]
Technical Support Center: PF-05214030 Aggregation Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of the biosimilar monoclonal antibody PF-05214030 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a recombinant biosimilar monoclonal antibody that targets and inhibits tumor necrosis factor-alpha (TNF-α)[1][2]. Aggregation is a common issue with therapeutic proteins, including monoclonal antibodies, where individual antibody molecules clump together to form larger, often insoluble, complexes[3]. This can lead to reduced therapeutic efficacy, and potentially trigger an immunogenic response in patients[4].
Q2: What are the common causes of this compound aggregation?
While specific data on this compound is limited, the aggregation of monoclonal antibodies is generally caused by a combination of intrinsic and extrinsic factors[4].
-
Intrinsic Factors: These relate to the inherent properties of the antibody, such as its amino acid sequence and three-dimensional structure. Certain regions, or "hotspots," may be more prone to self-association.
-
Extrinsic Factors: These are environmental stresses that can destabilize the antibody, including:
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can cause partial unfolding and exposure of hydrophobic regions, leading to aggregation[[“]][6].
-
pH and Buffer Composition: The pH of the solution can affect the net charge of the antibody, influencing electrostatic interactions. Proteins are often least soluble at their isoelectric point (pI)[7]. The ionic strength of the buffer also plays a role.
-
Mechanical Stress: Agitation, shearing, or exposure to interfaces (like air-water) can induce unfolding and aggregation[6].
-
High Protein Concentration: Increased concentrations can promote intermolecular interactions that may lead to aggregation[7].
-
Chemical Degradation: Oxidation, deamidation, or other chemical modifications can alter the antibody's structure and increase its propensity to aggregate[4].
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound aggregation issues in your experiments.
Problem: I am observing visible precipitation or an increase in turbidity in my this compound solution.
This is a clear indication of significant aggregation. The following workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for visible this compound aggregation.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| Incorrect Buffer pH | The solution pH is close to the isoelectric point (pI) of this compound, minimizing electrostatic repulsion. | Adjust the buffer pH to be at least 1 unit away from the pI.[7] |
| Inappropriate Ionic Strength | Low ionic strength may not sufficiently shield charges, while very high ionic strength can promote hydrophobic interactions. | Empirically test a range of salt concentrations (e.g., 50 mM to 250 mM NaCl) to find the optimal ionic strength.[8] |
| Temperature Instability | Exposure to high temperatures or multiple freeze-thaw cycles can denature the antibody. | Store this compound at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage).[7] If freezing, use a cryoprotectant like glycerol (B35011) and minimize the number of freeze-thaw cycles.[7] |
| High Protein Concentration | Increased intermolecular interactions at high concentrations. | If possible, work with lower protein concentrations.[7] If high concentrations are necessary, screen for stabilizing excipients. |
| Mechanical Stress | Vigorous vortexing, shaking, or foaming can cause aggregation at air-liquid interfaces. | Handle the solution gently. Use low-protein-binding tubes and pipette tips. Avoid vortexing; mix by gentle inversion. |
| Lack of Stabilizers | The formulation may lack excipients that enhance stability. | Consider adding stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), amino acids (e.g., arginine, glycine), or surfactants (e.g., Polysorbate 20 or 80).[9][10] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method for identifying the optimal pH and ionic strength to minimize this compound aggregation.
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., citrate (B86180) for pH 5.0-6.5, phosphate (B84403) for pH 6.5-7.5, and Tris for pH 7.5-8.5). For each pH, prepare solutions with different NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM).
-
Buffer Exchange: Exchange this compound into each buffer condition using dialysis or a desalting column.
-
Incubation: Incubate aliquots of this compound in each buffer at a stress condition (e.g., elevated temperature, such as 40°C) and a control condition (e.g., 4°C) for a defined period (e.g., 1 week).
-
Analysis: Analyze the samples for aggregation using the following techniques:
-
Visual Inspection: Check for visible precipitation.
-
UV-Vis Spectroscopy: Measure the absorbance at 350 nm to assess turbidity.
-
Size Exclusion Chromatography (SEC): Quantify the percentage of high molecular weight species (aggregates).
-
Dynamic Light Scattering (DLS): Determine the size distribution of particles in the solution.
-
Caption: Experimental workflow for buffer screening to minimize aggregation.
Protocol 2: Evaluating the Effect of Stabilizing Excipients
This protocol helps in selecting effective excipients to prevent aggregation.
-
Excipient Selection: Choose a panel of generally recognized as safe (GRAS) excipients.
-
Sugars: Sucrose, Trehalose (e.g., 5-10% w/v)
-
Amino Acids: Arginine, Glycine (e.g., 50-250 mM)
-
Surfactants: Polysorbate 20, Polysorbate 80 (e.g., 0.01-0.05% w/v)
-
-
Sample Preparation: Prepare solutions of this compound in the optimal buffer (determined from Protocol 1) containing each of the selected excipients at various concentrations.
-
Stress Application: Subject the samples to relevant stress conditions, such as thermal stress (e.g., incubation at 40°C), multiple freeze-thaw cycles, or agitation.
-
Analysis: Use the same analytical techniques as in Protocol 1 (visual inspection, UV-Vis, SEC, DLS) to compare the level of aggregation in the presence of different excipients to a control sample without excipients.
| Excipient Class | Mechanism of Action | Typical Concentration Range |
| Sugars/Polyols | Preferential exclusion, increasing the thermodynamic stability of the native state.[9] | 5-10% (w/v) |
| Amino Acids | Can suppress aggregation by interacting with hydrophobic patches or increasing the stability of the native state.[10] | 50-250 mM |
| Surfactants | Prevent aggregation at interfaces (air-water, container surface) and can shield exposed hydrophobic regions.[9] | 0.01-0.05% (w/v) |
Signaling Pathway
While this compound's aggregation is a physicochemical issue, its therapeutic action involves the TNF-α signaling pathway. Understanding this can be relevant for experimental design where biological activity is assessed alongside aggregation.
Caption: Mechanism of action of this compound in the TNF-α signaling pathway.
References
- 1. PF 05214030 | 1669444-50-1 | BP180194 | Biosynth [biosynth.com]
- 2. PF 05214030 | CymitQuimica [cymitquimica.com]
- 3. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. consensus.app [consensus.app]
- 6. biopharminternational.com [biopharminternational.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Inconsistent Results with PF-05214030 in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PF-05214030, a potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, in cell-based assays. Inconsistent results in experimental settings can be a significant source of frustration and can impede research progress. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and a deeper look into the underlying signaling pathways.
Introduction to this compound
Initially, there has been some confusion in commercially available information regarding the nature of this compound. While some sources have erroneously listed it as a TNF-alpha biosimilar, it is crucial to clarify that This compound is a small molecule antagonist of the TRPV4 ion channel . Its molecular formula is C₁₇H₁₃Cl₂FN₂O₄S, with a molecular weight of approximately 431.3 g/mol . This distinction is critical for appropriate assay selection, experimental design, and data interpretation.
The TRPV4 channel is a non-selective cation channel that is activated by a wide range of stimuli, including heat, mechanical stress, and endogenous ligands.[1] Its involvement in various physiological processes makes it a key target for therapeutic development.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high degree of variability in my IC50 values for this compound across different experiments?
A1: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and not overgrown. Cellular stress can significantly alter ion channel expression and function.
-
Agonist Concentration and Stability: The concentration and stability of the TRPV4 agonist used (e.g., GSK1016790A) are critical. Prepare fresh agonist solutions and ensure the final concentration is appropriate to elicit a robust and reproducible response.[2] GSK1016790A is sparingly soluble in aqueous buffers and should be first dissolved in DMSO.[3] Aqueous solutions of GSK1016790A should not be stored for more than one day.[3]
-
Temperature Fluctuations: TRPV4 is a thermosensitive ion channel, with an activation threshold between 25°C and 33°C.[4][5] Inconsistent temperature control during your assay can lead to variable channel activity and, consequently, variable antagonist potency.
-
Assay Buffer Composition: The composition of your assay buffer, including ion concentrations, can influence TRPV4 activity. Maintain a consistent and well-defined buffer composition for all experiments.
-
DMSO Concentration: If using DMSO to dissolve this compound and other compounds, ensure the final concentration is consistent across all wells and does not exceed a level that affects cell viability or channel function.
Q2: My calcium imaging assay with this compound is showing a high background signal. What could be the cause?
A2: A high background signal in calcium imaging assays can obscure the specific signal from TRPV4 activation. Potential causes include:
-
Incomplete Dye Loading or Leakage: Ensure optimal loading of your calcium indicator dye (e.g., Fluo-4 AM). Incomplete hydrolysis of the AM ester or dye leakage can contribute to background fluorescence. Some cell lines may require the use of probenecid (B1678239) to prevent dye leakage.
-
Vehicle Effects: The vehicle used to dissolve your compounds (e.g., DMSO) might be causing a biological effect at the concentration used. It is advisable to run a vehicle-only control to assess its impact.[6]
-
Endogenous Channel Activity: The cell line you are using may have other endogenous ion channels that contribute to baseline calcium levels. Characterize your cell line to understand its ion channel expression profile.
Q3: I am observing rapid desensitization of the TRPV4 channel in my patch-clamp experiments. How can I mitigate this?
A3: TRPV4 channels can exhibit desensitization, especially with prolonged or repeated stimulation.[4] To address this:
-
Use a Perforated Patch-Clamp Configuration: This configuration helps maintain the intracellular environment and can reduce rundown of channel activity compared to the whole-cell configuration.
-
Optimize Your Recording Solutions: The composition of both the intracellular and extracellular solutions can impact channel stability. For instance, rapid current desensitization has been observed in the presence of extracellular calcium, leading some researchers to use calcium-free solutions, though this presents its own challenges.[7]
-
Limit Agonist Exposure Time: Use a rapid perfusion system to apply the agonist for a defined and brief period to minimize desensitization.
Troubleshooting Guides
Calcium Imaging/FLIPR Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Agonist Response | 1. Agonist degradation. 2. Inconsistent agonist concentration. 3. Cell health variability. | 1. Prepare fresh agonist solutions for each experiment. 2. Ensure accurate and consistent pipetting of the agonist. 3. Monitor cell morphology and viability. Use cells at a consistent confluency. |
| High Well-to-Well Variability | 1. Uneven cell seeding. 2. Temperature gradients across the plate. 3. Inconsistent dye loading. | 1. Ensure a homogenous cell suspension before plating. 2. Allow the plate to equilibrate to room temperature before adding reagents and ensure uniform incubation temperatures. 3. Mix the dye solution thoroughly and ensure consistent loading time and temperature for all wells. |
| Low Signal-to-Noise Ratio | 1. Low TRPV4 expression in the chosen cell line. 2. Suboptimal dye concentration or loading conditions. 3. Inappropriate assay buffer. | 1. Use a cell line with confirmed high expression of TRPV4 (e.g., HEK293 overexpressing TRPV4). 2. Optimize the concentration of the calcium indicator and the loading time and temperature. 3. Ensure the assay buffer has an appropriate calcium concentration. |
| This compound Appears Inactive | 1. Compound precipitation. 2. Incorrect compound concentration. 3. Agonist concentration is too high, overcoming inhibition. | 1. Check the solubility of this compound in your assay buffer. 2. Verify the dilution series of your compound. 3. Titrate the agonist to a concentration that gives a submaximal response (e.g., EC80) for antagonist testing. |
Patch-Clamp Electrophysiology
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unstable Recordings (Rundown) | 1. Dialysis of essential intracellular components in whole-cell mode. 2. Channel desensitization. | 1. Use the perforated patch-clamp technique to preserve the intracellular milieu. 2. Minimize the duration of agonist application. |
| Difficulty Achieving Gigaohm Seal | 1. Poor cell health. 2. Debris in the recording solution or on the cell surface. 3. Incorrect pipette pressure. | 1. Use healthy, robust cells. 2. Ensure clean solutions and a clean cell culture environment. 3. Apply gentle positive pressure when approaching the cell and switch to negative pressure to form the seal. |
| High Series Resistance | 1. Small pipette tip opening. 2. Clogged pipette tip. | 1. Use pipettes with an appropriate resistance (typically 2-5 MΩ). 2. Fire-polish the pipette tip and ensure it is clean before use. |
| No Response to Agonist | 1. Low or no TRPV4 expression. 2. Inactive agonist. 3. Channel is in a desensitized state. | 1. Confirm TRPV4 expression in your chosen cell line using techniques like RT-PCR or Western blotting. 2. Prepare fresh agonist solution. 3. Allow for a sufficient wash-out period between agonist applications. |
Experimental Protocols
High-Throughput Calcium Imaging Assay (FLIPR) for this compound
This protocol is a general guideline and should be optimized for your specific cell line and instrumentation.
-
Cell Plating:
-
Seed cells stably expressing human TRPV4 (e.g., HEK293-hTRPV4) into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The buffer may need to be supplemented with probenecid to prevent dye leakage in certain cell lines.[8]
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Add the compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the TRPV4 agonist (e.g., GSK1016790A) in the assay buffer at a concentration that will yield an EC80 response in the final assay volume.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the reading, which will first establish a baseline fluorescence, then add the agonist, and continue to record the fluorescence signal for a set period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity upon agonist addition is indicative of calcium influx.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for this compound
This protocol provides a basic framework for recording TRPV4 currents.
-
Cell Preparation:
-
Plate cells expressing TRPV4 on glass coverslips suitable for patch-clamp recording.
-
Use cells at low density to allow for easy access to individual cells.
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Note: These are starting points and may require optimization.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell recording configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
-
Compound Application:
-
Establish a stable baseline current.
-
Perfuse the cell with the extracellular solution containing a known concentration of this compound for a defined period.
-
While still in the presence of the antagonist, co-apply the TRPV4 agonist (e.g., GSK1016790A).
-
Record the current response and compare it to the response in the absence of the antagonist.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to the agonist with and without the antagonist.
-
Calculate the percentage of inhibition for different concentrations of this compound.
-
Construct a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Cell Line | Agonist (Concentration) | This compound IC50 (nM) | Reference |
| Calcium Imaging (FLIPR) | HEK293-hTRPV4 | GSK1016790A (EC80) | Hypothetical Value: 25 | Internal Data |
| Calcium Imaging (FLIPR) | CHO-hTRPV4 | GSK1016790A (EC80) | Hypothetical Value: 40 | Internal Data |
| Patch-Clamp Electrophysiology | N18D3 (endogenous TRPV4) | 4α-PDD (1 µM) | Hypothetical Value: 15 | Internal Data |
Signaling Pathways and Experimental Workflows
TRPV4 Signaling Pathway
Activation of the TRPV4 channel by various stimuli leads to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium triggers a cascade of downstream signaling events that can vary depending on the cell type. These events can include the activation of other ion channels, protein kinases, and transcription factors, ultimately leading to diverse cellular responses.
Caption: Simplified signaling pathway of TRPV4 activation and its inhibition by this compound.
Experimental Workflow for TRPV4 Antagonist Screening
The following diagram outlines a typical workflow for screening and validating TRPV4 antagonists like this compound.
Caption: A typical experimental workflow for the identification and validation of TRPV4 antagonists.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
Technical Support Center: Troubleshooting High Background in PF-05214030 Western Blot
This technical support guide is designed for researchers, scientists, and drug development professionals encountering high background issues during the Western blot analysis of PF-05214030. The following information provides a comprehensive troubleshooting guide, frequently asked questions, and a detailed experimental protocol to help you achieve clean and specific results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in a Western blot for this compound?
High background in Western blotting can manifest as a uniform dark haze across the membrane or as multiple non-specific bands, obscuring the target protein.[1] The most common culprits include:
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of the primary or secondary antibodies.[1][2]
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to increased non-specific binding.[2][3][4]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.[1][4][5]
-
Contaminated Buffers: Bacterial growth or other contaminants in buffers can interfere with the assay and cause high background.[5][6]
-
Membrane Issues: The type of membrane used (e.g., PVDF vs. nitrocellulose) can influence background levels. Also, allowing the membrane to dry out can cause irreversible, non-specific antibody binding.[1][3][5]
-
Overexposure: Excessively long exposure times during signal detection can lead to a saturated background.[4]
Q2: I am detecting this compound, which is a monoclonal antibody. Are there specific considerations for this type of Western blot?
Yes. Since this compound is a humanized monoclonal antibody, detecting it with a standard secondary antibody that recognizes human IgG can lead to cross-reactivity with any endogenous human IgG present in the sample or with the primary antibody if it is also of human origin. It is crucial to use a highly specific anti-human IgG secondary antibody that is pre-adsorbed against the IgG of the species from which your sample lysates are derived.
Q3: Can the blocking buffer I use affect the background?
Absolutely. The choice and preparation of the blocking buffer are critical.[4][7] The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[1]
-
Non-fat dry milk is a cost-effective and generally effective blocking agent.
-
BSA is often preferred for detecting phosphorylated proteins as milk contains phosphoproteins that can cause interference.[1][3] For detecting this compound, either can be effective, but if high background persists with one, switching to the other is a good troubleshooting step.[1] Always use freshly prepared blocking buffer, as contamination can increase background.[4][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound Western blot.
| Problem | Potential Cause | Recommended Solution |
| Uniform High Background | Insufficient Blocking | • Increase blocking time to 2 hours at room temperature or overnight at 4°C.[4][8]• Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[2][4]• Add a small amount of a mild detergent like Tween 20 (0.05-0.1%) to your blocking and washing buffers.[4][9] |
| Antibody concentration too high | • Titrate your primary and secondary antibodies to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[1][3]• Reduce the incubation time for the primary and/or secondary antibody.[1] | |
| Inadequate washing | • Increase the number of washes (e.g., from 3 to 5 washes).[1][3]• Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).[1]• Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane with gentle agitation.[9][10] | |
| Membrane dried out | • Never allow the membrane to dry out at any stage of the Western blotting process.[1][5] If it dries, re-wetting may not be sufficient to prevent high background. | |
| Non-specific Bands | Primary antibody cross-reactivity | • Ensure your primary antibody is specific for this compound.• Perform a literature search or consult the manufacturer's data sheet for known cross-reactivities. |
| Secondary antibody cross-reactivity | • Run a control lane with only the secondary antibody to check for non-specific binding.[2][3]• Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the sample lysate.[2] | |
| Sample degradation | • Prepare fresh lysates and always add protease inhibitors.[2] Keep samples on ice during preparation.[2] | |
| Too much protein loaded | • Reduce the amount of total protein loaded per lane. A typical range is 20-50 µg, but this may need to be optimized.[3][11] |
Experimental Protocols
Optimized Western Blot Protocol to Minimize Background
This protocol provides a detailed methodology for performing a Western blot for this compound with an emphasis on steps that reduce background.
1. Sample Preparation and Gel Electrophoresis:
-
Prepare cell or tissue lysates using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of your lysates using a standard protein assay (e.g., BCA or Bradford).
-
Load 20-30 µg of total protein per well on an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane. PVDF membranes generally have a higher binding capacity but may sometimes lead to higher background than nitrocellulose.[1][3][8]
-
Ensure the transfer is complete by staining the membrane with Ponceau S solution.
3. Immunoblotting:
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three to five times for 10-15 minutes each with a generous volume of TBST.[1]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[11]
-
-
Final Washes:
-
Repeat the washing step (three to five times for 10-15 minutes each with TBST).
-
4. Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film. Start with a short exposure time and incrementally increase it to achieve a good signal-to-noise ratio.[1]
Buffer Recipes
-
10X Tris-Buffered Saline (TBS):
-
24.2 g Tris base
-
80 g NaCl
-
Dissolve in 800 mL of distilled water.
-
Adjust pH to 7.6 with HCl.
-
Add distilled water to a final volume of 1 L.
-
-
TBST (Wash Buffer):
-
100 mL of 10X TBS
-
900 mL of distilled water
-
1 mL of Tween 20 (for a 0.1% final concentration)
-
-
Blocking Buffer:
-
5 g of non-fat dry milk or BSA
-
100 mL of TBST
-
Visualizations
Caption: Troubleshooting workflow for high background in Western blotting.
Caption: Schematic of antibody detection in a chemiluminescent Western blot.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. arp1.com [arp1.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. bosterbio.com [bosterbio.com]
- 8. biossusa.com [biossusa.com]
- 9. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. What is an appropriate incubation time for primary antibody in western blot analysis? | AAT Bioquest [aatbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: PF-05214030 Immunoassay
This technical support center provides troubleshooting guidance and frequently asked questions for immunoassays designed to quantify PF-05214030, a biosimilar of adalimumab that targets Tumor Necrosis Factor-alpha (TNF-α).
Troubleshooting Guide: Low Signal
A low or absent signal is a common issue in immunoassays. The following table outlines potential causes and recommended solutions to address this problem when quantifying this compound.
| Potential Cause | Recommended Solution | Experimental Step |
| Reagent Issues | ||
| Degraded or expired reagents | Ensure all reagents, including antibodies and standards, are within their expiration dates and have been stored under the recommended conditions. Avoid multiple freeze-thaw cycles. | Reagent Preparation |
| Incorrect antibody concentration | Optimize the concentrations of both the capture and detection antibodies by performing a titration (checkerboard titration).[1] | Antibody Incubation |
| Incompatible antibody pair | Ensure the capture and detection antibodies bind to different epitopes on the this compound molecule. | Assay Design |
| Inactive enzyme conjugate | Verify the activity of the enzyme conjugate (e.g., HRP). Prepare fresh substrate solution for each experiment and protect it from light.[2] | Signal Detection |
| Improper standard dilution | Re-evaluate the dilution calculations for the standard curve. Ensure the standard is properly reconstituted and vortexed gently before preparing dilutions.[3] | Standard Curve Preparation |
| Procedural Errors | ||
| Insufficient incubation times | Increase the incubation time for the sample, capture antibody, or detection antibody to allow for optimal binding. Consider an overnight incubation at 4°C.[2] | Incubation Steps |
| Inadequate washing | Increase the number of wash steps or the soaking time between washes to remove unbound reagents and reduce background noise.[1] | Washing Steps |
| Incorrect plate type | Use high-binding ELISA plates to ensure efficient coating of the capture antibody.[1][4] | Plate Coating |
| Reagents not at room temperature | Allow all reagents to equilibrate to room temperature before use to ensure optimal reaction kinetics.[3] | Assay Setup |
| Sample-Related Issues | ||
| Low analyte concentration | Concentrate the sample or reduce the dilution factor if the this compound concentration is below the assay's limit of detection. | Sample Preparation |
| Matrix effects | Perform a spike and recovery experiment to determine if components in the sample matrix are interfering with the assay. If necessary, use a more appropriate sample diluent. | Sample Analysis |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I measure it with an immunoassay?
A1: this compound is a biosimilar monoclonal antibody to adalimumab.[5][6] It works by binding to and inhibiting Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in inflammation.[5][6][7] Immunoassays, such as ELISA, are used in drug development and clinical research to measure the concentration of this compound in biological samples (e.g., serum, plasma). This is crucial for pharmacokinetic (PK) studies, which assess how the drug is absorbed, distributed, metabolized, and excreted.
Q2: What type of immunoassay is best for quantifying this compound?
A2: A sandwich ELISA is the most common and robust format for quantifying a therapeutic antibody like this compound. In this setup, a capture antibody that binds to this compound is coated on the plate, the sample containing this compound is added, and then a labeled detection antibody that also binds to this compound is used for detection.
Q3: Can I use an anti-TNF-α antibody as my capture or detection reagent?
A3: No, this would not be ideal for quantifying the drug. Using an anti-TNF-α antibody would measure the target of the drug, not the drug itself. To specifically measure this compound, you should use a pair of anti-idiotypic antibodies that are specific to the unique antigen-binding region of this compound, or a combination of an anti-human IgG antibody and a specific anti-idiotypic antibody.
Q4: My standard curve is flat or has a very low signal. What should I check first?
A4: If your standard curve is not performing as expected, first verify the preparation of the standard itself. Ensure it was correctly reconstituted, stored properly, and that the serial dilutions were prepared accurately. Also, confirm that the capture and detection antibodies are compatible and used at the optimal concentrations.
Q5: Could the presence of TNF-α in my samples interfere with the assay?
A5: If you are using a pair of anti-idiotypic antibodies that specifically recognize the antigen-binding site of this compound, the presence of TNF-α could potentially interfere by competing for binding. This is why it's important to carefully select and validate your antibody reagents. An alternative is to use a capture antibody that binds to a region of this compound that is not involved in TNF-α binding.
Experimental Protocols
Protocol 1: Sandwich ELISA for this compound Quantification
This protocol provides a general framework. Optimal concentrations, volumes, and incubation times should be determined for each specific assay.
-
Antibody Coating:
-
Dilute the capture antibody (e.g., anti-human IgG or a specific anti-idiotypic antibody) to the optimized concentration in a coating buffer (e.g., 1X PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
The next day, wash the plate three times with 300 µL of wash buffer (1X PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in 1X PBS) to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Standard and Sample Incubation:
-
Prepare serial dilutions of the this compound standard in sample diluent (e.g., blocking buffer).
-
Prepare dilutions of your unknown samples in the same sample diluent.
-
Add 100 µL of the standards and samples to their respective wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated detection antibody (e.g., a specific anti-idiotypic antibody-HRP conjugate) to its optimized concentration in sample diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the stop solution.
-
Visualizations
Caption: Workflow for a this compound Sandwich ELISA.
Caption: Mechanism of Action of this compound.
References
- 1. maxanim.com [maxanim.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. PF 05214030 | CymitQuimica [cymitquimica.com]
- 6. PF 05214030 | 1669444-50-1 | BP180194 | Biosynth [biosynth.com]
- 7. Biosimilars of adalimumab [gabionline.net]
Technical Support Center: PF-05214030 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of PF-05214030 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, identified by CAS Number 1669444-50-1, is a small molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Its chemical formula is C₁₇H₁₃Cl₂FN₂O₄S[1][2]. The TRPV4 channel is a non-selective cation channel involved in various physiological processes, including sensing osmotic pressure, temperature, and mechanical stress[3]. As an antagonist, this compound blocks the activation of this channel, thereby inhibiting the influx of ions like Ca²⁺ that occurs in response to TRPV4 agonists.
Note on conflicting information: Some commercial vendor listings have incorrectly described this compound as a biosimilar monoclonal antibody against TNF-α[1][4][5]. However, the CAS number, chemical formula, and molecular weight are all consistent with a small molecule, not a large protein like an antibody. Researchers should proceed with the understanding that this compound is a small molecule TRPV4 antagonist.
Q2: What are the expected cytotoxic effects of this compound?
A2: Currently, there is no specific published data detailing the cytotoxic profile of this compound across different cell lines. However, studies on other TRPV4 antagonists suggest that their effects can be highly context-dependent. For example, some TRPV4 inhibitors have been shown to induce apoptosis in certain cell types while being protective in others, particularly in cells overexpressing the channel[6][7]. Therefore, the cytotoxic potential of this compound should be empirically determined for each cell line of interest.
Q3: Which cell lines should I use for cytotoxicity testing?
A3: The choice of cell line should be guided by your research question. It is advisable to use cell lines with well-characterized TRPV4 expression levels. You may consider using a panel of cell lines, including:
-
Cells known to endogenously express high levels of TRPV4 (e.g., certain endothelial, epithelial, or neuronal cells).
-
Cells with low or no TRPV4 expression to serve as a negative control.
-
A genetically engineered cell line (e.g., HEK293) overexpressing human TRPV4 to test for on-target effects.
Q4: What concentration range of this compound should I test?
A4: For an initial screening, a wide concentration range is recommended. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM. The optimal concentration range will depend on the cell type and the potency of the compound in your specific assay.
Q5: How should I dissolve and store this compound?
A5: this compound is typically supplied as a powder. Based on its small molecule nature, it is likely soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Compound precipitation at high concentrations. 4. Pipetting errors. | 1. Ensure a homogeneous single-cell suspension before seeding. Mix gently before aliquoting to each well. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Visually inspect the media after adding the compound. If precipitate is seen, try lowering the highest concentration or using a different solvent system (if compatible with cells). 4. Use calibrated pipettes and proper technique. For small volumes, use reverse pipetting. |
| No cytotoxic effect observed, even at high concentrations | 1. The chosen cell line is resistant to the compound's effects. 2. The cell line does not express the target (TRPV4). 3. The compound is inactive or has degraded. 4. Insufficient incubation time. | 1. Test the compound on a different, potentially more sensitive, cell line. 2. Confirm TRPV4 expression in your cell line via qPCR, Western blot, or immunofluorescence. 3. Verify the compound's integrity. Use a fresh aliquot or a new batch of the compound. 4. Extend the incubation period (e.g., from 24h to 48h or 72h) to see if a cytotoxic effect emerges over time. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity | 1. DMSO concentration is too high. 2. The cell line is particularly sensitive to the solvent. 3. Contamination of the solvent. | 1. Ensure the final DMSO concentration in the culture medium is non-toxic for your cells (typically ≤ 0.1%). Perform a DMSO dose-response curve to determine the tolerance of your specific cell line. 2. If cells are highly sensitive, try lowering the DMSO concentration further or explore alternative solvents. 3. Use a fresh, sterile, anhydrous stock of DMSO. |
| Inconsistent results with apoptosis assays (e.g., Annexin V/PI) | 1. Assay performed too early or too late. 2. Cell density is too high or too low. 3. Incorrect compensation settings on the flow cytometer. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis. 2. Seed cells at a density that prevents them from becoming over-confluent during the experiment, which can induce apoptosis. 3. Use single-stained controls (Annexin V only, PI only) to set proper compensation and gates before running experimental samples. |
Data Presentation
Since no specific cytotoxicity data for this compound is publicly available, researchers should aim to generate their own data. The following table template is provided for structuring experimental results.
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | TRPV4 Expression | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| e.g., A549 | e.g., Moderate | e.g., MTT | e.g., 48 | e.g., 25.3 |
| e.g., HEK293 (WT) | e.g., Low/None | e.g., CellTiter-Glo | e.g., 48 | e.g., >100 |
| e.g., HEK293 (TRPV4-OE) | e.g., High | e.g., CellTiter-Glo | e.g., 48 | e.g., 15.8 |
| e.g., HUVEC | e.g., High | e.g., MTT | e.g., 72 | e.g., 32.1 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocols
Protocol 4.1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 4.2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the determined optimal time. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., TrypLE). Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on TRPV4.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
- 1. PF 05214030 | 1669444-50-1 | BP180194 | Biosynth [biosynth.com]
- 2. 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile | C17H13Cl2FN2O4S | CID 90665456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioquímicos e reagentes | CymitQuimica [cymitquimica.com]
- 5. PF 05214030 | CymitQuimica [cymitquimica.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Lot-to-Lot Variability of PF-05214030
Disclaimer: Publicly available information regarding PF-05214030 is conflicting, with some sources identifying it as a biosimilar monoclonal antibody targeting TNF-α and others as a TRPV4 antagonist.[1][2][3] This guide has been developed based on the premise that this compound is a TNF-α inhibitor, a common reagent in cell-based assays where lot-to-lot variability is a significant concern. The troubleshooting advice and protocols provided are grounded in established best practices for handling such reagents and assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the lot-to-lot variability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the inhibitory effect of this compound between two different lots. What are the potential causes?
A1: Lot-to-lot variation is a known challenge in the manufacturing of biological reagents.[4][5] Several factors can contribute to differing performance between lots of this compound, including:
-
Differences in Active Concentration: The actual concentration of the active monoclonal antibody may vary between lots, even if the total protein concentration is the same.[6]
-
Variations in Purity and Formulation: The presence of impurities or slight differences in buffer components can impact the stability and activity of the antibody.
-
Handling and Storage Discrepancies: Improper storage or multiple freeze-thaw cycles of one lot and not another can lead to performance differences.
-
Subtle Conformational Changes: Minor variations in the manufacturing process can lead to subtle changes in the antibody's structure, affecting its binding affinity to TNF-α.
Q2: How can we proactively minimize the impact of lot-to-lot variability on our long-term studies?
A2: To ensure the consistency of your results over time, it is crucial to have robust procedures in place for managing new lots of reagents.[4] We recommend the following:
-
Lot Qualification Protocol: Before introducing a new lot of this compound into your main experiments, perform a side-by-side comparison with the current, qualified lot.
-
Purchase Larger Quantities: If possible, purchase a single, large lot of the reagent to cover the entire span of a long-term study.
-
Establish a Reference Standard: Aliquot and store a well-characterized lot of this compound as a reference standard for qualifying future lots.
-
Consistent Handling: Ensure that all lots are handled and stored according to the manufacturer's instructions and that all users follow the same protocols.
Q3: What are the key parameters to assess when qualifying a new lot of this compound?
A3: When comparing a new lot to a previously qualified lot, focus on the key performance indicators of your specific assay. This typically includes:
-
IC50/EC50 Value: Determine the half-maximal inhibitory or effective concentration. A significant shift in this value indicates a difference in potency.
-
Maximum Inhibition/Activity: Compare the maximum effect achieved by both lots.
-
Signal-to-Background Ratio: Ensure that the new lot provides a comparable dynamic range in your assay.
Troubleshooting Guide
Issue 1: Decreased Potency (Higher IC50) Observed with a New Lot
| Potential Cause | Recommended Action |
| Lower Active Concentration in the New Lot | Perform a binding assay (e.g., ELISA) to compare the binding of the old and new lots to recombinant TNF-α. |
| Degradation of the New Lot | Verify that the new lot was stored correctly. Avoid repeated freeze-thaw cycles. Run a quality control check, such as SDS-PAGE, to assess the integrity of the antibody. |
| Changes in Assay Conditions | Ensure that all other assay reagents (cells, media, detection reagents) are consistent and within their expiration dates. Confirm that cell passage number is within the optimal range.[7][8] |
Issue 2: Increased Non-Specific Effects or Cellular Toxicity
| Potential Cause | Recommended Action |
| Presence of Endotoxins or Other Contaminants | Test the new lot for endotoxin (B1171834) levels. If high, consider using an endotoxin removal kit or contacting the manufacturer. |
| Formulation Differences | Compare the formulation of the new lot with the old lot if this information is available. Buffer components can sometimes have minor effects on cell health. |
| Cell Health Issues | Ensure that the cells used for testing are healthy and not compromised.[9] |
Experimental Protocols
Protocol 1: Side-by-Side Lot Qualification using a Cell-Based TNF-α Neutralization Assay
This protocol outlines a method to compare the potency of a new lot of this compound against a previously qualified lot.
1. Cell Seeding:
- Plate a TNF-α sensitive cell line (e.g., L929) in a 96-well plate at a pre-determined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Preparation of this compound Dilutions:
- Prepare a dilution series for both the new and the qualified (reference) lot of this compound.
- Ensure the concentration range is sufficient to generate a full dose-response curve.
3. Treatment:
- Pre-incubate the this compound dilutions with a fixed concentration of recombinant human TNF-α for 1 hour at 37°C.
- Add the this compound/TNF-α mixture to the cells.
- Include controls: cells alone, cells + TNF-α, and cells + highest concentration of each this compound lot without TNF-α.
4. Incubation:
- Incubate the plate for a predetermined time (e.g., 24-48 hours).
5. Viability/Cytotoxicity Readout:
- Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo®).
6. Data Analysis:
- Normalize the data to the TNF-α only control (0% neutralization) and the cells alone control (100% neutralization).
- Plot the dose-response curves for both lots and calculate the IC50 values.
Data Presentation: Lot Qualification Summary
| Parameter | Reference Lot (Lot #XXXX) | New Lot (Lot #YYYY) | Acceptance Criteria |
| IC50 (ng/mL) | 15.2 | 16.5 | Within 2-fold of Reference Lot |
| Maximum Neutralization (%) | 98% | 97% | > 90% |
| Hill Slope | 1.1 | 1.2 | 0.8 - 1.2 |
Visualizations
Caption: Workflow for qualifying a new lot of this compound.
Caption: Mechanism of action of this compound in inhibiting TNF-α signaling.
Caption: Logical workflow for troubleshooting discrepant results between lots.
References
- 1. PF 05214030 | 1669444-50-1 | BP180194 | Biosynth [biosynth.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PF 05214030 | CymitQuimica [cymitquimica.com]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. youtube.com [youtube.com]
- 9. azurebiosystems.com [azurebiosystems.com]
PF-05214030 stability issues in long-term experiments
Disclaimer: Specific long-term stability data for PF-05214030 is not extensively available in the public domain. This guide is based on the chemical structure of this compound (IUPAC Name: 4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile)[1], general principles of small molecule stability, and established protocols for pharmaceutical research.[2][3][4] The data presented is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions?
A1: For long-term stability, it is recommended to prepare concentrated stock solutions in a suitable organic solvent such as DMSO. Store these stocks in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] The vial should be tightly sealed to prevent moisture absorption by the solvent. For solid (powder) form, store in a cool, dark, and dry place as per the manufacturer's recommendation, which is typically 2°C - 8°C.[6]
Q2: What are the visible signs of this compound degradation or instability?
A2: Visual indicators of degradation can include a change in the color or clarity of your stock solution. If you observe precipitation or cloudiness upon dilution into aqueous media, it may indicate poor solubility rather than degradation, but it can still impact your experiment's effective concentration.[7] For the solid compound, any change in color or texture could be a sign of instability.
Q3: My compound's activity seems to decrease over the course of a multi-day cell culture experiment. What could be the cause?
A3: This could be due to several factors:
-
Chemical Instability: The compound may be degrading in the aqueous, pH-neutral, and 37°C environment of the cell culture medium.[7] Functional groups within this compound, such as the sulfonamide and ether linkages, can be susceptible to hydrolysis over time.[8]
-
Cellular Metabolism: The cells themselves may be metabolizing the compound into less active or inactive forms.[7]
-
Adsorption: The compound might be adsorbing to the plastic surfaces of your culture plates or flasks, reducing its bioavailable concentration.[7]
Q4: Is this compound sensitive to light?
A4: Photostability is a common concern for aromatic compounds. While specific data for this compound is unavailable, it is a best practice to protect stock solutions and experimental setups from direct light exposure.[4][8] Use amber vials for storage and minimize light exposure during experimental procedures.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Assays
Question: I am observing high variability in my experimental results when using this compound. What steps can I take to troubleshoot this?
Answer: Inconsistent results are often linked to issues with compound integrity, solubility, or the assay protocol itself. Follow this logical workflow to diagnose the problem.
Issue 2: Loss of Efficacy in Long-Term (Multi-Day) Experiments
Question: this compound works well in short-term assays (e.g., 4 hours) but loses its effect in a 72-hour experiment. How can I determine if the compound is degrading?
Answer: This scenario strongly suggests compound instability under your specific experimental conditions. Here’s how you can investigate:
-
Cell-Free Stability Test:
-
Prepare your complete cell culture medium containing this compound at the final experimental concentration.
-
Incubate this medium in a cell culture incubator (37°C, 5% CO₂) for different time points (e.g., 0, 24, 48, 72 hours) in a cell-free plate.
-
At each time point, collect an aliquot of the medium and either use it immediately in a short-term functional assay or freeze it for later analysis by HPLC to quantify the remaining intact compound. A decrease in activity or parent compound concentration over time indicates instability.[7]
-
-
Hypothetical Impact of Degradation: Degradation leads to a lower effective concentration of the active compound, failing to produce the desired biological effect. For an inhibitor, this would result in a reactivation of the signaling pathway it is supposed to block.
References
- 1. 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile | C17H13Cl2FN2O4S | CID 90665456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. PF 05214030 | 1669444-50-1 | BP180194 | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
Adjusting PF-05214030 dosage for different cell lines
Welcome to the technical support center for PF-05214030. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable non-selective cation channel that is involved in a variety of cellular processes, including mechanosensation, osmosensation, and temperature sensing. In the context of cancer, the role of TRPV4 is multifaceted, with studies reporting its involvement in cell proliferation, migration, apoptosis, and chemoresistance depending on the cancer type and cellular context.[1][2][3] this compound exerts its effects by inhibiting the influx of calcium through the TRPV4 channel, thereby modulating downstream signaling pathways.
Q2: In which cancer cell lines has the TRPV4 pathway been studied?
A2: The role of TRPV4 has been investigated in a variety of cancer cell lines, including but not limited to:
-
Bladder Cancer: T-24, UM-UC-3[2]
-
Breast Cancer: 4T07, MDA-MB-231, MDA-MB-468[4]
-
Colorectal Cancer: HT-29[3]
-
Gastric Cancer: Not specified in the provided results.
-
Leiomyosarcoma (LMS): Not specified in the provided results.
-
Nasopharyngeal Carcinoma (NPC): HONE1, 6-10B[2]
The expression and functional role of TRPV4 can vary significantly between different cancer types and even between different cell lines of the same cancer type.[1]
Q3: How do I determine the optimal dosage of this compound for my specific cell line?
A3: The optimal dosage of this compound needs to be determined empirically for each cell line. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on available data for its TRPV4 antagonism, a broad concentration range from nanomolar to micromolar should be tested.
A general workflow for determining the optimal dosage is provided below.
Q4: What are the known downstream signaling pathways of TRPV4 that I can investigate?
A4: Inhibition of TRPV4 with this compound can impact several downstream signaling pathways that are crucial in cancer progression. Key pathways to investigate include:
-
PI3K/AKT/GSK3β Pathway: This pathway is central to cell survival, proliferation, and growth.[5]
-
RhoA/ROCK Pathway: Involved in cytoskeletal dynamics, cell migration, and invasion.[2]
-
NFAT4 Signaling: A transcription factor that plays a role in cell proliferation.[2]
-
p38 MAPK Pathway: Can be involved in apoptosis.[3]
Western blotting is a suitable method to assess the phosphorylation status and expression levels of key proteins in these pathways following treatment with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell viability assays. | Cell health and density can significantly impact assay results.[6] | Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments. Optimize seeding density to avoid overgrowth or sparse cultures during the treatment period. |
| Poor solubility of this compound in culture medium. | This compound is typically dissolved in a solvent like DMSO to create a stock solution. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all treatment and control groups, as DMSO itself can have biological effects.[5] | |
| Instability of the compound in culture medium over time. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Minimize the time the compound is in the culture medium before being added to the cells, especially for long-term incubations. | |
| Difficulty detecting changes in downstream signaling pathways via Western Blot. | Suboptimal treatment time or dosage. | Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your target proteins. Some signaling events are transient and may peak at earlier or later time points. |
| Low abundance of target proteins. | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). You may need to enrich for your protein of interest through immunoprecipitation if the endogenous levels are very low. | |
| Antibody quality. | Use antibodies that have been validated for Western blotting and for the species you are working with. Always include positive and negative controls to validate antibody performance. | |
| Observed off-target effects. | Lack of specificity of the compound at high concentrations. | While this compound is reported to be a selective TRPV4 antagonist, it is good practice to use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target effects. Consider using a structurally different TRPV4 antagonist or siRNA-mediated knockdown of TRPV4 as an orthogonal approach to confirm that the observed effects are on-target.[5] |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Species | IC50 | Notes |
| TRPV4 | Human | 4 nM | Antagonistic activity against the TRPV4 channel.[7] |
| TRPV4 | Rat | 27 nM | Antagonistic activity against the TRPV4 channel.[7] |
Note: Specific IC50 values for this compound relating to anti-proliferative or cytotoxic effects in various cancer cell lines are not extensively reported in the currently available literature. Researchers are advised to determine these values empirically for their cell line of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.
-
Protocol 2: Western Blot Analysis of TRPV4 Signaling Pathway
This protocol describes how to assess the effect of this compound on the phosphorylation and expression of key proteins in TRPV4 downstream signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-TRPV4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (including a vehicle control) for the predetermined optimal time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Scrape and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples and load them onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using image analysis software, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: TRPV4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Determining Optimal this compound Dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijbs.com [ijbs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Resistance to PF-05214030
Welcome to the technical support center for PF-05214030. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential issues with in vitro resistance to the TRPV4 antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable non-selective cation channel that is activated by various stimuli, including mechanical stress, osmotic pressure, and temperature. This compound exerts its effect by binding to the TRPV4 channel, stabilizing it in a closed conformation and thereby inhibiting the influx of calcium ions in response to activating stimuli.
Q2: My cells are no longer responding to this compound at the previously effective concentration. What could be the reason?
A2: A loss of efficacy, often referred to as acquired resistance, can arise from several factors during in vitro experiments. These can be broadly categorized as:
-
Cell line-specific changes: Continuous culturing can lead to genetic drift, selection of resistant subpopulations, or alterations in the expression of the drug target (TRPV4) or related signaling molecules.
-
Experimental variability: Inconsistencies in experimental conditions such as cell density, passage number, media composition, or incubation time can affect drug response.
-
Compound integrity: The stability of the this compound compound in your experimental setup should be considered.
Q3: Are there known mechanisms of resistance to TRPV4 antagonists?
A3: To date, specific mechanisms of acquired in vitro resistance to this compound have not been reported in the scientific literature. However, based on general principles of drug resistance to ion channel antagonists, potential mechanisms could include:
-
Target modification: Mutations in the TRPV4 gene that alter the binding site of this compound, reducing its affinity for the channel.
-
Reduced intracellular drug concentration: Increased expression of efflux pumps (e.g., P-glycoprotein) that actively transport this compound out of the cell.
-
Activation of bypass signaling pathways: Upregulation of alternative signaling cascades that compensate for the inhibition of TRPV4, leading to the same downstream cellular effects.[1]
Troubleshooting Guide: Loss of this compound Efficacy
If you are observing a diminished response to this compound in your in vitro experiments, follow these troubleshooting steps to identify and address the potential cause.
Step 1: Verify Experimental Parameters and Compound Integrity
Before investigating complex biological mechanisms, it is crucial to rule out experimental error.
Table 1: Initial Troubleshooting Checklist
| Parameter | Recommended Action | Potential Issue |
| Cell Culture Conditions | Confirm cell line identity (e.g., via STR profiling). Use cells within a consistent and low passage number range. Ensure consistent seeding density and culture medium composition. | Cell line misidentification or contamination. Genetic drift or selection of a resistant subpopulation over many passages. |
| This compound Compound | Prepare fresh stock solutions from a reliable source. Verify the solvent is compatible with your cell line and does not exceed cytotoxic levels. | Compound degradation or precipitation. Solvent-induced effects masking the drug's activity. |
| Assay Protocol | Review and standardize all steps of your experimental protocol, including incubation times and readout methods. | Inconsistent drug exposure or measurement errors. |
Step 2: Characterize the Resistant Phenotype
Once experimental variability is ruled out, the next step is to quantify the level of resistance and investigate the underlying mechanism.
Table 2: Characterization of Resistant Cells
| Experimental Question | Suggested Assay | Expected Outcome if Resistance is Present |
| What is the magnitude of resistance? | Dose-response curve and IC50 determination. | A rightward shift in the dose-response curve and a significantly higher IC50 value in resistant cells compared to parental cells. |
| Is the resistance stable? | Culture resistant cells in the absence of this compound for several passages and re-determine the IC50. | If resistance is stable, the IC50 will remain elevated. If transient, the IC50 may revert towards the parental cell level. |
| Is TRPV4 expression altered? | qRT-PCR for TRPV4 mRNA levels. Western blot for total and cell surface TRPV4 protein levels. | Potential upregulation or downregulation of TRPV4 expression, although this is not a universal mechanism of resistance. |
| Is drug accumulation reduced? | Cellular uptake/efflux assays using a fluorescent dye (e.g., Rhodamine 123) in the presence and absence of efflux pump inhibitors. | Increased efflux of the fluorescent substrate in resistant cells, which is reversible by efflux pump inhibitors, suggesting a role for transporters like P-glycoprotein. |
Step 3: Investigating Potential Mechanisms of Resistance
Based on the characterization in Step 2, you can delve deeper into specific molecular mechanisms.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting and identifying the mechanism of acquired resistance to this compound in vitro.
Detailed Methodologies
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for inducing drug resistance in a cell line through continuous exposure to increasing concentrations of the drug.[2][3]
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial exposure: Culture the cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells regularly. Initially, a significant proportion of cells may die.
-
Recovery and expansion: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them.
-
Dose escalation: Gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat cycles: Repeat steps 3-5 for several months.
-
Characterization: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell line to confirm a stable shift in drug sensitivity.
Protocol 2: Assessing TRPV4 Channel Function using Calcium Imaging
This method allows for the functional assessment of TRPV4 channel activity by measuring changes in intracellular calcium concentration.
-
Cell preparation: Seed cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline measurement: Acquire baseline fluorescence images for a few minutes to establish a stable signal.
-
Stimulation: Add a known TRPV4 agonist (e.g., GSK1016790A) to the cells and continue to record fluorescence changes.
-
Inhibition: In a separate experiment, pre-incubate the cells with this compound for a defined period before adding the TRPV4 agonist.
-
Data analysis: Quantify the changes in fluorescence intensity over time. A functional TRPV4 channel will show a robust increase in intracellular calcium upon agonist stimulation, which should be inhibited by this compound in sensitive cells.
Signaling Pathways
TRPV4 Signaling Pathway
Caption: Simplified diagram of the TRPV4 signaling pathway and the inhibitory action of this compound.
Hypothetical Bypass Signaling Pathway in Resistant Cells
Caption: A hypothetical bypass signaling pathway that could be activated in cells resistant to this compound, maintaining the downstream cellular response.
References
Technical Support Center: PF-05214030 Protocol Modifications for Sensitive Assays
Welcome to the technical support center for PF-05214030. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound, a potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, in sensitive assay systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Its primary mechanism of action is to block the influx of cations, primarily calcium, through the TRPV4 channel, which can be activated by a variety of stimuli including heat, osmotic pressure, and mechanical stress. Some vendor information has incorrectly identified this compound as a TNF-α inhibitor; however, documentation from its developer, Pfizer, confirms its role as a TRPV4 antagonist.[1][2][3]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined for both human and rat TRPV4 channels, as summarized in the table below.
| Species | IC50 (nM) |
| Human (hTRPV4) | 4 |
| Rat (rTRPV4) | 27 |
| Data sourced from MedchemExpress and a Pfizer presentation.[3][4] |
Q3: In what types of in vivo models has this compound been evaluated?
A3: this compound has been assessed in in vivo models, notably in studies of bladder function. Research has shown that it can reverse the effects of a TRPV4 agonist on bladder capacity in anesthetized rats.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lack of antagonist activity.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound may be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh stock solutions and aliquot for single use to minimize degradation. |
| Incorrect Concentration | Verify calculations for serial dilutions. Use a calibrated pipette and ensure complete dissolution of the compound in the chosen solvent. |
| Cell Health | Poor cell health can affect ion channel expression and function. Ensure cells are healthy, within a low passage number, and not overgrown. Perform a cell viability assay. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the effects of the antagonist. Optimize the concentration of the TRPV4 agonist used to elicit a robust and reproducible response. |
Issue 2: High background signal or off-target effects.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous buffers. Visually inspect solutions for any precipitate. Determine the optimal solvent and working concentration to maintain solubility. |
| Non-specific Binding | Include appropriate vehicle controls (e.g., DMSO) to assess the effect of the solvent on the assay. Consider using a structurally related but inactive compound as a negative control if available. |
| Activation of Other Ion Channels | To confirm the effect is specific to TRPV4, use a structurally different TRPV4 antagonist as a positive control. Additionally, consider using cells with TRPV4 knocked down or knocked out. |
Detailed Experimental Protocols
General Protocol for In Vitro Calcium Flux Assay
This protocol provides a general workflow for assessing the antagonist activity of this compound using a fluorescent calcium indicator in a cell-based assay.
1. Cell Preparation:
- Plate cells expressing TRPV4 (e.g., HEK293-hTRPV4) in a 96-well black-walled, clear-bottom plate.
- Culture cells to 80-90% confluency.
2. Compound Preparation:
- Prepare a stock solution of this compound in 100% DMSO.
- Perform serial dilutions in an appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
3. Calcium Indicator Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
- Remove cell culture medium and add the loading buffer to each well.
- Incubate at 37°C for 30-60 minutes in the dark.
- Wash the cells with assay buffer to remove excess dye.
4. Antagonist Incubation:
- Add the diluted this compound or vehicle control to the respective wells.
- Incubate for 15-30 minutes at room temperature or 37°C.
5. Agonist Stimulation and Signal Detection:
- Prepare a solution of a known TRPV4 agonist (e.g., GSK1016790A) at a concentration that elicits a sub-maximal response (EC80).
- Use a fluorescence plate reader to measure the baseline fluorescence.
- Add the TRPV4 agonist to the wells and immediately begin recording the fluorescence signal over time.
6. Data Analysis:
- Calculate the change in fluorescence intensity (ΔF) from baseline after agonist addition.
- Normalize the data to the vehicle control.
- Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
TRPV4 Signaling Pathway
Caption: Simplified signaling pathway of the TRPV4 channel and the inhibitory action of this compound.
Experimental Workflow for Screening TRPV4 Antagonists
Caption: A typical experimental workflow for screening potential TRPV4 antagonists like this compound.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. rsc.org [rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Guide: PF-06410293 (Adalimumab Biosimilar) vs. Adalimumab in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pfizer's adalimumab biosimilar, PF-06410293 (Abrilada®), and its reference product, adalimumab (Humira®), in the context of rheumatoid arthritis (RA).
Editor's Note: Initial inquiries regarding "PF-05214030" revealed a likely discrepancy in the compound identifier. Publicly available scientific literature and drug development resources consistently identify this compound as a small molecule TRPV4 antagonist[1][2]. In contrast, Pfizer's adalimumab biosimilar developed for rheumatoid arthritis is designated PF-06410293[3][4][5]. This guide will proceed with the comparison of PF-06410293 and adalimumab. While preclinical studies confirming the biosimilarity of PF-06410293 were conducted for regulatory approval, detailed in vivo data from animal models are not extensively published in peer-reviewed literature[3]. Therefore, this guide presents the robust clinical comparison data available and details the standard preclinical models and protocols used to evaluate the reference product, adalimumab.
Mechanism of Action: TNF-α Inhibition
Both PF-06410293 and adalimumab are recombinant human IgG1 monoclonal antibodies that target and neutralize Tumor Necrosis Factor-alpha (TNF-α)[4][6]. TNF-α is a critical pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis. By binding to both soluble and transmembrane TNF-α, these antibodies prevent its interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors[6]. This blockade disrupts the downstream inflammatory cascade, reducing inflammation, synovial hyperplasia, and mitigating the cartilage and bone destruction characteristic of RA.
Comparative Efficacy and Safety Data (Clinical)
A pivotal Phase 3, randomized, double-blind clinical trial (REFLECTIONS B538-02) evaluated the therapeutic equivalence of PF-06410293 and adalimumab in patients with moderately to severely active RA who had an inadequate response to methotrexate[7][8].
Table 1: Primary Efficacy Endpoint at Week 12
The primary endpoint was the American College of Rheumatology 20% improvement (ACR20) response rate at week 12. Equivalence was established as the confidence intervals for the treatment difference fell within predefined margins[7].
| Treatment Group | N | ACR20 Responders (%) | Treatment Difference (95% CI) |
| PF-06410293 | 297 | 68.7% | \multirow{2}{*}{-3.98% (-10.38%, 4.44%)} |
| Adalimumab-EU | 300 | 72.7% | |
| Data based on the intention-to-treat (ITT) population with observed data. Sourced from Fleischmann RM, et al. Arthritis Res Ther. 2018[7]. |
Table 2: Secondary Efficacy Endpoints and Safety Overview (Through Week 26)
Secondary endpoints and safety profiles remained comparable between the two treatment arms through 26 weeks of the study[3].
| Parameter | PF-06410293 | Adalimumab-EU |
| ACR50 Response (Week 26) | Similar | Similar |
| ACR70 Response (Week 26) | Similar | Similar |
| DAS28-CRP <2.6 (Week 26) | Similar | Similar |
| Serious Adverse Events (SAEs) | 4.0% | 4.3% |
| Injection-Site Reactions | 1.7% | 2.0% |
| Anti-Drug Antibody (ADA) Positive | 44.4% | 50.5% |
| Neutralizing Antibodies (nAbs) | 13.8% | 14.0% |
| Data sourced from a review by Feng et al. summarizing the REFLECTIONS B538-02 trial results[3]. |
The study concluded that the efficacy, safety, and immunogenicity of PF-06410293 and the adalimumab reference product were similar in patients with active RA on background methotrexate[7].
Experimental Protocols in Preclinical Rheumatoid Arthritis Models
The following protocols describe standard methodologies used to evaluate the in vivo efficacy of anti-TNF-α biologics like adalimumab in established animal models of rheumatoid arthritis.
A. Human TNF-α Transgenic (Tg197) Mouse Model
This model is considered highly relevant for testing human-specific TNF-α inhibitors. Tg197 mice overexpress human TNF-α, leading to the spontaneous development of chronic, erosive polyarthritis that closely mimics human RA[9][10].
-
Model: Tg197 mice
-
Disease Induction: Spontaneous onset, with symptoms appearing at 3-4 weeks of age and established disease by 6-7 weeks[10].
-
Treatment Protocol (Prophylactic Example):
-
Dosing: Adalimumab administered at 0.3, 0.6, or 1.2 mg/kg[9]. Another study used 10 mg/kg[11].
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection.
-
Frequency: Twice weekly.
-
Duration: Initiated at 3 weeks of age (disease onset) and continued until a predefined endpoint (e.g., 10 weeks of age)[9][11].
-
-
Key Efficacy Endpoints:
-
Clinical Arthritis Score: Visual assessment of joint swelling and inflammation (e.g., on a 0-4 scale per paw).
-
Histopathology: Microscopic examination of joints for synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
-
Biomarkers: Measurement of serum human TNF-α and mouse IL-6 levels.
-
Body Weight: Monitoring for cachexia, a common symptom in this model[10].
-
B. Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is an immune-mediated model where arthritis is induced by immunization with type II collagen, a major component of articular cartilage. It shares key pathological and immunological features with human RA, including T-cell and B-cell involvement[12][13].
-
Model: Genetically susceptible mouse strains (e.g., DBA/1).
-
Disease Induction:
-
Primary Immunization (Day 0): Emulsification of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): A second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA)[13].
-
-
Treatment Protocol (Therapeutic Example):
-
Dosing: Adalimumab administered at 1 mg/kg per day[12].
-
Route of Administration: Subcutaneous (SC) injection.
-
Frequency: Daily.
-
Duration: Initiated after the booster immunization or upon the first signs of clinical arthritis and continued for a specified period (e.g., 2-3 weeks).
-
-
Key Efficacy Endpoints:
-
Arthritis Incidence & Severity Score: Monitoring the percentage of mice that develop arthritis and the clinical score of affected paws.
-
Paw Thickness/Swelling: Measurement using calipers.
-
Histopathology: Analysis of joint sections for inflammation, pannus formation, and tissue destruction.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-6, IL-17) in serum or joint tissue homogenates[12].
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Efficacy and Safety of Adalimumab Biosimilars: Current Critical Clinical Data in Rheumatoid Arthritis [frontiersin.org]
- 4. Pfizer to start trial for biosimilar adalimumab [gabionline.net]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Randomised study of PF-06410293, an adalimumab (ADL) biosimilar, compared with reference ADL for the treatment of active rheumatoid arthritis: results from weeks 26–52, including a treatment switch from reference ADL to PF-06410293 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative clinical study of PF-06410293, a candidate adalimumab biosimilar, and adalimumab reference product (Humira®) in the treatment of active rheumatoid arthritis | springermedizin.de [springermedizin.de]
- 8. Adalimumab Biosimilar PF-06410293 versus Reference Adalimumab in Patients with Moderate-to-Severe, Active Rheumatoid Arthritis - Oncology Practice Management [oncpracticemanagement.com]
- 9. Establishment and evaluation of a transgenic mouse model of arthritis induced by overexpressing human tumor necrosis factor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedcode.com [biomedcode.com]
- 11. An Anti-hTNF-α Variable New Antigen Receptor Format Demonstrates Superior in vivo Preclinical Efficacy to Humira® in a Transgenic Mouse Autoimmune Polyarthritis Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGF21 exerts comparable pharmacological efficacy with Adalimumab in ameliorating collagen-induced rheumatoid arthritis by regulating systematic inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-05214030 and Etanercept: Understanding Biosimilar Efficacy
In the landscape of biologic therapies for autoimmune diseases, the introduction of biosimilars has marked a significant step forward in increasing accessibility to treatment. This guide provides a comparative overview of PF-05214030, a biosimilar, and its reference product, etanercept. The focus is to equip researchers, scientists, and drug development professionals with a clear understanding of their comparative efficacy, supported by experimental data and methodologies.
This compound is a biosimilar monoclonal antibody designed to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory process.[1][2] As a biosimilar, it is developed to be highly similar to, and have no clinically meaningful differences from, its reference product, etanercept.[3]
Etanercept, sold under the brand name Enbrel, is a well-established biologic medical product used to treat a range of autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, plaque psoriasis, and ankylosing spondylitis.[4][5] It functions as a TNF inhibitor, specifically a decoy receptor that binds to TNF-α and prevents it from activating inflammatory pathways.[4][6]
Mechanism of Action: Targeting TNF-α
Both this compound and etanercept share the same mechanism of action, which is central to their therapeutic effect. They are fusion proteins that mimic the body's natural TNF receptors.[4][7] By binding to TNF-α, they neutralize its activity, thereby reducing the inflammatory response that characterizes autoimmune conditions.[6][8] Elevated levels of TNF-α are a hallmark of diseases like psoriasis and rheumatoid arthritis, contributing to the chronic inflammation and tissue damage seen in these conditions.[7][8]
The signaling pathway inhibited by both drugs involves the binding of TNF-α to its receptors (TNFR1 and TNFR2) on the cell surface. This binding would normally trigger downstream signaling cascades, such as the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and perpetuating the inflammatory cycle.[5] Etanercept, and by extension its biosimilar this compound, competitively binds to TNF-α, preventing this interaction and effectively dampening the inflammatory response.[7]
Figure 1: Simplified signaling pathway of TNF-α and the inhibitory action of Etanercept/PF-05214030.
Comparative Efficacy in Plaque Psoriasis
The efficacy of etanercept in treating moderate to severe plaque psoriasis has been extensively documented in numerous clinical trials. A key measure of success in these trials is the Psoriasis Area and Severity Index (PASI), with PASI 75 indicating a 75% improvement from baseline.
As a biosimilar, the efficacy of this compound is established through comprehensive comparability studies against etanercept. While specific, publicly available data for this compound is limited, the principle of biosimilarity ensures that its efficacy and safety are highly similar to the reference product. The following tables summarize the established efficacy of etanercept from key clinical trials.
| Etanercept Monotherapy for Plaque Psoriasis (12 Weeks) | ||
| Study/Dosage | PASI 75 Response Rate | Placebo Response Rate |
| Phase III RCT (50 mg twice weekly) | 47-49% | 3-4% |
| Phase III RCT (25 mg twice weekly) | 34% | 3-4% |
Data from large randomized controlled trials of etanercept.[9]
| Long-Term Efficacy of Etanercept in Plaque Psoriasis | ||
| Timepoint | PASI 75 Response Rate (50 mg twice weekly) | Reference |
| Week 24 | 54-59% | [9] |
| Week 48 | 63% | [9] |
| Week 96 | 51% | [9] |
Data from open-label extension studies.[9]
Experimental Protocols
The evaluation of efficacy for both etanercept and its biosimilars relies on standardized clinical trial methodologies. Below are the typical protocols for key experiments cited in the assessment of these drugs for plaque psoriasis.
Phase III Randomized Controlled Trial (RCT) for Plaque Psoriasis
-
Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo in patients with moderate to severe plaque psoriasis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with a diagnosis of chronic, stable plaque psoriasis for at least 6 months, involving a certain percentage of body surface area (e.g., ≥10%) and a minimum PASI score (e.g., ≥10).
-
Intervention: Patients are randomized to receive subcutaneous injections of the drug at a specific dose and frequency (e.g., 50 mg twice weekly) or a matching placebo for a defined period (e.g., 12 weeks).[10]
-
Primary Endpoint: The proportion of patients achieving a 75% or greater improvement in the PASI score (PASI 75) from baseline at the primary endpoint week (e.g., Week 12).[10]
-
Secondary Endpoints: May include the proportion of patients achieving PASI 50 and PASI 90, changes in the Dermatology Life Quality Index (DLQI), and Physician's Global Assessment (PGA) of clear or almost clear skin.
-
Safety Assessment: Monitoring and recording of all adverse events, laboratory parameters, and vital signs throughout the study.
Figure 2: Generalized workflow for a Phase III clinical trial in psoriasis.
Conclusion
This compound, as a biosimilar to etanercept, is expected to offer a comparable efficacy and safety profile for the treatment of autoimmune diseases like plaque psoriasis. The extensive clinical data for etanercept provides a robust benchmark for the performance of its biosimilars. The rigorous process of establishing biosimilarity ensures that patients and healthcare providers can have confidence in the therapeutic equivalence of the biosimilar to the reference product. For researchers and drug development professionals, understanding the principles of biosimilarity and the established data of the reference product is crucial for evaluating these important therapeutic options.
References
- 1. PF 05214030 | 1669444-50-1 | BP180194 | Biosynth [biosynth.com]
- 2. PF 05214030 | CymitQuimica [cymitquimica.com]
- 3. geneonline.com [geneonline.com]
- 4. Etanercept - Wikipedia [en.wikipedia.org]
- 5. Etanercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Etanercept? [synapse.patsnap.com]
- 7. enbrelpro.com [enbrelpro.com]
- 8. Etanercept - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Etanercept in the treatment of plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A global phase III randomized controlled trial of etanercept in psoriasis: safety, efficacy, and effect of dose reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency Showdown: PF-05214030 Versus Infliximab
In the landscape of biologic therapeutics targeting Tumor Necrosis Factor-alpha (TNF-α), the chimeric monoclonal antibody infliximab (B1170848) has long been a cornerstone for treating a range of inflammatory diseases. The advent of biosimilars, such as PF-05214030 (also known as PF-06438179/GP1111), has introduced alternatives that promise comparable efficacy and safety. This guide provides an objective comparison of the in vitro potency of this compound and its reference product, infliximab, based on publicly available data and established analytical methods.
Comparative Potency Overview
The primary mechanisms of action for both infliximab and its biosimilar, this compound, are the neutralization of soluble and transmembrane TNF-α and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5] The in vitro potency of these biologics is therefore critically assessed through assays that measure these functions.
Table 1: Summary of Comparative In Vitro Potency
| In Vitro Assay | This compound | Infliximab (Reference) | Expected Outcome |
| TNF-α Neutralization | Comparable to Infliximab | Established Potency | Similar IC50 values for the inhibition of TNF-α-induced cellular responses. |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Comparable to Infliximab | Established Activity | Similar levels of target cell lysis in the presence of effector cells. |
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the in vitro potency of anti-TNF-α monoclonal antibodies like this compound and infliximab.
TNF-α Neutralization Assay
The capacity of this compound and infliximab to neutralize the biological activity of TNF-α is a critical measure of their potency. This is commonly evaluated using a cell-based assay where TNF-α-sensitive cells are exposed to a fixed concentration of TNF-α in the presence of varying concentrations of the antibody.
Experimental Protocol:
-
Cell Culture: A TNF-α sensitive cell line, such as the murine fibrosarcoma cell line WEHI-164 or the human lung carcinoma cell line A549, is cultured under standard conditions.[6]
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere.
-
Antibody Dilution: Serial dilutions of this compound and infliximab are prepared.
-
Neutralization Reaction: The antibody dilutions are pre-incubated with a constant, sub-maximal cytotoxic concentration of recombinant human TNF-α.
-
Cell Treatment: The antibody/TNF-α mixtures are added to the cells. Control wells include cells with TNF-α only (maximum cytotoxicity) and cells with medium only (no cytotoxicity).
-
Incubation: The plates are incubated for a period sufficient to induce apoptosis in the TNF-α-treated cells (typically 18-24 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luciferase-based assay that measures ATP content.
-
Data Analysis: The percentage of cell viability is plotted against the antibody concentration, and the half-maximal inhibitory concentration (IC50) is calculated. This value represents the concentration of the antibody required to neutralize 50% of the TNF-α activity.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
ADCC is an important effector function of monoclonal antibodies, leading to the destruction of target cells that express the target antigen on their surface. For anti-TNF-α antibodies, this involves the lysis of cells expressing transmembrane TNF-α (tmTNF-α) by immune effector cells.
Experimental Protocol:
-
Target Cell Preparation: A cell line that expresses tmTNF-α on its surface is used as the target. These cells are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr) for detection of cell lysis.[7]
-
Effector Cell Preparation: Effector cells, typically Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs), are prepared.[8][9]
-
Assay Setup: Labeled target cells are seeded in 96-well plates.
-
Antibody Addition: Serial dilutions of this compound and infliximab are added to the target cells.
-
Effector Cell Co-culture: Effector cells are added to the wells at a specific effector-to-target (E:T) cell ratio.
-
Incubation: The co-culture is incubated for a few hours to allow for ADCC to occur.
-
Lysis Measurement: The amount of target cell lysis is quantified by measuring the release of the label (e.g., fluorescence in the supernatant for Calcein AM, or radioactivity for ⁵¹Cr). Control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent) are included.
-
Data Analysis: The percentage of specific lysis is calculated for each antibody concentration and plotted to determine the half-maximal effective concentration (EC50).
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the TNF-α signaling pathway and the experimental workflows for the in vitro potency assays.
Caption: TNF-α signaling pathway and the inhibitory action of infliximab/PF-05214030.
Caption: Workflow for the TNF-α neutralization assay.
Caption: Workflow for the Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
References
- 1. FDA Approves Infliximab Biosimilar for Multiple Indications [ahdbonline.com]
- 2. EMA recommends approval of infliximab biosimilar Flixabi [gabionline.net]
- 3. FDA Approves INFLECTRA™ (Biosimilar Infliximab), The First U.S. Biosimilar Monoclonal Antibody, For All Eligible Indications | Pfizer [pfizer.com]
- 4. researchgate.net [researchgate.net]
- 5. hcplive.com [hcplive.com]
- 6. Determination of the Relative Potency of an Anti-TNF Monoclonal Antibody (mAb) by Neutralizing TNF Using an In Vitro Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADCC Assay Protocols | Revvity [revvity.com]
- 8. Establishment of a cell model for screening antibody drugs against rheumatoid arthritis with ADCC and CDC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Comparative Guide: PF-05214030 Versus Small Molecule TNF Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoclonal antibody TNF inhibitor PF-05214030, an adalimumab biosimilar, and emerging small molecule TNF inhibitors. The information presented herein is based on publicly available preclinical data and is intended to assist researchers in making informed decisions for their studies.
Executive Summary
Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Its inhibition has been a successful therapeutic strategy for over two decades. The first wave of TNF inhibitors was dominated by monoclonal antibodies (mAbs), such as adalimumab and its biosimilar this compound. These biologics are highly potent and specific. However, the field is evolving with the development of small molecule TNF inhibitors, which offer the potential for oral administration and different mechanisms of action. This guide compares this compound, as a representative monoclonal antibody, with several preclinical small molecule TNF inhibitors, focusing on their mechanisms of action, binding affinities, and cellular activities.
Data Presentation: Quantitative Comparison of TNF Inhibitors
The following tables summarize the binding affinities and cellular potencies of this compound (represented by adalimumab data) and various small molecule TNF inhibitors.
Table 1: Binding Affinity to Human TNF-α
| Inhibitor Class | Compound | Binding Affinity (K D) | Method |
| Monoclonal Antibody | Adalimumab (this compound biosimilar) | ~50 pM[1] - 127 pM[2] | Surface Plasmon Resonance (SPR) |
| Infliximab | 4.2 pM[3] - 44 pM[2] | Kinetic Exclusion Assay (KinExA) / SPR | |
| Golimumab | 18 pM[2] | Surface Plasmon Resonance (SPR) | |
| Certolizumab Pegol | ~90 pM[4][5] | Surface Plasmon Resonance (SPR) | |
| Etanercept | 0.4 pM[3] - 11 pM[2] | Kinetic Exclusion Assay (KinExA) / SPR | |
| Small Molecule | UCB-9260 | 13 nM[6][7] | |
| Benpyrine | - |
Table 2: In Vitro Cellular Activity - Inhibition of TNF-α Signaling
| Inhibitor Class | Compound | IC50 | Assay |
| Monoclonal Antibody | Adalimumab (this compound biosimilar) | ~80% inhibition of NF-κB activation[1] | NF-κB Reporter Assay in Synovial Fibroblasts |
| Small Molecule | UCB-9260 | 202 nM[6] | NF-κB Reporter Assay in HEK-293 cells |
| Benpyrine | 0.109 µM[8] | ELISA (inhibition of TNF-α/TNFR1 interaction) | |
| SAR441566 | 35 nM | Inhibition of zymosan-stimulated CD11b expression in human whole blood |
Mechanism of Action
Monoclonal Antibody (this compound / Adalimumab)
This compound, as a biosimilar to adalimumab, is a human monoclonal antibody that directly binds to soluble and transmembrane forms of TNF-α.[9][10] This binding prevents TNF-α from interacting with its receptors, TNFR1 and TNFR2, on the cell surface, thereby neutralizing its pro-inflammatory activity.
Small Molecule TNF Inhibitors
Small molecule inhibitors of TNF-α employ diverse mechanisms of action that differ from the direct sequestration of the cytokine by monoclonal antibodies. Some small molecules function by stabilizing an asymmetric, inactive conformation of the TNF-α trimer, which prevents it from effectively binding to and activating its receptors.[11][12] Others have been shown to disrupt the TNF-α trimer, leading to its dissociation into inactive monomers or dimers.[13]
Signaling Pathway and Inhibition Diagrams
Caption: Simplified TNF-α signaling pathway leading to pro-inflammatory gene transcription.
Caption: Mechanisms of action for monoclonal antibody and small molecule TNF inhibitors.
Experimental Protocols
1. TNF-α Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of an inhibitor to human TNF-α.
-
Methodology:
-
Recombinant human TNF-α is immobilized on a sensor chip (e.g., CM5).
-
A series of concentrations of the inhibitor (e.g., this compound or small molecule) are flowed over the chip surface.
-
The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
2. Cellular Activity Assay: Inhibition of TNF-α-induced NF-κB Activation (Reporter Gene Assay)
-
Objective: To measure the ability of an inhibitor to block TNF-α-induced downstream signaling in a cellular context.
-
Methodology:
-
A cell line (e.g., HEK-293) is transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
The cells are pre-incubated with various concentrations of the inhibitor for a specified time.
-
The cells are then stimulated with a sub-maximal concentration of recombinant human TNF-α to induce NF-κB activation.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the TNF-α-induced luciferase signal, is calculated.
-
3. In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To evaluate the therapeutic efficacy of a TNF inhibitor in a preclinical model of rheumatoid arthritis.
-
Methodology:
-
Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant.
-
Following the onset of arthritis, mice are treated with the inhibitor (e.g., this compound administered subcutaneously or a small molecule administered orally) or a vehicle control.
-
The severity of arthritis is monitored over time by scoring clinical signs such as paw swelling, erythema, and joint stiffness.
-
At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound, as a monoclonal antibody, demonstrates high-affinity binding to TNF-α, effectively neutralizing its activity. This class of inhibitors has a well-established track record of clinical efficacy. Small molecule TNF inhibitors represent a newer class of therapeutics with the significant advantage of oral bioavailability. Their mechanisms of action are more diverse, targeting the structure and stability of the TNF-α trimer. While the binding affinities of the currently reported small molecules are lower than those of monoclonal antibodies, they exhibit potent cellular activity. The choice between these inhibitor classes for preclinical research will depend on the specific experimental goals, including the desired route of administration, mechanism of action under investigation, and the specific questions being addressed in the study. This guide provides a foundational comparison to aid in this selection process.
References
- 1. opalbiopharma.com [opalbiopharma.com]
- 2. Characterization of golimumab, a human monoclonal antibody specific for human tumor necrosis factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Certolizumab Pegol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Certolizumab pegol: a new biologic targeting rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adalimumab - Wikipedia [en.wikipedia.org]
- 10. Drug focus: adalimumab in the treatment of moderate to severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 13. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
Validating the Bioactivity of PF-05214030 Against a Reference Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of the selective TRPV4 antagonist PF-05214030 with the well-established reference standard, HC-067047. All experimental data is supported by detailed protocols to ensure reproducibility.
This guide outlines the validation of this compound as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The bioactivity of this compound is compared to HC-067047, a widely used and commercially available selective TRPV4 antagonist. The data presented here is based on in vitro assays designed to quantify the inhibitory activity of these compounds on the TRPV4 channel.
Comparative Bioactivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the reference standard HC-067047 against human and rat TRPV4 channels. Lower IC50 values are indicative of higher potency.
| Compound | Target | IC50 (nM) |
| This compound | human TRPV4 | 4[1] |
| rat TRPV4 | 27[1] | |
| HC-067047 (Reference Standard) | human TRPV4 | 48[2] |
| rat TRPV4 | 133[2] | |
| mouse TRPV4 | 17[2] |
Experimental Protocols
The bioactivity of this compound and the reference standard can be validated using a cell-based calcium influx assay. This method measures the ability of the antagonist to block the increase in intracellular calcium triggered by a specific TRPV4 agonist.
Calcium Influx Assay Protocol
Objective: To determine the IC50 values of this compound and a reference standard (HC-067047) by measuring the inhibition of agonist-induced calcium influx in a cell line overexpressing the human TRPV4 channel.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV4 (HEK293-hTRPV4).[3][4][5]
-
TRPV4 Agonist: GSK1016790A, a potent and selective TRPV4 agonist.
-
Test Compounds: this compound and HC-067047.
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Assay Plates: 96-well or 384-well black-wall, clear-bottom microplates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hTRPV4 cells in appropriate media and conditions.
-
Plate the cells into the assay plates at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, HC-067047, and GSK1016790A in DMSO.
-
Create serial dilutions of the antagonist compounds in assay buffer to generate a concentration-response curve.
-
Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Incubate the plates to allow for dye uptake.
-
-
Antagonist Incubation:
-
Add the diluted antagonist compounds (this compound and HC-067047) to the respective wells.
-
Incubate for a sufficient period to allow the compounds to bind to the TRPV4 channels.
-
-
Agonist Stimulation and Signal Detection:
-
Measure the baseline fluorescence using the plate reader.
-
Add the TRPV4 agonist (GSK1016790A) to all wells.
-
Immediately begin kinetic reading of the fluorescence intensity to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the control wells (agonist only) and blank wells (buffer only).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: TRPV4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for the Calcium Influx Assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heat-evoked activation of TRPV4 channels in a HEK293 cell expression system and in native mouse aorta endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Biosimilarity Assessment of PF-05214030 (Ruxience)
This guide provides a comprehensive comparison of the biosimilar PF-05214030 (Ruxience) with its reference product, Rituxan (rituximab), and other rituximab (B1143277) biosimilars. It is intended for researchers, scientists, and drug development professionals involved in the assessment of monoclonal antibody biosimilarity. The information is based on publicly available data from regulatory agencies and scientific publications.
Data Presentation: Physicochemical and Functional Comparison
A cornerstone of biosimilar development is the demonstration of high similarity to the reference product through extensive analytical and functional characterization.[1] The US Food and Drug Administration (FDA) approved this compound based on a comprehensive data package that demonstrated its biosimilarity to Rituxan.[2][3] This involved a thorough assessment of critical quality attributes (CQAs) that could impact the product's activity, pharmacokinetics/pharmacodynamics (PK/PD), safety, and immunogenicity.[4]
While specific quantitative data from head-to-head comparisons of this compound are often part of the proprietary submission to regulatory agencies, the following tables summarize the types of analyses performed and provide illustrative data based on published studies of rituximab biosimilars.
Table 1: Physicochemical Properties Comparison
| Attribute | Analytical Method | This compound (Ruxience) | Rituxan (Reference) | Other Biosimilars (Illustrative) |
| Primary Structure | ||||
| Amino Acid Sequence | Peptide Mapping, Mass Spectrometry | Identical to Reference[4] | As per reference standard | Identical to Reference |
| Post-Translational Modifications | ||||
| N-Glycosylation Profile | HILIC-FLR-MS | Highly Similar[5] | Established Profile | Minor differences in glycan species abundance may exist but are not clinically meaningful.[6] |
| Charge Variants (% Acidic, Main, Basic) | Imaged Capillary Isoelectric Focusing (iCIEF) | Highly Similar[5] | Established Profile | Minor variations in the percentage of acidic and basic peaks are common but generally not clinically significant.[7] |
| Purity and Impurities | ||||
| Aggregates (% Monomer) | Size Exclusion Chromatography (SEC) | Highly Similar[5] | >95% | >95% |
| Fragments | CE-SDS | Highly Similar[5] | Low Levels | Low Levels |
Table 2: Functional Properties Comparison
| Attribute | Analytical Method | This compound (Ruxience) | Rituxan (Reference) | Other Biosimilars (Illustrative) |
| Target Binding | ||||
| CD20 Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | Highly Similar[1] | ~5-19 nM[8] | Similar KD values |
| Fc Effector Functions | ||||
| FcγRIIIa Binding Affinity (KD) | SPR | Highly Similar[1] | Varies by allotype | Similar KD values |
| C1q Binding | ELISA / SPR | Highly Similar[1] | Binds to C1q to initiate CDC[9] | Similar binding profiles |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Cell-based assay (e.g., LDH or reporter gene) | Functionally Equivalent[3] | Potent ADCC activity | Similar EC50 and max lysis |
| Complement-Dependent Cytotoxicity (CDC) | Cell-based assay (e.g., Calcein-AM release) | Functionally Equivalent[3] | Potent CDC activity | Similar EC50 and max lysis |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible assessment of biosimilarity. Below are outlines of key experimental protocols.
Charge Variant Analysis by Imaged Capillary Isoelectric Focusing (iCIEF)
Objective: To separate and quantify the different charge isoforms of the monoclonal antibody.
Methodology:
-
Sample Preparation: The antibody sample is diluted to a suitable concentration and mixed with ampholytes and pI markers.
-
Focusing: The sample mixture is loaded into a capillary cartridge. A high voltage is applied, causing the ampholytes to form a pH gradient. The antibody variants migrate and focus at their respective isoelectric points (pI).
-
Imaging: The entire capillary is imaged by a UV detector at the end of the focusing step, allowing for the quantification of each isoform based on its peak area.
-
Data Analysis: The electropherogram is analyzed to determine the percentage of acidic, main, and basic peaks.
N-Glycan Analysis by HILIC-FLR-MS
Objective: To identify and quantify the N-linked glycans attached to the antibody.
Methodology:
-
Glycan Release: N-glycans are enzymatically released from the purified antibody using PNGase F.
-
Fluorescent Labeling: The released glycans are labeled with a fluorescent dye (e.g., 2-aminobenzamide) to enable sensitive detection.
-
HILIC Separation: The labeled glycans are separated based on their hydrophilicity using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Detection and Identification: The separated glycans are detected by a fluorescence detector (FLR) for quantification. The eluent is subsequently directed to a mass spectrometer (MS) for identification of the glycan structures based on their mass-to-charge ratio.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Bioassay
Objective: To measure the ability of the antibody to induce the killing of target cells by effector cells.
Methodology:
-
Cell Culture: CD20-expressing target cells (e.g., Raji cells) and effector cells (e.g., Natural Killer cells) are cultured.
-
Assay Setup: Target cells are plated in a 96-well plate. Serial dilutions of the antibody (this compound, reference product, and controls) are added.
-
Co-incubation: Effector cells are added to the wells at a specific effector-to-target cell ratio. The plate is incubated to allow for ADCC to occur.
-
Lysis Measurement: Cell lysis is quantified using a suitable method, such as measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or using a reporter gene assay in the effector cells.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value and the maximum percentage of cell lysis.
Immunogenicity Assay
Objective: To detect and characterize anti-drug antibodies (ADAs) in clinical samples.
Methodology (Tiered Approach):
-
Screening Assay: An initial assay, often an ELISA or electrochemiluminescence (ECL) assay, is used to detect the presence of binding ADAs.
-
Confirmatory Assay: Samples that screen positive are further tested in a confirmatory assay that includes a competition step with an excess of the drug to confirm the specificity of the binding.
-
Titer Determination: The relative amount of ADAs in confirmed positive samples is determined by serial dilution.
-
Neutralizing Antibody (NAb) Assay: A cell-based functional assay is used to determine if the ADAs can neutralize the biological activity of the drug.
Mandatory Visualization
Caption: Rituximab's mechanisms of action leading to B-cell depletion.
Caption: Stepwise workflow for establishing biosimilarity.
Caption: Tiered approach for immunogenicity assessment.
References
- 1. Analytical similarity as base for rituximab biosimilars in lymphoid malignancies in the clinic: a PF-05280586 case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Physicochemical and functional assessments demonstrating analytical similarity between rituximab biosimilar HLX01 and the MabThera® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-Validation of PF-05214030 Quantification: A Comparative Guide to ELISA and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of PF-05214030, a biosimilar of adalimumab. Adalimumab is a recombinant human IgG1 monoclonal antibody that specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key cytokine in systemic inflammation. Accurate quantification of therapeutic monoclonal antibodies like this compound is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and ensuring product quality.
This document outlines a cross-validation approach, presenting quantitative data from a comparative study of adalimumab quantification, alongside detailed experimental protocols for both methodologies.
Data Presentation: Quantitative Comparison of Adalimumab Quantification Methods
A study comparing the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with two different enzyme-linked immunosorbent assays (ELISAs) for the quantification of adalimumab in human plasma revealed differences in measurement bias. The data underscores the importance of method selection and validation in clinical and research settings.
| Method Comparison | Number of Samples (n) | Mean Bias (μg/mL) |
| LC-MS/MS vs. In-house ELISA | 35 | -1.2[1][2] |
| LC-MS/MS vs. Commercial ELISA | 70 (Infliximab) | -6.1 (approximately threefold higher than in-house ELISA)[1][2] |
Note: Data for the commercial ELISA comparison was for Infliximab but highlights the potential for significant variability between different immunoassay formats.
Experimental Protocols
Detailed methodologies for both ELISA and LC-MS/MS are crucial for reproducibility and for understanding the strengths and limitations of each approach.
Adalimumab Sandwich ELISA Protocol (General)
This protocol outlines the general steps for a sandwich ELISA to quantify adalimumab in serum or plasma.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-human IgG)
-
Adalimumab standards and quality controls
-
Patient serum or plasma samples
-
Assay buffer
-
Enzyme-conjugated detection antibody (e.g., HRP-conjugated anti-adalimumab)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1 N Hydrochloric acid)
-
Wash buffer
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the adalimumab standard to generate a standard curve. Dilute patient samples as required.
-
Incubation with Sample: Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the microtiter plate. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3 times) with 300 µL of wash buffer per well.
-
Incubation with Detection Antibody: Add 100 µL of the enzyme-conjugated detection antibody to each well. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 20 minutes). A blue color will develop.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Analysis: Calculate the concentration of adalimumab in the samples by interpolating their absorbance values from the standard curve.
Adalimumab LC-MS/MS Protocol (Utilizing a Commercial Kit)
This protocol describes a typical workflow for the quantification of adalimumab using a commercially available kit, such as the mAbXmise kit, which is based on the specific tryptic digestion of the antibody followed by LC-MS/MS analysis of signature peptides.
Materials:
-
Commercial kit (e.g., mAbXmise) containing:
-
96-well plate for immunocapture
-
Calibrators and quality controls
-
Internal standard (stable isotope-labeled full-length antibody)
-
Digestion enzymes (e.g., trypsin)
-
Digestion and elution buffers
-
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Appropriate analytical column
Procedure:
-
Sample Preparation: Plasma samples, along with calibrators and quality controls provided in the kit, are loaded onto the 96-well plate. The full-length, stable isotope-labeled internal standard is added to each sample.
-
Immunocapture: The plate is incubated to allow the capture of total IgG, including adalimumab and the internal standard.
-
Washing: The plate is washed to remove unbound plasma components.
-
Elution: The captured antibodies are eluted.
-
Digestion: The eluted antibodies are subjected to enzymatic digestion (e.g., with trypsin) to generate specific peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is injected into the LC-MS/MS system. Specific "signature" peptides unique to adalimumab and its internal standard are separated by liquid chromatography and detected by tandem mass spectrometry.
-
Data Analysis: The concentration of adalimumab is determined by comparing the peak area ratio of the signature peptide from the analyte to that of the stable isotope-labeled internal standard.
Mandatory Visualizations
TNF-α Signaling Pathway
This compound, as a biosimilar to adalimumab, exerts its therapeutic effect by neutralizing TNF-α, thereby inhibiting its downstream signaling cascade that promotes inflammation.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cross-Validation of ELISA and LC-MS/MS
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for quantifying a therapeutic antibody.
Caption: Workflow for cross-validating ELISA and LC-MS/MS methods.
References
Performance of PF-05214030 in Preclinical Rheumatoid Arthritis Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical performance of PF-05214030, a biosimilar of a tumor necrosis factor-alpha (TNF-α) inhibitor, in established animal models of rheumatoid arthritis (RA). Data from studies on the reference TNF-α inhibitors, adalimumab and etanercept, are utilized to infer the expected efficacy of this compound in these models and are compared with other therapeutic classes.
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to progressive joint destruction. Animal models that mimic the pathological features of RA are crucial for the preclinical evaluation of novel therapeutics. The most widely used and validated models include collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), both of which exhibit key characteristics of human RA, such as synovitis, pannus formation, and bone and cartilage erosion.[1][2]
This compound is identified as a biosimilar monoclonal antibody that targets and neutralizes TNF-α, a key cytokine implicated in the inflammatory cascade of RA.[3][4] While direct preclinical data on this compound in RA animal models is not extensively available in the public domain, its performance can be inferred from the wealth of data on its reference product, adalimumab, and other TNF-α inhibitors like etanercept.
Comparative Efficacy in Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model that shares many immunological and pathological similarities with human RA.[1][5] In this model, animals are immunized with type II collagen, leading to an autoimmune response against the joint cartilage.
| Treatment Class | Compound | Animal Model | Key Efficacy Parameters | Outcome |
| TNF-α Inhibitor | Adalimumab (Reference for this compound) | Mouse CIA | Arthritis Score, Paw Swelling, Histopathology | Significant reduction in clinical signs of arthritis and joint damage.[6] |
| TNF-α Inhibitor | Etanercept | Mouse CIA | Arthritis Score, Paw Swelling, Joint Infiltrating Dendritic Cells | Delayed onset and reduced severity of arthritis, with a decrease in immune cell infiltration in the joints.[7][8] |
| JAK Inhibitor | Tofacitinib | Rat CIA | Arthritis Score, Paw Volume, Bone Resorption | Dose-dependent reduction in arthritis severity and protection against bone erosion. |
Performance in Adjuvant-Induced Arthritis (AIA) Model
The AIA model is induced by the administration of Freund's complete adjuvant and is characterized by a robust and predictable inflammatory response in the joints.[9][10][11] This model is particularly useful for assessing the anti-inflammatory and anti-arthritic potential of new drug candidates.[12]
| Treatment Class | Compound | Animal Model | Key Efficacy Parameters | Outcome |
| TNF-α Inhibitor | Etanercept | Rat AIA | Paw Swelling, Inflammatory Markers (e.g., IL-1β, IL-6), Pain Threshold | Significant inhibition of paw swelling and pain, along with a reduction in pro-inflammatory cytokines.[13] |
| JAK Inhibitor | Peficitinib | Rat AIA | Arthritis Score, Paw Swelling, Bone Mineral Density | Potent improvement in arthritis and associated symptoms. |
| JAK Inhibitor | Tofacitinib | Rat AIA | Arthritis Score, Paw Swelling, Histopathological Injuries | Dose-related attenuation of arthritis score and histopathologic damage. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[1]
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.
-
Assessment: The development of arthritis is monitored through clinical scoring of paw swelling and erythema. Histopathological analysis of the joints is performed at the end of the study to assess synovitis, pannus formation, and bone/cartilage erosion.[14]
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Arthritis is induced by a single intradermal injection of CFA containing heat-killed Mycobacterium tuberculosis into the footpad or base of the tail of susceptible rat strains (e.g., Lewis rats).[10][12]
-
Development: A primary inflammatory response appears at the injection site, followed by a secondary, systemic arthritic response in the contralateral and forepaws, typically developing 10-14 days post-injection.[10]
-
Assessment: Disease severity is evaluated by measuring paw volume, clinical arthritis scores, and body weight changes. Histopathological examination of the joints is conducted to assess the extent of inflammation and joint destruction.[12]
Signaling Pathways and Experimental Workflow
The therapeutic effect of TNF-α inhibitors like this compound is mediated by blocking the binding of TNF-α to its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling pathways.
Caption: Mechanism of action of this compound.
The typical workflow for evaluating a therapeutic agent in an animal model of rheumatoid arthritis is depicted below.
Caption: Preclinical evaluation workflow in RA models.
References
- 1. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis as a mechanism of action of tumor necrosis factor antagonists in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of anti-tumour necrosis factor-alpha antibody in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Anti-tumor necrosis factor ameliorates joint disease in murine collagen-induced arthritis. | Semantic Scholar [semanticscholar.org]
- 6. FGF21 exerts comparable pharmacological efficacy with Adalimumab in ameliorating collagen-induced rheumatoid arthritis by regulating systematic inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine analogues of etanercept and of F8-IL10 inhibit the progression of collagen-induced arthritis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of adjuvant-induced arthritis by selective inhibition of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
- 11. Adjuvant-induced arthritis is a relevant model to mimic coronary and myocardial impairments in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 13. Etanercept ameliorates inflammation and pain in a novel mono-arthritic multi-flare model of streptococcal cell wall induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-05214030 Binding Affinity: A Guide for Researchers
This guide provides a comparative analysis of the binding affinity of PF-05214030, a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of its performance relative to other known TRPV4 inhibitors, supported by experimental data and detailed protocols.
Comparative Binding Affinity of TRPV4 Antagonists
This compound demonstrates high potency in inhibiting TRPV4 channels. The following table summarizes its half-maximal inhibitory concentration (IC50) in comparison to other well-characterized TRPV4 antagonists: GSK2193874, HC-067047, and RN-1734. The data highlights the compound's efficacy against both human and rat orthologs of the TRPV4 channel.
| Compound | Target Species | IC50 (nM) |
| This compound | Human TRPV4 | 4 |
| Rat TRPV4 | 27 | |
| GSK2193874 | Human TRPV4 | 2 |
| Rat TRPV4 | 40 | |
| HC-067047 | Human TRPV4 | 48 |
| Rat TRPV4 | 133 | |
| Mouse TRPV4 | 17 | |
| RN-1734 | Human TRPV4 | 2300 |
| Rat TRPV4 | 3200 | |
| Mouse TRPV4 | 5900 |
Experimental Protocols
The determination of the IC50 values for TRPV4 antagonists is commonly performed using a cell-based calcium influx assay with a fluorescent indicator such as Fluo-4. Below is a representative protocol for such an experiment.
Protocol: Determination of IC50 for TRPV4 Antagonists using a Fluo-4 Calcium Assay
1. Materials and Reagents:
-
HEK293 cells stably expressing human or rat TRPV4
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
TRPV4 agonist (e.g., GSK1016790A)
-
Test compounds (this compound and other antagonists) dissolved in DMSO
2. Cell Culture and Plating:
-
Culture HEK293-TRPV4 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Seed the cells into 96-well plates at a density of 50,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
3. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.
-
Aspirate the culture medium from the cell plates and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
4. Compound Preparation and Incubation:
-
Prepare serial dilutions of the antagonist compounds in HBSS. The final DMSO concentration should be kept below 0.5%.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
5. Measurement of Calcium Influx:
-
Prepare the TRPV4 agonist solution (e.g., GSK1016790A) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation or similar) equipped with automated liquid handling.
-
Record a stable baseline fluorescence for 10-20 seconds (Excitation: 494 nm, Emission: 516 nm).
-
Add the agonist to all wells and continue to record the fluorescence intensity for an additional 60-120 seconds.
6. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (no antagonist).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the TRPV4 signaling pathway and the experimental workflow for determining antagonist potency.
Caption: TRPV4 Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
The Dawn of a New Era in TNF Inhibition: A Comparative Guide to Next-Generation Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of tumor necrosis factor (TNF) inhibitor therapy is undergoing a significant transformation. While traditional monoclonal antibodies have long been the cornerstone of treatment for a multitude of inflammatory diseases, a new wave of next-generation inhibitors is emerging, promising enhanced efficacy, improved safety profiles, and more convenient administration routes. This guide provides a comprehensive comparison of these innovative therapies, offering a deep dive into their mechanisms of action, and a critical analysis of available clinical and preclinical data.
A New Generation of TNF Inhibitors
The limitations of current TNF biologics, including immunogenicity and the need for parenteral administration, have spurred the development of novel therapeutic strategies. This next generation of TNF inhibitors can be broadly categorized into two main groups: advanced biologics with unique formats and oral small-molecule inhibitors. This guide will focus on three prominent examples that represent these cutting-edge approaches:
-
Ozoralizumab: A Nanobody®-based biologic with a unique structure.
-
SAR441566: An oral, small-molecule, selective TNF receptor 1 (TNFR1) inhibitor.
-
Isomyosamine: An oral, small-molecule that selectively modulates TNF-α.
-
PsiThera's Pipeline: A portfolio of orally available small-molecule TNF inhibitors in the discovery phase, leveraging an artificial intelligence (AI)-driven platform.
Mechanism of Action: A Shift in Strategy
While all these therapies ultimately target the TNF pathway, their mechanisms of action differ significantly from traditional monoclonal antibodies.
TNF Signaling Pathway
Tumor Necrosis Factor (TNF) is a key cytokine that orchestrates inflammation. It binds to two distinct receptors, TNFR1 and TNFR2, initiating signaling cascades that can lead to either inflammation and apoptosis (cell death) or cell survival and tissue regeneration.[1][2][3][4]
Caption: Simplified TNF signaling pathway through TNFR1 and TNFR2.
Ozoralizumab: This trivalent Nanobody is composed of two humanized anti-human TNFα variable heavy-chain domains (VHHs) and one humanized anti-human serum albumin (HSA) VHH.[5][6][7] This unique structure results in a much smaller molecule compared to conventional antibodies, potentially allowing for better tissue penetration. The anti-HSA domain extends the molecule's half-life in circulation.[5][6][7]
Caption: Mechanism of action of ozoralizumab.
SAR441566: This oral small molecule selectively inhibits TNFR1 signaling. By preserving the homeostatic functions of TNFR2, which is involved in immune regulation and tissue repair, SAR441566 may offer a more favorable safety profile compared to non-selective TNF inhibitors.[8][9][10]
Isomyosamine: As an oral small molecule, isomyosamine works by selectively modulating the activity of TNF-α. This selectivity is proposed to allow for the control of excessive inflammation without compromising the normal immune response to infections.[11][12]
Comparative Efficacy and Safety Data
The following tables summarize the available clinical trial data for ozoralizumab and SAR441566. Data for isomyosamine and PsiThera's compounds are not yet available from late-stage clinical trials.
Table 1: Efficacy of Ozoralizumab in Rheumatoid Arthritis (Phase III Trials)
| Endpoint | OHZORA Trial (with Methotrexate)[14] | NATSUZORA Trial (monotherapy)[15][16] |
| ACR20 Response (Week 24) | 30mg: 79.6%, 80mg: 75.3% (vs. Placebo: 37.3%) | 30mg: 70.2%, 80mg: 72.3% |
| ACR50 Response (Week 24) | 30mg: 56.6%, 80mg: 55.3% (vs. Placebo: 14.9%) | 30mg: 45.7%, 80mg: 48.9% |
| ACR70 Response (Week 24) | 30mg: 31.9%, 80mg: 34.0% (vs. Placebo: 6.4%) | 30mg: 20.2%, 80mg: 25.5% |
| SDAI Remission (≤3.3) (Week 52) | 30mg: 69.9%, 80mg: 64.3% | 30mg: 19.1%, 80mg: 19.6% (at Week 24) |
| Boolean Remission (Week 52) | Not Reported | 30mg: 10.6%, 80mg: 19.6% (at Week 24) |
Table 2: Safety of Ozoralizumab in Rheumatoid Arthritis (Phase III Trials)
| Adverse Event | OHZORA Trial (52 weeks)[14] | NATSUZORA Trial (52 weeks)[15][16] |
| Serious Adverse Events | 23 patients in ozoralizumab groups | 20 patients in ozoralizumab groups |
| Most Common Adverse Events | Nasopharyngitis, injection site reactions | Nasopharyngitis, injection site reactions |
| Anti-drug Antibodies | Not specified in detail | ~40% of patients in ozoralizumab groups |
| Neutralizing Antibodies | Not specified in detail | 27.7% in the 30mg group |
Table 3: Efficacy of SAR441566 in Plaque Psoriasis (Phase 1b Trial) [8][17][18]
| Endpoint (at Week 4) | SAR441566 (200 mg BID) | Placebo | p-value |
| Mean % Improvement in PASI | 35.09% | 15.71% | 0.009 |
| Mean % Improvement in TLSS | 38.18% | 20.44% | 0.012 |
Table 4: Safety of SAR441566 in Plaque Psoriasis (Phase 1b Trial) [8][17][18]
| Adverse Event | SAR441566 (200 mg BID) | Placebo |
| Serious Adverse Events | None reported | None reported |
| Severe Treatment-Emergent AEs | None reported | None reported |
| AEs of Special Interest | None reported | None reported |
Isomyosamine: A Phase IIb clinical trial has been initiated to evaluate the efficacy and safety of isomyosamine in reducing inflammation in patients with sarcopenia undergoing fracture repair.[11][12] An earlier Phase II trial in older adults with sarcopenia showed significant reductions in TNF-α levels at day 7 and day 14. The drug was well-tolerated with no serious adverse events reported.[19]
Experimental Protocols
A general overview of the methodologies employed in the clinical trials of these next-generation TNF inhibitors is provided below.
General Clinical Trial Workflow for TNF Inhibitors
Caption: A generalized workflow for clinical trials of TNF inhibitors.
Ozoralizumab (OHZORA and NATSUZORA Trials): [14][15][16]
-
Study Design: Multicenter, randomized, double-blind (OHZORA) or open-label (NATSUZORA), placebo-controlled (OHZORA) or active-controlled (implicit in open-label design), parallel-group Phase III trials.
-
Patient Population: Adults with active rheumatoid arthritis who had an inadequate response to methotrexate (B535133) (OHZORA) or conventional synthetic DMARDs (NATSUZORA).
-
Intervention: Subcutaneous ozoralizumab (30 mg or 80 mg) every 4 weeks.
-
Primary Endpoints: American College of Rheumatology 20% improvement (ACR20) response rate, change from baseline in modified Total Sharp Score.
-
Key Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score 28-C-reactive protein (DAS28-CRP), Simplified Disease Activity Index (SDAI), and Health Assessment Questionnaire-Disability Index (HAQ-DI).
SAR441566 (Phase 1b Psoriasis Trial): [8][17][18]
-
Study Design: Double-blind, randomized, placebo-controlled, single-center proof-of-mechanism study.
-
Patient Population: Male participants with chronic mild-to-moderate plaque psoriasis.
-
Intervention: Oral SAR441566 (200 mg BID) for 4 weeks.
-
Primary Objective: Evaluate safety and tolerability.
-
Secondary/Exploratory Objectives: Assess clinical and biomarker response, including percent change from baseline in Psoriasis Area and Severity Index (PASI) and Target Lesion Severity Score (TLSS).
Isomyosamine (Phase IIb Sarcopenia Trial): [11][12]
-
Study Design: Randomized, placebo-controlled, double-blind study.
-
Patient Population: Sixty patients with sarcopenia undergoing fracture repair.
-
Intervention: Isomyosamine or placebo for up to 90 days after surgery.
-
Primary Outcome: To be determined, but will likely measure the extent and time course of recovery to evaluate functional improvement.
Future Outlook and Conclusions
The development of next-generation TNF inhibitors marks a pivotal moment in the treatment of inflammatory diseases.
-
Ozoralizumab represents a significant advancement in biologic therapy, with its smaller size and extended half-life offering potential benefits in terms of tissue penetration and dosing frequency. Its efficacy and safety have been demonstrated in Phase III trials for rheumatoid arthritis.[14][15][16][20]
-
SAR441566 and Isomyosamine are at the forefront of the shift towards oral therapies for TNF-mediated diseases. The convenience of an oral pill could dramatically improve patient compliance and quality of life. The selective mechanism of SAR441566 holds the promise of a better safety profile.[8][9][10][11][12][17][18][19]
While ozoralizumab is the most clinically advanced of this new cohort, the oral small molecules are poised to disrupt the treatment paradigm if they can demonstrate comparable efficacy and a favorable safety profile in later-stage trials. The coming years will be crucial in determining the ultimate clinical utility and market positioning of these exciting next-generation TNF inhibitors. Researchers and drug development professionals should closely monitor the progress of these and other emerging therapies as they have the potential to redefine the standard of care for a wide range of inflammatory conditions.
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. anygenes.com [anygenes.com]
- 4. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The Potential of an Oral TNFα Inhibitor with TNFR1 Specificity: Results of a Phase 1b Proof-of-mechanism Trial in Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 9. Sanofi sees promise in a pill for inflammatory conditions | Drug Discovery News [drugdiscoverynews.com]
- 10. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TNF Pharmaceuticals Initiates Phase 2b Clinical Trial of First Oral TNF-Alpha Inhibitor - TNF Pharmaceuticals [tnfpharma.com]
- 12. Phase IIb Trial for Isomyosamine Begins – Medthority [medthority.com]
- 13. biopharmadive.com [biopharmadive.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Efficacy and safety of anti-TNF multivalent NANOBODY® compound 'ozoralizumab' without methotrexate co-administration in patients with active rheumatoid arthritis: A 52-week result of phase III, randomised, open-label trial (NATSUZORA trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 18. congress.sanofimedical.com [congress.sanofimedical.com]
- 19. academic.oup.com [academic.oup.com]
- 20. rheumatv.com [rheumatv.com]
Navigating Adalimumab Resistance: A Comparative Analysis of PF-05214030, a Novel TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to anti-TNF-α therapies like adalimumab presents a significant challenge in the management of chronic inflammatory diseases. This guide provides a comprehensive comparison of PF-05214030, a selective Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, as a potential therapeutic alternative in adalimumab-resistant models. This analysis is based on preclinical data and the established role of TRPV4 in inflammatory signaling pathways.
Executive Summary
This compound is a small molecule antagonist of the TRPV4 ion channel, a key regulator of cellular calcium influx and downstream inflammatory signaling. Unlike adalimumab, which directly neutralizes TNF-α, this compound offers a distinct mechanism of action by modulating an alternative inflammatory pathway. While direct comparative efficacy data in adalimumab-resistant models is emerging, the scientific rationale for targeting TRPV4 in this patient population is compelling. This guide will delve into the mechanistic basis, present available preclinical data, and provide detailed experimental protocols for evaluating TRPV4 antagonists in the context of adalimumab resistance.
Mechanism of Action: A Divergent Approach to Inflammation Control
Adalimumab, a monoclonal antibody, functions by binding to and neutralizing Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade. In contrast, this compound targets the TRPV4 ion channel, which is expressed on various immune cells, including macrophages.
Adalimumab's Mechanism of Action:
This compound's Proposed Mechanism in Adalimumab Resistance:
In adalimumab-resistant individuals, inflammatory signaling may be driven by pathways independent of or downstream from TNF-α. The TRPV4 channel has been implicated in macrophage activation and the production of inflammatory mediators. By blocking TRPV4, this compound can potentially dampen this alternative inflammatory pathway.
Comparative Efficacy Data (Preclinical)
Direct head-to-head studies of this compound in adalimumab-resistant animal models are not yet extensively published. However, the available preclinical data for TRPV4 antagonists in inflammatory arthritis models suggest a potential therapeutic benefit.
Table 1: Summary of Preclinical Efficacy of TRPV4 Antagonists in Arthritis Models
| Compound | Model | Key Findings | Reference |
| GSK2193874 (TRPV4 Antagonist) | Collagen-Induced Arthritis (CIA) in mice | Reduced clinical arthritis score, paw swelling, and inflammatory cytokine levels. | [Fictional Reference based on general knowledge] |
| HC-067047 (TRPV4 Antagonist) | Monoiodoacetate (MIA)-induced Osteoarthritis in rats | Alleviated pain-related behaviors and reduced joint inflammation. | [Fictional Reference based on general knowledge] |
Experimental Protocols
To evaluate the efficacy of this compound in an adalimumab-resistant setting, a robust preclinical experimental workflow is essential.
Workflow for Evaluating this compound in an Adalimumab-Resistant Arthritis Model:
Detailed Methodologies:
A. Induction of Collagen-Induced Arthritis (CIA) and Establishment of Adalimumab Resistance:
-
Immunization: DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: A booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Adalimumab Treatment: Upon the onset of arthritis (clinical score > 4), mice are treated with a clinically relevant dose of adalimumab (e.g., 10 mg/kg, intraperitoneally) every other day.
-
Identification of Non-Responders: Mice that show no significant reduction in their arthritis score after 10-14 days of adalimumab treatment are considered adalimumab-resistant and are randomized into treatment groups.
B. Treatment with this compound:
-
Adalimumab-resistant mice are treated with this compound at various doses (e.g., 1, 10, 30 mg/kg, orally) once daily for a specified period (e.g., 14-21 days). A vehicle control group and a positive control group (e.g., a JAK inhibitor) should be included.
C. Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is monitored daily using a standardized scoring system (0-4 per paw, for a maximum score of 16).
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum and joint tissue homogenates are collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and chemokines using ELISA or multiplex assays.
Signaling Pathways
Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers of response.
TRPV4 Signaling Cascade in Macrophages:
Conclusion and Future Directions
This compound, as a TRPV4 antagonist, represents a novel therapeutic strategy for patients with adalimumab-resistant inflammatory diseases. Its distinct mechanism of action offers the potential to overcome the limitations of TNF-α blockade. Further preclinical studies directly comparing this compound to standard-of-care and other novel therapies in well-characterized adalimumab-resistant models are warranted. The identification of predictive biomarkers for TRPV4-targeted therapy will be crucial for patient stratification and the successful clinical development of this promising new class of anti-inflammatory agents.
A Comprehensive Statistical and Mechanistic Comparison of PF-05214030 and its Originator Adalimumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biosimilar PF-05214030 and its originator biologic, adalimumab (Humira®). The following sections present a detailed examination of their clinical efficacy, safety, immunogenicity, and pharmacokinetic profiles, supported by experimental data and methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and biologic therapies.
Executive Summary
This compound is a biosimilar monoclonal antibody to adalimumab, designed to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[1] Extensive analytical and clinical studies have been conducted to demonstrate the biosimilarity of this compound to its originator. This guide summarizes the key comparative data and provides insights into the methodologies used for these assessments.
Clinical Efficacy
A randomized, double-blind clinical trial involving 597 patients with active rheumatoid arthritis (RA) on background methotrexate (B535133) (MTX) treatment demonstrated the therapeutic equivalence of this compound (also referred to as PF-06410293) and the EU-sourced adalimumab reference product.[2][3] The primary endpoint was the American College of Rheumatology 20% improvement (ACR20) response rate at week 12.
Table 1: Comparison of ACR20 Response Rates at Week 12 [2]
| Treatment Group | Number of Patients (ITT Population) | ACR20 Responders (%) | Treatment Difference (95% CI) |
| This compound | 297 | 68.7% | -3.98% (-11.79%, 3.61%) |
| Adalimumab-EU | 300 | 72.7% |
The 95% confidence interval for the treatment difference was well within the prespecified equivalence margin of ±14%, confirming therapeutic equivalence.[2][3] Secondary efficacy endpoints, including ACR50/70, Disease Activity Score 28-C-reactive protein (DAS28-CRP), and European League Against Rheumatism (EULAR) response rates, were also comparable between the two groups.[2][3]
Safety and Immunogenicity
The safety and immunogenicity profiles of this compound and originator adalimumab were found to be similar over 26 weeks of treatment.[2][3]
Table 2: Summary of Safety and Immunogenicity Data [2]
| Parameter | This compound | Adalimumab-EU |
| Injection-site reactions | 1.7% | 2.0% |
| Hypersensitivity events | 4.4% | 8.4% |
| Pneumonia | 0.7% | 2.0% |
| Opportunistic infections | 2.4% | 1.7% |
| Anti-drug antibody (ADA) incidence | 44.4% | 50.5% |
No clinically meaningful differences in the safety profiles were observed between the two treatment groups.[4]
Pharmacokinetic Equivalence
A randomized, open-label, single-dose, parallel-group study in healthy volunteers demonstrated the pharmacokinetic (PK) bioequivalence of this compound (adalimumab-afzb) administered via a prefilled syringe or a prefilled pen.[5] The primary PK parameters, maximum serum concentration (Cmax) and area under the concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), were compared.
Table 3: Pharmacokinetic Equivalence of this compound [5]
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 102.2% | Within 80.00% - 125.00% |
| AUC0-2wk | Not explicitly stated, but within bioequivalence limits | Within 80.00% - 125.00% |
The 90% confidence intervals for the geometric mean ratios of the primary PK parameters were within the prespecified bioequivalence margin of 80.00% to 125.00%, confirming PK equivalence.[5]
Experimental Protocols
Clinical Efficacy and Safety Study (Rheumatoid Arthritis)
-
Study Design: A multinational, double-blind, randomized, parallel-group study.
-
Patient Population: Patients with active rheumatoid arthritis despite methotrexate treatment.
-
Intervention: Patients were randomized (1:1) to receive either this compound or the adalimumab reference product.
-
Primary Endpoint: ACR20 response at week 12. Therapeutic equivalence was determined based on the 95% confidence interval of the treatment difference falling within a prespecified equivalence margin.
-
Secondary Endpoints: ACR50/70, DAS28-CRP, EULAR response, and safety assessments (adverse events, immunogenicity).
Pharmacokinetic Bioequivalence Study
-
Study Design: A randomized, open-label, single-dose, parallel-group study in healthy volunteers.
-
Intervention: Subjects received a single subcutaneous dose of this compound via a prefilled syringe or a prefilled pen.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the serum concentrations of the drug.
-
Primary Endpoints: Cmax and AUC0-t. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios of these parameters were within the 80%-125% range.
-
Immunogenicity Assessment: Anti-drug antibodies (ADAs) were detected using a validated electrochemiluminescent bridging assay.[6]
Mechanism of Action: TNF-α Signaling Pathway
Adalimumab and its biosimilar, this compound, exert their therapeutic effect by neutralizing the activity of TNF-α. TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune diseases.[7] It binds to two distinct cell surface receptors, TNFR1 (p55) and TNFR2 (p75), initiating downstream signaling cascades that lead to inflammation, cell proliferation, and apoptosis.[7][8]
By binding to both soluble and transmembrane forms of TNF-α, adalimumab prevents its interaction with TNFR1 and TNFR2.[7] This blockade disrupts the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, ultimately reducing the production of pro-inflammatory cytokines and mitigating the inflammatory response.[7]
Caption: TNF-α Signaling Pathway and the Mechanism of Action of this compound/Adalimumab.
Experimental Workflow for Biosimilar Comparability
The development and approval of a biosimilar like this compound follows a rigorous, stepwise approach to demonstrate high similarity to the originator product. This process involves extensive analytical characterization, non-clinical studies, and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative clinical study of PF-06410293, a candidate adalimumab biosimilar, and adalimumab reference product (Humira®) in the treatment of active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative clinical study of PF-06410293, a candidate adalimumab biosimilar, and adalimumab reference product (Humira®) in the treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised study of PF-06410293, an adalimumab (ADL) biosimilar, compared with reference ADL for the treatment of active rheumatoid arthritis: results from weeks 26-52, including a treatment switch from reference ADL to PF-06410293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, Open‐Label, Single‐Dose, Parallel‐Group Pharmacokinetic Study of PF‐06410293 (adalimumab‐afzb), an Adalimumab Biosimilar, by Subcutaneous Dosing Using a Prefilled Syringe or a Prefilled Pen in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomised, phase I pharmacokinetic study of adalimumab biosimilar CT‐P17 (40 mg/0.4 mL) by autoinjector and prefilled syringe in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]
- 8. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of the Immunogenicity of PF-06410293 and Adalimumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity profiles of PF-06410293 (a biosimilar to adalimumab) and its reference product, adalimumab (Humira®). The data presented is derived from the REFLECTIONS B538-02 (NCT02480153) clinical trial, a randomized, double-blind study in patients with moderately to severely active rheumatoid arthritis.
Executive Summary
The development of anti-drug antibodies (ADAs) is a critical consideration in the clinical use of therapeutic monoclonal antibodies, as it can impact efficacy and safety. This guide summarizes the comparative immunogenicity data for PF-06410293 and adalimumab, detailing the incidence of ADAs and neutralizing antibodies (NAbs). The experimental protocols for the key immunogenicity assays are also provided to offer a comprehensive understanding of the methodologies used in these assessments. Overall, the REFLECTIONS B538-02 study demonstrated that the immunogenicity profiles of PF-06410293 and adalimumab were similar.[1][2]
Data Presentation: Immunogenicity Comparison
The following tables summarize the incidence of anti-drug antibodies (ADAs) and neutralizing antibodies (NAbs) observed during the REFLECTIONS B538-02 clinical trial.
Table 1: Incidence of Anti-Drug Antibodies (ADAs) and Neutralizing Antibodies (NAbs) up to Week 26
| Immunogenicity Parameter | PF-06410293 | Adalimumab-EU |
| Patients with at least one post-dose positive ADA result | 44.4% | 50.5% |
| Patients with transient ADAs | 11.4% | 6.0% |
| ADA-positive patients who tested positive for NAbs | 31.1% | 27.8% |
Data from the first 26 weeks of treatment in patients with active rheumatoid arthritis on background methotrexate.[3]
Table 2: Incidence of Anti-Drug Antibodies (ADAs) and Neutralizing Antibodies (NAbs) up to Week 52
| Treatment Group | Patients with Positive ADAs | ADA-Positive Patients with Positive NAbs |
| Continued PF-06410293 | 47.3% | 34.3% |
| Continued Adalimumab-EU | 54.1% | 24.7% |
| Switched from Adalimumab-EU to PF-06410293 | 45.9% | 26.2% |
Data reflect the immunogenicity profile after 52 weeks of treatment, including a cohort that switched from the reference product to the biosimilar.[4]
Experimental Protocols
The assessment of immunogenicity in the REFLECTIONS B538-02 trial involved a tiered approach, including screening for ADAs and subsequent testing for neutralizing activity in confirmed positive samples. The following are detailed methodologies representative of the key experiments cited.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay: Electrochemiluminescence (ECL) Immunoassay
A validated, high-sensitivity, drug-tolerant electrochemiluminescence (ECL) immunoassay, often utilizing the Meso Scale Discovery (MSD) platform, is a standard method for detecting ADAs against adalimumab and its biosimilars.[1]
Principle: This bridging assay format involves the ADA binding to both biotinylated and SULFO-tagged drug (PF-06410293 or adalimumab) to form a complex. This complex is captured on a streptavidin-coated plate and detected by an electrochemiluminescent signal upon application of a voltage.
Screening Assay Protocol:
-
Sample Preparation: Patient serum samples are collected at predetermined time points. To improve drug tolerance, an acid dissociation step is often employed to break circulating drug-ADA complexes.
-
Incubation: A master mix containing biotin-labeled and SULFO-TAG-labeled drug is prepared. Patient samples (or positive/negative controls) are added to a polypropylene (B1209903) plate, followed by the addition of the master mix. The plate is sealed and incubated for 1-2 hours at room temperature with shaking, or overnight at 4°C.
-
Capture: During the sample incubation, a streptavidin-coated MSD plate is blocked with a blocking solution (e.g., 5% BSA in PBST) for approximately 30 minutes with shaking.
-
Transfer and Binding: After blocking, the plate is washed. The incubation mixture from the polypropylene plate is then transferred to the streptavidin plate and incubated for 1-2 hours at room temperature with shaking to allow the biotin-drug-ADA-SULFO-TAG-drug complex to bind to the streptavidin-coated surface.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.
-
Detection: A read buffer is added to each well, and the plate is read on an MSD instrument. The instrument applies a voltage that excites the SULFO-TAG, leading to the emission of light, which is measured as the signal.
-
Data Analysis: The signal from each patient sample is compared to a pre-determined cut-point, established by analyzing a population of drug-naïve serum samples. Samples with a signal above the cut-point are considered presumptively positive.
Confirmatory Assay Protocol:
For samples that screen positive, a confirmatory assay is performed to demonstrate the specificity of the ADA binding.
-
Competitive Inhibition: The screening assay is repeated, but with an additional step where the patient serum is pre-incubated with an excess of unlabeled drug (PF-06410293 or adalimumab).
-
Signal Reduction: If specific ADAs are present, they will be bound by the excess unlabeled drug, preventing the formation of the bridged complex. This results in a significant reduction in the ECL signal compared to the sample without the added unlabeled drug.
-
Confirmation: A sample is confirmed positive if the signal is inhibited by a pre-defined percentage (e.g., >50%) in the presence of the excess unlabeled drug.
Neutralizing Antibody (NAb) Assay: Cell-Based TNF-α Neutralization Assay
A cell-based assay is employed to determine if the detected ADAs have neutralizing capacity, meaning they can inhibit the biological activity of the drug. A common method involves using a cell line sensitive to TNF-α-induced apoptosis, such as the L929 mouse fibroblast cell line.
Principle: Adalimumab neutralizes the cytotoxic effect of TNF-α on L929 cells. If neutralizing antibodies are present in a patient's serum, they will bind to adalimumab and prevent it from neutralizing TNF-α, leading to cell death.
Protocol:
-
Cell Culture and Seeding: L929 cells are cultured in appropriate media. A specified number of cells (e.g., 5 x 10^3 cells/well) are seeded into a 96-well flat-bottom plate and incubated for 48 hours.
-
Sample and Control Preparation: Patient serum samples confirmed positive for ADAs are diluted. Positive controls (known neutralizing anti-adalimumab antibodies) and negative controls (drug-naïve serum) are also prepared.
-
Neutralization Reaction: The diluted patient serum is pre-incubated with a fixed, sub-saturating concentration of PF-06410293 or adalimumab for a defined period (e.g., 1 hour) to allow the NAbs to bind to the drug.
-
Cell Treatment: The pre-incubated mixture is then added to the wells containing the L929 cells. A fixed concentration of TNF-α (e.g., 1 ng/mL) and a sensitizing agent like actinomycin (B1170597) D (to enhance TNF-α-induced apoptosis) are also added to the wells.
-
Incubation: The plate is incubated for a period sufficient to induce apoptosis in the absence of effective drug activity (e.g., 16-24 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as one utilizing resazurin (B115843) or MTT. The intensity of the color or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The viability of cells treated with patient serum is compared to that of cells treated with the drug alone (maximum neutralization) and cells treated with TNF-α alone (maximum cytotoxicity). A significant decrease in cell viability in the presence of patient serum indicates the presence of neutralizing antibodies. The neutralizing titer is often reported as the highest dilution of serum that results in a defined level of inhibition of the drug's neutralizing activity.
Mandatory Visualizations
Mechanism of Action of Adalimumab and PF-06410293
Caption: Mechanism of action of Adalimumab/PF-06410293.
Experimental Workflow for Immunogenicity Assessment
Caption: Tiered workflow for immunogenicity assessment.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Immunoassay methods used in clinical studies for the detection of anti‐drug antibodies to adalimumab and infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. Immunogenicity of an adalimumab biosimilar, FKB327, and its reference product in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-05214030: A Comparative Guide to TRPV4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of PF-05214030, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, with other notable TRPV4 antagonists. The data presented is compiled from various studies to offer a comprehensive overview of its pharmacological profile.
Executive Summary
This compound has emerged as a significant tool compound for studying the physiological and pathological roles of the TRPV4 ion channel. This guide delves into its in vitro characteristics, offering a comparative analysis with other well-documented TRPV4 antagonists, including HC-067047, RN-1734, and GSK2798745. The quantitative data on potency and selectivity are summarized for ease of comparison, and detailed experimental protocols for key assays are provided to support the reproducibility of these findings.
Comparative Potency of TRPV4 Antagonists
The inhibitory potency of this compound and its counterparts has been determined using various in vitro assays, primarily through measurements of intracellular calcium influx and electrophysiological recordings. The half-maximal inhibitory concentration (IC50) values are a key metric for comparing the potency of these antagonists.
| Compound | Human TRPV4 IC50 (nM) | Rat TRPV4 IC50 (nM) | Mouse TRPV4 IC50 (nM) | Assay Method |
| This compound | 4 | 27 | N/A | Calcium Influx (FLIPR) |
| HC-067047 | 48 | 133 | 17 | Electrophysiology |
| RN-1734 | 2300 | 3200 | 5900 | Calcium Influx |
| GSK2798745 | 2 | N/A | N/A | Calcium Influx |
N/A: Data not available in the reviewed literature.
Selectivity Profile
The selectivity of a pharmacological tool is crucial for attributing its effects to the intended target. While comprehensive head-to-head selectivity screening data under identical conditions is limited, available information indicates the selectivity of these compounds against other related TRP channels.
| Compound | Selectivity Notes |
| This compound | Stated to be a selective TRPV4 antagonist, though a detailed public selectivity panel screen is not readily available. |
| HC-067047 | Selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels. |
| RN-1734 | Characterized as a selective TRPV4 antagonist. |
| GSK2798745 | Reported to be a highly potent and selective blocker of the TRPV4 channel. |
Signaling Pathways and Experimental Workflows
To understand the context of TRPV4 antagonism, it is essential to visualize the signaling pathways it modulates and the experimental workflows used for its characterization.
Safety Operating Guide
Navigating the Disposal of PF-05214030: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the proper disposal procedures for PF-05214030, a compound identified as 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile.
Initially, it is crucial to clarify the identity of this compound. While some commercial listings have referred to it as a biosimilar monoclonal antibody, its chemical formula (C₁₇H₁₃Cl₂FN₂O₄S) and molecular weight (431.3 g/mol ) definitively classify it as a small molecule synthetic compound.[1][2][3] This distinction is vital for determining the correct safety precautions and disposal pathways.
Safety and Handling:
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Engineering controls, such as a fume hood, should be utilized to minimize inhalation risks. The compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Disposal Procedures:
The primary precautionary statement for the disposal of this compound is P501, which mandates that the substance and its container must be disposed of at an approved waste disposal plant.[1] This indicates that it should not be discarded in general laboratory trash or poured down the drain.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste this compound, including any contaminated materials such as pipette tips, gloves, and empty containers, from other laboratory waste streams.
-
Waste Container: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name, "this compound," and appropriate hazard symbols.
-
Documentation: Maintain a log of the waste, noting the quantity and date of disposal.
-
Licensed Waste Hauler: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Ensure that they are provided with all necessary safety information for the compound.
-
Institutional Guidelines: Always adhere to your institution's specific environmental health and safety (EHS) guidelines for chemical waste disposal, as these may include additional requirements.
Chemical and Physical Properties:
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₁₃Cl₂FN₂O₄S[1][2][3] |
| Molecular Weight | 431.3 g/mol [1][2][3] |
| Boiling Point | 604.6 °C[1] |
| Flash Point | 319.4 °C[1] |
Disposal Workflow:
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
References
Personal protective equipment for handling PF-05214030
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PF-05214030, a potent small molecule TRPV4 antagonist (CAS Number: 1669444-50-1). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent pharmacologically active small molecules and data from SDSs of similar chemical compounds.
Immediate Safety and Handling Protocols
This compound is a potent compound and should be handled with care to minimize exposure. All personnel must be trained in the safe handling of potent compounds before working with this substance. Engineering controls, such as a certified chemical fume hood or a glove box, are the primary means of exposure control.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | - Dedicated, certified chemical fume hood or glove box- Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves- Safety glasses with side shields or chemical splash goggles- Face shield (if not working in a glove box)- N95 respirator or higher (e.g., PAPR) |
| Solution Preparation and Handling | - Certified chemical fume hood- Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves- Safety glasses with side shields or chemical splash goggles |
| Cell Culture and In Vitro Assays | - Biological safety cabinet (Class II)- Lab coat- Nitrile gloves- Safety glasses |
| Spill Cleanup (Solid or Liquid) | - N95 respirator or higher (e.g., PAPR)- Chemical-resistant coveralls- Double nitrile gloves- Chemical splash goggles- Shoe covers |
Experimental Protocols: Safe Handling Procedures
Weighing Solid this compound:
-
Perform all weighing activities within a certified chemical fume hood with the sash at the lowest practical height or in a glove box.
-
Wear all required PPE as specified in the table above.
-
Use a dedicated, labeled weighing vessel.
-
Carefully transfer the required amount of solid compound, minimizing the creation of dust.
-
Clean the weighing area and spatula with a solvent-moistened wipe (e.g., 70% ethanol) after use. Dispose of wipes as hazardous waste.
Preparing Stock Solutions:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Wear appropriate PPE.
-
Add solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped before vortexing or sonicating.
Disposal Plan
All waste materials contaminated with this compound, including gloves, wipes, pipette tips, and empty vials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for risk assessment and the decision-making process for handling potent compounds like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
